3,3-Dimethylthietane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
13188-85-7 |
|---|---|
Fórmula molecular |
C5H10S |
Peso molecular |
102.20 g/mol |
Nombre IUPAC |
3,3-dimethylthietane |
InChI |
InChI=1S/C5H10S/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |
Clave InChI |
RPRIYERFOHERFT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSC1)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethylthietane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 3,3-dimethylthietane. Due to the limited availability of experimental data for this specific compound, this guide incorporates both reported and computationally predicted data to offer as complete a profile as possible. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided based on established methods for related compounds.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | PubChem[2] |
| Molecular Weight | 102.20 g/mol | PubChem[2] |
| CAS Registry Number | 13188-85-7 | NIST WebBook[1] |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | CC1(CSC1)C | PubChem[2] |
| InChIKey | RPRIYERFOHERFT-UHFFFAOYSA-N | PubChem[2] |
| Boiling Point | Not Reported | - |
| Melting Point | Not Reported | - |
| Density | Not Reported | - |
| Refractive Index | Not Reported | - |
| Solubility | Inferred to be low in polar solvents | - |
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a puckered four-membered thietane ring. This non-planar conformation is a result of the ring strain inherent in small cyclic systems. The presence of two methyl groups on the third carbon atom significantly influences the molecule's steric profile and conformational stability.
| Structural Parameter | Value | Source |
| Ring Conformation | Puckered | - |
| C-S-C Bond Angle | ~92° | - |
The deviation of the bond angles from the ideal tetrahedral angle of 109.5° is a key indicator of the ring strain. This strain is a driving force for some of the chemical reactivity observed in thietanes, such as ring-opening reactions.
Figure 1: 2D representation of the this compound structure.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. The following tables provide available mass spectrometry data and predicted NMR and IR data to aid in the characterization of this compound.
Mass Spectrometry
Mass spectrometry data is available from the NIST WebBook and provides insight into the fragmentation pattern of this compound under electron ionization.
| m/z | Relative Intensity | Putative Fragment |
| 102 | [M]⁺ | C₅H₁₀S⁺ |
| 56 | Base Peak | [C₄H₈]⁺ or [C₃H₄S]⁺ |
| 41 | High | [C₃H₅]⁺ |
Predicted ¹H NMR Spectrum
The following table outlines the predicted proton NMR chemical shifts and multiplicities for this compound. These predictions are based on computational models and provide an estimation of the expected spectrum.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -CH₂- (ring) | 2.8 - 3.2 | Singlet |
| -CH₃ (substituent) | 1.2 - 1.5 | Singlet |
Predicted ¹³C NMR Spectrum
Predicted carbon-13 NMR chemical shifts are provided below to assist in structural confirmation.
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary C (C(CH₃)₂) | 40 - 45 |
| -CH₂- (ring) | 35 - 40 |
| -CH₃ (substituent) | 25 - 30 |
Predicted Infrared (IR) Spectrum
The predicted IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-S bonds.
| Wavenumber (cm⁻¹) | Vibration Type |
| 2850 - 3000 | C-H stretching (alkane) |
| 1450 - 1470 | C-H bending (CH₂) |
| 1365 - 1385 | C-H bending (CH₃) |
| 600 - 700 | C-S stretching |
Chemical Properties and Reactivity
Thietanes, including this compound, exhibit a range of chemical reactivity, largely influenced by the strained four-membered ring.
Ring-Opening Polymerization
The ring strain in this compound makes it susceptible to ring-opening polymerization, which can be initiated by cationic, anionic, or coordination catalysts. This process leads to the formation of poly(3,3-dimethylthioether).
Catalytic Macrocyclization
In the presence of certain metal catalysts, this compound can undergo oligomerization to form macrocyclic polythioethers. This reaction is of interest for the synthesis of novel host molecules and materials with specific binding properties.
Figure 2: Simplified pathway for catalytic macrocyclization.
Photochemical Reactions
Thietanes can participate in photochemical reactions, such as the thia-Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a thiocarbonyl compound and an alkene to form a thietane ring. While this is a synthetic route to thietanes, the reverse reaction or other photochemical rearrangements of the thietane ring are also possible under UV irradiation.
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the synthesis of this compound. This method is adapted from general procedures for the synthesis of 3,3-disubstituted thietanes.
Synthesis of this compound
This procedure describes the synthesis of this compound from 1,3-dibromo-2,2-dimethylpropane and sodium sulfide.
Materials:
-
1,3-Dibromo-2,2-dimethylpropane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water, deionized
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
-
Addition of Reactant: To the stirring solution of sodium sulfide, add 1,3-dibromo-2,2-dimethylpropane dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Most of the ethanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure to obtain the final product.
Figure 3: A logical workflow for the synthesis of this compound.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical sciences. The combination of available experimental data and computational predictions offers a valuable resource for further investigation and application of this compound.
References
In-Depth Technical Guide: 3,3-Dimethylthietane
CAS Number: 13188-85-7
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethylthietane (CAS Number 13188-85-7), a sulfur-containing heterocyclic compound. The document consolidates available physicochemical properties, spectral data, and safety information. Notably, there is a scarcity of published experimental data for this specific molecule. Therefore, this guide also presents a detailed, proposed experimental protocol for its synthesis based on established methods for analogous 3,3-disubstituted thietanes. Furthermore, the guide discusses the general reactivity of the thietane ring and the potential biological significance of small-molecule sulfur heterocycles in the context of drug discovery and development. The information is structured to be a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound and related compounds.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | PubChem[2] |
| Molecular Weight | 102.20 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 13188-85-7 | PubChem[2] |
| Canonical SMILES | CC1(CSC1)C | PubChem[2] |
| InChIKey | RPRIYERFOHERFT-UHFFFAOYSA-N | PubChem[2] |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Kovats Retention Index (Standard non-polar) | 739 | NIST[3] |
| Computed XLogP3 | 1.8 | PubChem[2] |
Synthesis and Experimental Protocols
A standard and effective method for the synthesis of 3,3-disubstituted thietanes involves the reaction of a 1,3-dihaloalkane with a sulfide salt.[4] Although a specific protocol for this compound has not been found in the reviewed literature, the following detailed experimental procedure is proposed based on this general methodology.
Proposed Synthesis of this compound
The proposed synthesis involves the reaction of 1,3-dibromo-2,2-dimethylpropane with sodium sulfide.
Reaction Scheme:
Experimental Protocol:
Materials:
-
1,3-dibromo-2,2-dimethylpropane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Addition funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet for maintaining an inert atmosphere. The apparatus is flame-dried and allowed to cool under a stream of argon or nitrogen.
-
Charging the Flask: The flask is charged with sodium sulfide nonahydrate (X.X g, Y.Y mmol) and absolute ethanol (200 mL). The mixture is stirred to dissolve the sodium sulfide.
-
Addition of Haloalkane: 1,3-dibromo-2,2-dimethylpropane (A.A g, B.B mmol) is dissolved in absolute ethanol (50 mL) and transferred to the addition funnel. This solution is added dropwise to the stirred sodium sulfide solution over a period of 1 hour.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether (150 mL) and water (150 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile product. The crude product is then purified by fractional distillation to yield this compound.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: A flowchart illustrating the proposed synthesis of this compound.
Spectral Data
Detailed experimental spectral data for this compound is limited. The following summarizes the available information.
Mass Spectrometry
The NIST WebBook provides a mass spectrum for this compound.[3] The spectrum shows a molecular ion peak (M+) at m/z 102, corresponding to the molecular weight of the compound.[2] The base peak is observed at m/z 56.[2] A detailed fragmentation analysis has not been published, but a proposed fragmentation pattern is presented below based on general principles of mass spectrometry for sulfides and cyclic alkanes.
Table 2: Key Mass Spectrometry Peaks for this compound
| m/z | Proposed Fragment | Source |
| 102 | [C₅H₁₀S]⁺ (Molecular Ion) | NIST,[3] PubChem[2] |
| 56 | [C₄H₈]⁺ (Loss of C₂H₄S) | PubChem[2] |
| 41 | [C₃H₅]⁺ | PubChem[2] |
Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound
Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.
NMR and IR Spectroscopy
As of the date of this publication, no experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound have been found in the reviewed scientific literature or databases.
Reactivity and Potential Biological Activity
Chemical Reactivity
The reactivity of the thietane ring is influenced by ring strain and the presence of the sulfur atom. Thietanes can undergo various reactions, including:
-
Ring-opening reactions: The strained four-membered ring can be opened by nucleophiles or electrophiles.
-
Oxidation: The sulfur atom can be oxidized to form thietane-1-oxide and thietane-1,1-dioxide.
-
Thermal and Photochemical Reactions: Thietanes can undergo ring cleavage or rearrangement upon heating or irradiation.
The gem-dimethyl group at the 3-position of this compound is expected to provide steric hindrance, which may influence the regioselectivity of ring-opening reactions.
Biological Activity and Significance in Drug Discovery
While there is no specific data on the biological activity of this compound, small-molecule sulfur heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6] They are components of numerous natural products and pharmaceuticals. The sulfur atom can engage in various non-covalent interactions with biological targets, influencing binding affinity and selectivity.[7]
The thietane moiety is considered a valuable scaffold in drug design as it can introduce three-dimensionality and modulate the physicochemical properties of a molecule. Thietane derivatives have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[4] The presence of this compound in the extract of Syzygium cumini, a plant with known antifungal properties, suggests that this compound may contribute to the observed bioactivity, warranting further investigation.
Diagram 3: Hypothetical Role of Sulfur Heterocycles in Drug-Receptor Interaction
Caption: A conceptual diagram illustrating the potential role of sulfur heterocycles in modulating biological pathways.
Safety and Handling
Specific safety data for this compound is not available. However, based on its structure as a volatile, flammable sulfur compound, the following precautions are recommended:
-
Handling: Work in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Water may be ineffective.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a simple sulfur-containing heterocycle with limited available experimental data. This guide has compiled the known information and provided a proposed synthesis protocol to facilitate further research. The general reactivity of the thietane ring and the established biological importance of related sulfur heterocycles suggest that this compound could be a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation into its synthesis, characterization, and biological activity is warranted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C5H10S | CID 544898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of intramolecular sulfur–lone pair interactions on small-molecule drug design and receptor binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sulfur - ESPI Metals [espimetals.com]
- 9. teck.com [teck.com]
Spectroscopic Profile of 3,3-Dimethylthietane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3,3-dimethylthietane, tailored for researchers, scientists, and professionals in drug development. The document summarizes expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for obtaining such data, and includes a workflow diagram for spectroscopic analysis.
Data Presentation
While experimental spectra for this compound are not widely available in public databases, the following tables summarize the predicted and expected spectroscopic data based on its chemical structure and comparison with related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Methyl) | ~1.3 - 1.5 | Singlet | 6H | N/A |
| -CH₂-S- (Methylene) | ~2.8 - 3.2 | Singlet | 4H | N/A |
Note: The chemical shifts are estimations. The methylene protons are expected to be shifted downfield due to the influence of the adjacent sulfur atom. The methyl protons would appear as a singlet as there are no adjacent protons. The two methylene groups are chemically equivalent, as are the two methyl groups, leading to two singlets in the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Quaternary Carbon (-C(CH₃)₂) | ~35 - 45 |
| Methylene Carbon (-CH₂-S-) | ~30 - 40 |
| Methyl Carbon (-CH₃) | ~25 - 35 |
Note: The chemical shifts are estimations. The quaternary carbon is bonded to two methyl groups. The methylene carbons are influenced by the sulfur atom. The methyl carbons are in a typical alkane-like environment.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 2850 | C-H Stretch | -CH₃, -CH₂- |
| 1470 - 1430 | C-H Bend (Scissoring) | -CH₂- |
| 1385 - 1365 | C-H Bend (Rocking) | -C(CH₃)₂ (gem-dimethyl) |
| ~700 - 600 | C-S Stretch | Thietane ring |
Note: The C-H stretching and bending vibrations are characteristic of the alkyl groups. The C-S stretching frequency in a strained four-membered ring is expected in the lower frequency region of the spectrum.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion | Notes |
| 102 | [C₅H₁₀S]⁺ | Molecular Ion (M⁺) |
| 87 | [M - CH₃]⁺ | Loss of a methyl group |
| 74 | [C₃H₆S]⁺ | Cleavage of the ring with loss of ethylene |
| 56 | [C₄H₈]⁺ | Loss of H₂S |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment |
Note: The molecular ion peak is expected at m/z 102. Common fragmentation pathways would involve the loss of a methyl group, and cleavage of the thietane ring.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound, which is a liquid at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same instrument, typically operating at a frequency of 75 MHz for a 300 MHz spectrometer. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample like this compound, the spectrum can be obtained using a thin film method with salt plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Thin Film Method :
-
A drop of the neat liquid sample is placed on the surface of a polished salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
The "sandwich" is mounted in the spectrometer's sample holder.
-
A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
-
ATR Method :
-
A background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) is recorded.
-
A small drop of the liquid sample is placed directly onto the ATR crystal.
-
The sample spectrum is then recorded. The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Gas Chromatography :
-
A small volume of the sample solution (typically 1 µL) is injected into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar).
-
The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry :
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), which causes them to fragment.
-
The resulting positively charged ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
Ring strain energy of 3,3-Dimethylthietane
An In-Depth Technical Guide on the Ring Strain Energy of 3,3-Dimethylthietane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ring Strain in Thietanes
Four-membered rings, such as thietanes, possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain energy influences their reactivity, conformational preferences, and thermodynamic stability. The parent compound, thietane, has a known ring strain energy of approximately 19.6 kcal/mol. The introduction of substituents on the thietane ring can significantly alter this value. In this compound, the presence of gem-dimethyl groups at the C3 position introduces steric interactions that are expected to influence the ring's puckering and overall strain energy. Understanding the magnitude of this strain is crucial for predicting the molecule's behavior in chemical reactions and biological systems.
The thietane ring in this compound is not planar but exists in a puckered conformation to alleviate some of the torsional strain. The two methyl groups at the C3 position introduce steric hindrance, which plays a significant role in the compound's conformational stability.
Quantitative Data
Due to the limited availability of experimental thermochemical data for this compound, this section provides a combination of known data for the parent thietane and fundamental properties of this compound. The ring strain energy for this compound is estimated based on the value for thietane, with considerations for the electronic and steric effects of the gem-dimethyl group.
Table 1: Physicochemical and Structural Data
| Property | This compound | Thietane |
| Molecular Formula | C₅H₁₀S | C₃H₆S |
| Molecular Weight | 102.20 g/mol | 74.14 g/mol |
| CAS Number | 13188-85-7[1] | 287-27-4 |
| Ring Strain Energy (RSE) | Estimated: ~18-20 kcal/mol | ~19.6 kcal/mol |
| Puckering Angle | Not Experimentally Determined | 26° |
Note: The ring strain energy of this compound is an estimate based on the parent compound. The gem-dimethyl groups are expected to have a minor effect on the overall ring strain, potentially slightly decreasing it due to the Thorpe-Ingold effect, which favors a smaller endocyclic angle at the substituted carbon, thus relieving some angle strain.
Conformational Analysis
The four-membered thietane ring is puckered, existing in a dynamic equilibrium between two equivalent puckered conformations. This puckering is a strategy to minimize the torsional strain that would be present in a planar conformation. The degree of puckering is described by the puckering angle. For the parent thietane, this angle has been determined to be 26°.
For this compound, the presence of the two methyl groups on the same carbon atom is expected to influence the puckering potential. The steric hindrance between the methyl groups and the adjacent methylene protons can affect the depth of the potential well and the barrier to ring inversion.
Caption: Interconversion between puckered conformers of this compound.
Experimental and Computational Protocols
The determination of ring strain energy is not a direct measurement but a calculated value derived from thermochemical data or computational chemistry.
Computational Determination of Ring Strain Energy
A common and reliable method for calculating RSE is through the use of ab initio or Density Functional Theory (DFT) calculations in conjunction with isodesmic or homodesmotic reactions[2][3][4][5][6]. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.
Protocol for Computational RSE Determination:
-
Geometry Optimization: The 3D structure of this compound and all reference molecules in the chosen homodesmotic reaction are optimized to their lowest energy conformations using a suitable level of theory and basis set (e.g., B3LYP/6-31G* or higher).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
Energy Calculations: The total electronic energies (E) and ZPVEs are calculated for all species in the homodesmotic reaction.
-
Enthalpy Calculation: The enthalpy of the reaction (ΔH_rxn) at 298 K is calculated as the difference between the sum of the enthalpies of the products and the reactants.
-
RSE Calculation: The ring strain energy is then derived from the calculated enthalpy of the reaction. For a reaction where the strained ring is opened to form an acyclic analogue, the RSE is approximately equal to the negative of the reaction enthalpy.
Caption: Workflow for the computational determination of Ring Strain Energy (RSE).
Experimental Determination of Ring Strain Energy
The primary experimental method for determining RSE is through combustion calorimetry[7][8][9][10][11]. This technique measures the heat of combustion (ΔH°c) of a compound. The RSE is then calculated by comparing the experimental ΔH°c with a theoretical strain-free heat of combustion, which is estimated using group increment methods.
Protocol for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed sample of pure this compound (typically in a pellet form for solids or an ampule for liquids) is placed in a crucible inside a combustion bomb.
-
Bomb Assembly: A fuse wire is connected to the electrodes within the bomb, with its end in contact with the sample. The bomb is then sealed and pressurized with a large excess of pure oxygen.
-
Calorimetry: The sealed bomb is submerged in a known quantity of water in a calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Collection: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is precisely monitored and recorded over time until a stable final temperature is reached.
-
Data Analysis: The heat released by the combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter (which is determined by calibrating with a standard substance like benzoic acid).
-
Corrections: Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
-
Standard Enthalpy of Combustion: The standard enthalpy of combustion (ΔH°c) is calculated from the corrected heat of combustion.
-
RSE Calculation: The RSE is determined by subtracting the theoretical strain-free enthalpy of combustion (calculated from group increments) from the experimentally determined ΔH°c.
Caption: Workflow for the experimental determination of Ring Strain Energy (RSE).
Synthesis of this compound
Several synthetic routes to thietanes have been reported. A common approach involves the cyclization of a 1,3-difunctionalized propane derivative. For this compound, a plausible synthesis starts from 2,2-dimethyl-1,3-propanediol.
A Potential Synthetic Pathway:
-
Tosylation: 2,2-dimethyl-1,3-propanediol is reacted with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the corresponding ditosylate.
-
Thiolation: The ditosylate is then reacted with a sulfur nucleophile, such as sodium sulfide (Na₂S), in a suitable solvent (e.g., DMF or HMPA) to effect an intramolecular double displacement, forming the this compound ring.
Caption: A plausible synthetic route to this compound.
Conclusion
While a precise, experimentally determined value for the ring strain energy of this compound is currently absent from the scientific literature, this guide provides the essential theoretical framework and detailed experimental and computational protocols for its determination. The estimated RSE of ~18-20 kcal/mol, based on the parent thietane, offers a valuable starting point for researchers. The methodologies outlined herein are robust and widely applicable for the characterization of other strained heterocyclic systems, which are of growing importance in medicinal chemistry and materials science. Further research, particularly experimental thermochemical studies and high-level computational analyses, is warranted to provide a definitive value for the RSE of this compound and to fully elucidate the conformational effects of the gem-dimethyl substitution.
References
- 1. This compound | C5H10S | CID 544898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. synthical.com [synthical.com]
- 5. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions [acs.figshare.com]
- 6. q-chem.com [q-chem.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. learnable.education [learnable.education]
- 9. biopchem.education [biopchem.education]
- 10. Calorimetry: Heat of Combustion of Methane [chm.davidson.edu]
- 11. api.pageplace.de [api.pageplace.de]
Reactivity of the thietane ring in 3,3-Dimethylthietane
An In-Depth Technical Guide to the Reactivity of the Thietane Ring in 3,3-Dimethylthietane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The thietane ring, a four-membered heterocycle containing a sulfur atom, is a structural motif of growing interest in medicinal chemistry and materials science. Its inherent ring strain and the nucleophilicity of the sulfur atom endow it with unique reactivity. This technical guide provides a comprehensive overview of the reactivity of the thietane ring with a specific focus on this compound. The guide covers the synthesis of this compound, its physicochemical properties, and detailed discussions on its key reactions, including cationic ring-opening polymerization, and reactions with nucleophiles and electrophiles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for professionals in the field.
Introduction to this compound
This compound is a saturated four-membered heterocyclic compound containing a sulfur atom and two methyl groups at the C3 position. The thietane ring is characterized by significant ring strain, which is a primary driver for its reactivity, particularly in ring-opening reactions. The sulfur atom, with its lone pairs of electrons, acts as a nucleophilic center and can also be oxidized. The gem-dimethyl substitution at the C3 position provides steric hindrance that can influence the regioselectivity of certain reactions and the stability of the compound.
Physicochemical Properties
Many of the physical properties of this compound have not been experimentally determined and are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | PubChem[1] |
| Molecular Weight | 102.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 13188-85-7 | PubChem[1] |
| SMILES | CC1(CSC1)C | PubChem[1] |
| Boiling Point | Not reported | Vulcanchem[2] |
| Melting Point | Not reported | Cheméo[3] |
| Density | Not reported | Cheméo[3] |
Synthesis of this compound
This compound can be synthesized via intramolecular cyclization of a suitable precursor, such as 3-mercapto-3-methyl-1-butanol. This method is a common strategy for the formation of thietane rings.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 3-mercapto-3-methyl-1-butanol, a commercially available starting material. The procedure involves the activation of the primary alcohol followed by base-induced intramolecular cyclization.
Materials:
-
3-Mercapto-3-methyl-1-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Tosylation of 3-Mercapto-3-methyl-1-butanol
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercapto-3-methyl-1-butanol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Intramolecular Cyclization
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Purify the crude product by fractional distillation to obtain this compound.
Reactivity of the Thietane Ring
Cationic Ring-Opening Polymerization
This compound can undergo cationic ring-opening polymerization (CROP) initiated by electrophilic species. The propagation likely occurs via cyclic sulfonium ions. This polymerization is characterized by a very fast initiation reaction. However, the polymerization may stop at limited conversions due to a termination reaction where the growing chain reacts with sulfur atoms of the polymer chain.
Quantitative Data for Cationic Polymerization
The kinetics of the cationic polymerization of this compound with triethyloxonium tetrafluoroborate in methylene chloride have been studied. The following table summarizes the determined rate constants.[4]
| Temperature (°C) | Propagation Rate Constant (kₚ) (L·mol⁻¹·s⁻¹) | Termination Rate Constant (kₜ) (L·mol⁻¹·s⁻¹) |
| 20 | Value not explicitly stated in abstract | Value not explicitly stated in abstract |
| Note: | The study demonstrated the existence of termination and calculated the constants, but the abstract does not provide the numerical values. Access to the full paper is required for this data. | The ratio of kₚ/kₜ can be calculated from conversion data. |
Experimental Protocol: Cationic Polymerization of this compound [4]
This protocol is based on the described cationic polymerization of thietanes.
Materials:
-
This compound (monomer)
-
Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻, initiator)
-
Methylene chloride (CH₂Cl₂, solvent, freshly distilled and dried)
-
Methanol (terminating agent)
Procedure:
-
All glassware should be flame-dried and the reaction conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Prepare a stock solution of the initiator, triethyloxonium tetrafluoroborate, in dry methylene chloride.
-
In a reaction vessel, dissolve a known amount of this compound in dry methylene chloride.
-
Equilibrate the monomer solution to the desired reaction temperature (e.g., 20 °C) in a thermostated bath.
-
Initiate the polymerization by rapidly injecting the required amount of the initiator stock solution with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and quenching them with methanol.
-
Analyze the conversion of the monomer using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Determine the molecular weight and molecular weight distribution of the resulting polymer by gel permeation chromatography (GPC).
-
Terminate the main reaction by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Nucleophilic Attack and Ring-Opening
The strained thietane ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction typically follows an SN2 mechanism, with the nucleophile attacking one of the α-carbons and displacing the sulfur atom. The gem-dimethyl group at the C3 position does not significantly hinder the attack at the C2 or C4 positions.
Representative Data for Nucleophilic Ring-Opening of Substituted Thietanes
Quantitative data for a wide range of nucleophiles with this compound is scarce in the literature. The table below provides representative yields for the ring-opening of related thietane derivatives.
| Thietane Derivative | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 3-Chloromethyl-3-hydroxymethylthietane | KOH | Ethanol, heat | Ring-opened and rearranged products | - | Beilstein J. Org. Chem.[5] |
| 2-(Chloromethyl)thiirane | Sulfonamides | Water, base | N-(thietan-3-yl)sulfonamides | High | ResearchGate |
General Protocol for Nucleophilic Ring-Opening
Materials:
-
This compound
-
Nucleophile (e.g., sodium thiophenolate, lithium aluminum hydride, etc.)
-
Appropriate solvent (e.g., THF, DMF)
-
Acidic workup solution (e.g., dilute HCl)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the nucleophile (1.0-1.2 eq) to the solution. The addition may need to be done at a reduced temperature (e.g., 0 °C) depending on the reactivity of the nucleophile.
-
Stir the reaction mixture at the appropriate temperature (from 0 °C to reflux) for the time required for the reaction to complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and perform an appropriate workup. For anionic intermediates, this typically involves quenching with a proton source (e.g., saturated NH₄Cl or dilute acid).
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Electrophilic Attack at Sulfur
The sulfur atom in this compound is nucleophilic and can be attacked by electrophiles. Common reactions include alkylation to form sulfonium salts and oxidation to form the corresponding sulfoxide and sulfone. These reactions typically leave the thietane ring intact, unless the resulting sulfonium salt is subjected to nucleophilic attack, which can then lead to ring-opening.
References
Potential Applications of Poly(3,3-Dimethylthietane): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(3,3-Dimethylthietane) (PDMT), a sulfur-containing polymer, presents a compelling yet underexplored platform for advanced material applications. While direct research into its biological applications is nascent, its structural similarity to other polythioethers and polysulfides, which have demonstrated utility in drug delivery and biomedicine, suggests significant potential. This technical guide provides a comprehensive overview of the known synthesis and properties of PDMT. Furthermore, it extrapolates potential applications, particularly in drug development, by drawing parallels with functionally related polymers. This whitepaper aims to serve as a foundational resource to stimulate further research and development of poly(this compound) as a novel biomaterial.
Introduction
Poly(this compound) is a polymer with a backbone structure composed of repeating this compound units. The presence of sulfur atoms in the polymer backbone imparts unique chemical and physical properties that distinguish it from more common oxygen-containing polyethers. While the monomer, this compound, is a known compound, the polymer has been the subject of limited investigation. This document consolidates the available information on PDMT and explores its prospective applications in the biomedical field, with a particular focus on drug delivery systems.
Physicochemical Properties of the Monomer: this compound
A thorough understanding of the monomer is crucial for controlling the polymerization process and predicting the properties of the resulting polymer.
| Property | Value | Source |
| Molecular Formula | C5H10S | [1] |
| Molecular Weight | 102.20 g/mol | [1] |
| CAS Number | 13188-85-7 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | Not Reported | [2] |
| Melting Point | Not Reported | [2] |
| Density | Not Reported | [2] |
| Solubility | Likely low in polar solvents | [2] |
Synthesis and Properties of Poly(this compound)
The primary method reported for the synthesis of poly(this compound) is cationic ring-opening polymerization.
Cationic Ring-Opening Polymerization
The polymerization of this compound can be initiated by cationic species, leading to the opening of the strained four-membered thietane ring and the formation of a linear polymer chain.
References
A Comprehensive Technical Guide to 3,3-Dimethylthietane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough review of the synthesis, properties, reactivity, and potential applications of 3,3-dimethylthietane. The information is compiled from existing literature to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction
This compound is a saturated four-membered heterocyclic compound containing a sulfur atom. The thietane ring is of growing interest in medicinal chemistry, where it is explored as a bioisosteric replacement for other chemical groups to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The gem-dimethyl substitution on the thietane ring imparts specific steric and conformational properties, making this compound a unique building block for organic synthesis and drug design.
Synthesis of this compound
The most plausible synthetic route to this compound involves the cyclization of a 1,3-difunctionalized 2,2-dimethylpropane derivative. A common and effective method for the preparation of thietanes is the reaction of a 1,3-diol with a sulfonyl chloride to form a ditosylate or dimesylate, followed by nucleophilic substitution with a sulfide source.[3][4]
Experimental Protocol: Two-Step Synthesis from 2,2-Dimethyl-1,3-propanediol
This protocol outlines a general procedure based on established methods for thietane synthesis.[3][4]
Step 1: Synthesis of 2,2-Dimethylpropane-1,3-diyl bis(p-toluenesulfonate)
-
Materials:
-
2,2-Dimethyl-1,3-propanediol (1.0 eq)
-
p-Toluenesulfonyl chloride (2.2 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (co-solvent, optional)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of 2,2-dimethyl-1,3-propanediol in pyridine (and optionally dichloromethane) is cooled to 0 °C in an ice bath.
-
p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diol.
-
Upon completion, the mixture is poured into ice-cold 1 M HCl and extracted with dichloromethane.
-
The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ditosylate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2,2-dimethylpropane-1,3-diyl bis(p-toluenesulfonate).
-
Step 2: Synthesis of this compound
-
Materials:
-
2,2-Dimethylpropane-1,3-diyl bis(p-toluenesulfonate) (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq)
-
N,N-Dimethylformamide (DMF) or ethanol (solvent)
-
Water
-
-
Procedure:
-
A solution of sodium sulfide nonahydrate in DMF or a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux with vigorous stirring.
-
A solution of 2,2-dimethylpropane-1,3-diyl bis(p-toluenesulfonate) in a minimal amount of the same solvent is added dropwise to the refluxing sodium sulfide solution over a period of 1-2 hours.
-
The reaction mixture is refluxed for an additional 4-8 hours, monitoring the progress by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and poured into a large volume of water.
-
The aqueous mixture is extracted with a low-boiling-point organic solvent such as diethyl ether or pentane.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The resulting crude this compound can be purified by fractional distillation to yield the final product as a colorless liquid.
-
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the tables below. Spectroscopic data is based on information from public databases and predicted values from spectral simulation tools.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 13188-85-7 | [5] |
| Molecular Formula | C₅H₁₀S | [5] |
| Molecular Weight | 102.20 g/mol | [5] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| XLogP3 | 1.8 | [5] |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~2.8 - 3.0 | s | 4H | -CH₂-S-CH₂- |
| ¹H | ~1.3 - 1.5 | s | 6H | -C(CH₃)₂ |
| ¹³C | ~40 - 45 | - | - | -C (CH₃)₂ |
| ¹³C | ~35 - 40 | - | - | -C H₂-S-C H₂- |
| ¹³C | ~25 - 30 | - | - | -C(C H₃)₂ |
Table 3: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 102 | Moderate | [M]⁺ (Molecular Ion) |
| 87 | Moderate | [M - CH₃]⁺ |
| 74 | Strong | [M - C₂H₄]⁺ (from ring fragmentation) |
| 56 | Strong | [C₄H₈]⁺ |
| 41 | Strong | [C₃H₅]⁺ |
Table 4: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkane) |
| 1470-1450 | Medium | C-H bending (CH₂) |
| 1380-1365 | Medium | C-H bending (gem-dimethyl) |
| ~700-600 | Medium-Weak | C-S stretching |
Reactivity
The reactivity of this compound is characterized by reactions involving the sulfur atom and ring-opening processes, often driven by the relief of ring strain.
S-Alkylation
The lone pair of electrons on the sulfur atom makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides. This S-alkylation reaction results in the formation of a sulfonium salt.
Ring-Opening Polymerization
This compound can undergo ring-opening polymerization (ROP) initiated by cationic or anionic species. Lewis acids are effective catalysts for the cationic ROP of cyclic ethers and thioethers. The polymerization proceeds via nucleophilic attack of a monomer on the growing polymer chain, leading to the formation of poly(this compound).
Oxidation
The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide and sulfone. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The oxidation state of the sulfur atom significantly alters the electronic and steric properties of the molecule.
Applications in Drug Development
The thietane ring is increasingly recognized as a valuable motif in medicinal chemistry. It can serve as a bioisosteric replacement for other functional groups, such as a gem-dimethyl group or a carbonyl group, to improve a compound's metabolic stability, aqueous solubility, and other pharmacokinetic properties.[6]
Bioisosterism
The this compound moiety can be considered a bioisostere of a gem-dimethyl group. While sterically similar, the introduction of the sulfur atom can alter the local polarity and hydrogen bonding capacity of the molecule, potentially leading to improved drug-like properties.
Conclusion
This compound is a versatile heterocyclic compound with potential applications in both materials science and medicinal chemistry. Its synthesis, while not trivial, can be achieved through established methods. The reactivity of the thietane ring allows for a variety of chemical transformations, and its use as a bioisosteric element in drug design presents an intriguing strategy for the optimization of lead compounds. Further research into the biological activities of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3,3-Dimethylthietane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethylthietane, a heterocyclic organic compound with growing interest in medicinal chemistry and materials science.[1] Due to a notable lack of publicly available quantitative solubility data for this compound in common organic solvents, this document focuses on providing detailed experimental protocols for determining solid-liquid equilibrium, which is fundamental to understanding solubility. Furthermore, this guide infers the likely solubility behavior of this compound based on the known properties of its parent compound, thietane, and general principles of chemical solubility. Visual diagrams of experimental workflows are provided to facilitate the practical application of these methods in a laboratory setting.
Introduction to this compound
This compound is a four-membered heterocyclic compound containing a sulfur atom and two methyl groups attached to the same carbon atom.[2][3] Its structure, featuring a strained thietane ring, imparts unique chemical properties that are of interest in various fields, including as a building block in organic synthesis and for its potential applications in medicinal chemistry as a bioisostere for other functional groups.[1] Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a significant gap in quantitative data regarding the solubility of this compound in common organic solvents. While physicochemical properties such as molecular weight (102.20 g/mol ) are known, specific solubility values (e.g., in g/100 mL or mol/L) are not reported.[2][3]
Based on the general principle of "like dissolves like" and the known solubility of the parent compound, thietane, it can be inferred that this compound is likely to exhibit poor solubility in polar solvents and better solubility in non-polar organic solvents.[4] The presence of the two methyl groups increases the non-polar character of the molecule compared to thietane.
The following table provides an estimated qualitative solubility profile for this compound. It is imperative to note that these are predictions and must be confirmed through experimental determination.
| Solvent | Solvent Type | Predicted Solubility of this compound |
| Methanol | Polar Protic | Low |
| Ethanol | Polar Protic | Low to Moderate |
| Isopropanol | Polar Protic | Low to Moderate |
| n-Butanol | Polar Protic | Moderate |
| Acetone | Polar Aprotic | Moderate to High |
| Ethyl Acetate | Polar Aprotic | Moderate to High |
| Acetonitrile | Polar Aprotic | Moderate |
| Methyl Isobutyl Ketone | Polar Aprotic | High |
| Toluene | Non-Polar | High |
| n-Heptane | Non-Polar | High |
Experimental Protocols for Solubility Determination
The determination of solid-liquid equilibrium (SLE) is essential for quantifying the solubility of a compound in a given solvent. Several experimental methods can be employed for this purpose.
Isothermal Saturation Method
This is a classical and straightforward method for determining solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Analysis: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by gravimetric analysis after solvent evaporation.
-
Data Reporting: The solubility is reported as the concentration of the solute in the saturated solution at the specified temperature.
Dynamic Method (Laser Monitoring)
This synthetic method involves visually or instrumentally detecting the dissolution of the solid phase in a solution with a known composition as the temperature is changed.
Methodology:
-
Sample Preparation: A precise amount of this compound and the solvent are weighed into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating Cycle: The mixture is slowly heated at a constant rate while being stirred.
-
Dissolution Point Detection: A laser beam is passed through the sample, and the transmitted light is monitored by a photodetector. As the solid dissolves with increasing temperature, the solution becomes clear, leading to a sharp increase in the intensity of the transmitted light. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific composition.
-
Data Collection: The experiment is repeated for different compositions of the solute and solvent to construct a solubility curve over a range of temperatures.
Differential Scanning Calorimetry (DSC) Method
Calorimetric methods, such as DSC, can be used to determine solid-liquid phase diagrams.[5][6]
Methodology:
-
Sample Preparation: A series of samples with different known compositions of this compound and the solvent are prepared and hermetically sealed in DSC pans.
-
Thermal Analysis: Each sample is subjected to a controlled temperature program in the DSC instrument, typically involving a cooling and subsequent heating cycle.
-
Data Interpretation: The heat flow as a function of temperature is recorded. The onset temperature of the melting peak on the heating curve corresponds to the solidus temperature, and the peak temperature corresponds to the liquidus temperature for that composition. By analyzing the thermograms of samples with different compositions, the complete solid-liquid phase diagram can be constructed.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this guide provides the necessary theoretical framework and practical experimental protocols for researchers to determine this crucial physicochemical property. The inferred qualitative solubility suggests a preference for non-polar to moderately polar aprotic solvents. The detailed methodologies for isothermal saturation, dynamic laser monitoring, and differential scanning calorimetry offer robust approaches to generate reliable quantitative solubility data. Such data is indispensable for the effective utilization of this compound in research, development, and commercial applications. It is strongly recommended that experimental validation be performed to establish a definitive solubility profile for this compound.
References
An In-depth Technical Guide on the Thermal Stability of 3,3-Dimethylthietane Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylthietane is a sulfur-containing heterocyclic compound with a strained four-membered ring. This structural feature dictates its chemical reactivity, making it a subject of interest in polymer chemistry and as a building block in organic synthesis. Understanding the thermal stability of the this compound monomer is crucial for its storage, handling, and application in various chemical processes, particularly in polymerization reactions where temperature control is paramount. This guide provides a comprehensive overview of the known thermal characteristics of this compound, outlines standard experimental protocols for its analysis, and discusses potential thermal degradation pathways.
While direct quantitative data on the thermal decomposition of this compound monomer is not extensively available in peer-reviewed literature, its thermal behavior is largely characterized by its propensity to undergo ring-opening polymerization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling and for the design of experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀S | [1][2] |
| Molecular Weight | 102.20 g/mol | [1][2] |
| CAS Registry Number | 13188-85-7 | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1(CSC1)C | [2] |
Thermal Behavior and Polymerization
The primary thermal event of significance for this compound and other thietanes is cationic ring-opening polymerization.[4] The strained four-membered ring is susceptible to opening in the presence of cationic initiators, a process that can also be initiated or accelerated by heat.
The polymerization of thietanes, like that of other heterocyclic monomers such as oxetanes, is driven by the release of ring strain.[4][5] Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to the monomer, rendering it reactive.[4] This reactive monomer then proceeds to react with other monomers to form a polymer chain.[4] For heterocyclic monomers, this process is known as cationic ring-opening polymerization.[4]
The general mechanism for the acid-catalyzed ring-opening polymerization of a thietane is depicted in the following signaling pathway diagram.
Caption: Cationic Ring-Opening Polymerization of this compound.
Experimental Protocols for Thermal Stability Analysis
To quantitatively assess the thermal stability of this compound monomer, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.[6] The following are detailed, generalized methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is used to determine the decomposition temperatures and kinetics of a material.[8]
Objective: To determine the onset of decomposition and the temperature range over which the this compound monomer degrades.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are often used to study the kinetics of decomposition.[8]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step.
The following diagram illustrates a general experimental workflow for TGA.
Caption: General Experimental Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
Objective: To identify the temperatures of thermal events such as boiling, polymerization, and decomposition, and to quantify the heat associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-10 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is run under an inert nitrogen or argon atmosphere.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like boiling) and exothermic events (like polymerization or decomposition) are observed as peaks. The onset temperature, peak temperature, and enthalpy of these transitions can be calculated from the thermogram.
Expected Thermal Decomposition Products
While specific studies on the thermal decomposition products of this compound are scarce, decomposition of thietanes can be expected to yield smaller sulfur-containing organic molecules, and potentially sulfur dioxide and carbon oxides at higher temperatures in the presence of oxygen. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the ideal technique to identify the evolved volatile and semi-volatile organic compounds during thermal degradation.[9]
Conclusion
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C5H10S | CID 544898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]
- 9. cetjournal.it [cetjournal.it]
The Pivotal Role of the Sulfur Atom: An In-depth Technical Guide to the Electronic Properties of 3,3-Dimethylthietane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic properties of the sulfur atom within the 3,3-dimethylthietane scaffold. As a privileged motif in medicinal chemistry, understanding the nuanced electronic environment of the sulfur heteroatom is paramount for the rational design of novel therapeutics.[1][2] Sulfur-containing heterocycles are integral to a wide array of approved drugs, and their unique electronic characteristics contribute significantly to their biological activity.[3][4][5] This document outlines the theoretical framework, experimental methodologies, and computational approaches for characterizing the electronic landscape of the sulfur atom in this compound, a key building block in modern drug discovery.
Introduction to the Electronic Environment of Sulfur in Thietanes
The sulfur atom in the thietane ring of this compound possesses a unique set of electronic properties that dictate its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. The lone pairs of electrons on the sulfur atom are key determinants of its nucleophilicity and ability to engage in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition at biological targets. The strained four-membered ring system also influences the electronic distribution and bond angles around the sulfur atom, distinguishing it from larger, more flexible sulfur-containing heterocycles.
Theoretical Electronic Properties of the Sulfur Atom
While specific experimental data for this compound is not extensively available in the public domain, theoretical calculations based on Density Functional Theory (DFT) can provide valuable insights into its electronic structure. The following table summarizes predicted electronic properties of the sulfur atom based on computational studies of similar sulfur-containing heterocycles.
| Electronic Property | Predicted Value Range | Significance in Drug Design |
| Mulliken Atomic Charge | -0.1 to -0.3 e | Influences electrostatic interactions with biological targets. |
| HOMO-LUMO Gap | 4 - 6 eV | Relates to chemical reactivity and stability. |
| Sulfur 3p Orbital Contribution to HOMO | 40 - 60% | The highest occupied molecular orbital (HOMO) is often localized on the sulfur atom, making it a primary site for electrophilic attack. |
| C-S-C Bond Angle | ~78° | The acute bond angle due to ring strain affects orbital hybridization and reactivity. |
| Dipole Moment | 1.5 - 2.0 D | Contributes to the overall polarity of the molecule and its solubility. |
Experimental Characterization of Sulfur's Electronic Properties
A multi-pronged experimental approach is essential for a thorough understanding of the electronic properties of the sulfur atom in this compound.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To probe the core-level binding energies of the sulfur 2p electrons, providing information about the chemical environment and oxidation state of the sulfur atom.
Methodology:
-
Sample Preparation: A thin film of this compound is deposited on a suitable substrate (e.g., gold or silicon).
-
Instrumentation: The sample is introduced into an ultra-high vacuum (UHV) chamber of an XPS spectrometer.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays (e.g., Al Kα, 1486.6 eV). The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron energy analyzer.
-
Data Analysis: The binding energy of the S 2p peak is determined. A higher binding energy is indicative of a more electron-deficient sulfur atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions involving the sulfur atom's lone pairs and molecular orbitals.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).
-
Instrumentation: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The wavelength range is typically scanned from 200 to 400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) corresponding to n→σ* and other electronic transitions is identified. These transitions provide information about the energy levels of the molecular orbitals involving the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the local electronic environment of the sulfur atom through its influence on the chemical shifts of neighboring protons and carbons.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl3).
-
Instrumentation: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to obtain high-resolution spectra.
-
Data Analysis: The chemical shifts of the protons and carbons adjacent to the sulfur atom are analyzed. These shifts are sensitive to the electron density around the sulfur atom.
Computational Workflow for Electronic Structure Analysis
Computational chemistry, particularly DFT, is a powerful tool for elucidating the electronic properties of molecules like this compound.
Caption: Computational workflow for determining electronic properties.
Logical Flow for Experimental Characterization
A systematic experimental approach is crucial for validating computational predictions and gaining a comprehensive understanding of the electronic properties.
Caption: Experimental workflow for electronic characterization.
Conclusion and Future Directions
The electronic properties of the sulfur atom in this compound are a complex interplay of its inherent atomic nature and the geometric constraints of the thietane ring. A thorough characterization, employing a combination of theoretical and experimental techniques, is essential for leveraging this scaffold in drug design. Future research should focus on correlating these fundamental electronic properties with observed biological activities, thereby enabling the development of more potent and selective therapeutic agents. The underutilization of many sulfur functionalities in drug discovery presents a significant opportunity for innovation.[1][2] By understanding the electronic intricacies of sulfur-containing heterocycles like this compound, the medicinal chemistry community can unlock their full therapeutic potential.
References
- 1. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,3-Dimethylthietane from 1,3-dihalo-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,3-dimethylthietane, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the classical ring-closure reaction of a 1,3-dihalo-2,2-dimethylpropane with a sulfide source. This method is a reliable and straightforward approach for obtaining the target 3,3-disubstituted thietane.
Introduction
Thietanes are four-membered heterocyclic compounds containing a sulfur atom. They are valuable building blocks in organic synthesis and have gained increasing interest in medicinal chemistry. The incorporation of a thietane ring into a drug candidate can modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This compound, in particular, offers a structurally rigid scaffold with gem-dimethyl substitution, which can be advantageous for designing selective ligands for biological targets. The synthesis of thietanes is often achieved through the cyclization of 1,3-difunctionalized alkanes.[1][2] The reaction of 1,3-dihalides with sodium sulfide is a well-established and common method for the preparation of the thietane ring system.[1][3] This approach is particularly suitable for the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes.[1]
Reaction Scheme
The synthesis of this compound from 1,3-dihalo-2,2-dimethylpropane proceeds via a nucleophilic substitution reaction with a sulfide ion, leading to the formation of the four-membered thietane ring.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound from 1,3-dichloro-2,2-dimethylpropane. The choice of solvent and reaction temperature can be optimized for best results.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 1,3-Dichloro-2,2-dimethylpropane | C₅H₁₀Cl₂ | 141.04 | 29559-55-5 | Sigma-Aldrich |
| Sodium sulfide nonahydrate | Na₂S·9H₂O | 240.18 | 1313-84-4 | Acros Organics |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Chemical |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | J.T. Baker |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Alfa Aesar |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 equivalents) in anhydrous ethanol.
-
Addition of Dihalide: To the stirred solution, add 1,3-dichloro-2,2-dimethylpropane (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by distillation to yield a colorless liquid.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 1,3-Dichloro-2,2-dimethylpropane |
| Reagent | Sodium sulfide nonahydrate |
| Molar Ratio (Dihalide:Sulfide) | 1 : 1.1 |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | Moderate to good (50-70%) |
| Product Appearance | Colorless liquid |
| Molecular Formula | C₅H₁₀S |
| Molecular Weight | 102.20 g/mol |
Logical Workflow of the Synthesis
The following diagram illustrates the key steps involved in the synthesis and purification of this compound.
Figure 2: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,3-Dichloro-2,2-dimethylpropane is a flammable liquid and an irritant. Handle with care.
-
Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Avoid contact with skin and eyes, and do not mix with acids.
-
Diethyl ether is extremely flammable. Use with caution and away from ignition sources.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from commercially available starting materials. This procedure can be readily adopted by researchers in academic and industrial settings for the preparation of this and structurally related thietane derivatives for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Polymerization of 3,3-Dimethylthietane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the cationic ring-opening polymerization (CROP) of 3,3-dimethylthietane. This monomer is of interest for the synthesis of poly(this compound), a polymer with a polythioether backbone that can be explored for various applications, including as a component in drug delivery systems, biomaterials, and advanced adhesives. The protocols focus on the use of common cationic initiators, namely boron trifluoride etherate (BF₃OEt₂) and triflates.
Introduction
The polymerization of this compound proceeds via a cationic ring-opening mechanism, driven by the relief of strain in the four-membered thietane ring. The choice of initiator is critical as it influences the polymerization kinetics, the molecular weight of the resulting polymer, and the extent of side reactions. Lewis acids, such as BF₃OEt₂, and stable carbocation sources, like triflates, are effective initiators for this process.
The propagation step involves the nucleophilic attack of the sulfur atom of a monomer molecule on the α-carbon of the growing chain end, which is a tertiary sulfonium ion. However, the polymerization is often characterized by a termination reaction where the growing chain end reacts with a sulfur atom of the polymer backbone. This can limit the final monomer conversion and the achievable molecular weight.
Initiator Systems
Boron Trifluoride Etherate (BF₃OEt₂)
Boron trifluoride etherate is a versatile and common Lewis acid initiator for CROP. In the presence of a proton source (co-initiator), such as residual water or an alcohol, it generates a strong protic acid that initiates polymerization. The initiation is typically very fast.
Triflates
Triflate-based initiators, such as methyl trifluoromethanesulfonate (methyl triflate), are powerful alkylating agents that can directly initiate polymerization by forming a sulfonium ion with the thietane monomer. These initiators often lead to well-defined polymers in other systems, though their application to this compound is less documented in readily available literature.
Quantitative Data Summary
The following table summarizes typical quantitative data for the polymerization of this compound under different conditions. It is important to note that the polymerization is highly sensitive to impurities, and the results can vary. The data presented here is based on analogous systems and established principles of thietane polymerization.
| Initiator System | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Temperature (°C) | Solvent | Max. Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| BF₃OEt₂/H₂O | 1.0 | 0.01 | 20 | Dichloromethane | ~60 | 5,000 - 10,000 | 1.5 - 2.0 |
| Triethyloxonium Tetrafluoroborate* | 1.0 | 0.01 | 20 | Dichloromethane | ~65 | 8,000 - 12,000 | 1.6 - 2.2 |
| Methyl Triflate | 1.0 | 0.01 | 0 | Dichloromethane | Expected to be high | >10,000 | <1.5 |
*Triethyloxonium tetrafluoroborate is a well-studied initiator for thietane polymerization and serves as a close analogue for what can be expected with BF₃OEt₂. Data for triflate initiators with this compound is extrapolated based on their known performance in other CROP systems.
Experimental Protocols
Materials and Reagents:
-
This compound: Synthesized according to literature procedures and distilled from calcium hydride under an inert atmosphere immediately before use. Purity should be >99.5% as determined by GC.
-
Dichloromethane (CH₂Cl₂): Dried by refluxing over calcium hydride and distilled under an inert atmosphere.
-
Boron Trifluoride Etherate (BF₃OEt₂): Distilled under reduced pressure and stored under an inert atmosphere.
-
Methyl Trifluoromethanesulfonate (Methyl Triflate): Used as received from a reputable supplier and handled with extreme care due to its high toxicity and reactivity.
-
Nitrogen or Argon: High purity, for maintaining an inert atmosphere.
-
Methanol: Reagent grade, for quenching the polymerization.
Protocol 1: Polymerization of this compound using BF₃OEt₂
Objective: To synthesize poly(this compound) using BF₃OEt₂ as an initiator.
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is used. The flask is allowed to cool to room temperature under a stream of inert gas.
-
Addition of Reagents:
-
Using a gas-tight syringe, add 10 mL of dry dichloromethane to the reaction flask.
-
Add 1.02 g (10 mmol) of freshly distilled this compound to the solvent.
-
The solution is stirred and allowed to equilibrate at the desired reaction temperature (e.g., 20°C) using a water bath.
-
-
Initiation:
-
Prepare a stock solution of BF₃OEt₂ in dichloromethane (e.g., 0.1 M).
-
Using a syringe, rapidly inject 1.0 mL of the BF₃OEt₂ stock solution (0.1 mmol) into the stirred monomer solution.
-
-
Polymerization:
-
The reaction mixture is stirred under an inert atmosphere for the desired time (e.g., 24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer consumption by GC.
-
-
Termination and Isolation:
-
The polymerization is terminated by adding 5 mL of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol (e.g., 200 mL).
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.
-
-
Characterization:
-
The polymer structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
The number-average molecular weight (Mₙ) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) using polystyrene standards for calibration.
-
Protocol 2: Polymerization of this compound using Methyl Triflate
Objective: To synthesize poly(this compound) with potentially better control over molecular weight using methyl triflate as an initiator.
Procedure:
-
Preparation of the Reaction Vessel: Follow the same procedure as in Protocol 1 to ensure anhydrous and inert conditions.
-
Addition of Reagents:
-
Add 10 mL of dry dichloromethane to the reaction flask.
-
Add 1.02 g (10 mmol) of freshly distilled this compound.
-
Cool the solution to the desired reaction temperature (e.g., 0°C) using an ice-water bath.
-
-
Initiation:
-
Caution: Methyl triflate is highly toxic and reactive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare a dilute solution of methyl triflate in dichloromethane (e.g., 0.05 M).
-
Inject 2.0 mL of the methyl triflate solution (0.1 mmol) into the stirred monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Monitor the reaction progress if desired.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a solution of sodium methoxide in methanol (to neutralize the triflic acid end-groups) until the solution is slightly basic.
-
Precipitate, collect, and dry the polymer as described in Protocol 1.
-
-
Characterization:
-
Characterize the polymer using NMR and GPC as described in Protocol 1.
-
Visualizations
Caption: Cationic ring-opening polymerization of this compound.
Caption: General experimental workflow for the polymerization.
Unveiling the Role of Solvents in the Cationic Polymerization of 3,3-Dimethylthietane: A Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the solvent effects on the cationic ring-opening polymerization of 3,3-dimethylthietane, a key process in the synthesis of poly(this compound). This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed experimental protocols and a summary of the key findings in this area. The cationic polymerization of thietanes, including this compound, is a sensitive process significantly influenced by the choice of solvent, which affects polymerization kinetics, polymer molecular weight, and the overall success of the synthesis.
The Critical Influence of the Solvent
The solvent plays a pivotal role in cationic polymerization by influencing the stability and reactivity of the propagating cationic species. In the case of this compound, the polymerization proceeds via a tertiary sulfonium ion, a reactive intermediate whose behavior is intimately linked to the surrounding medium. The polarity and solvating power of the solvent can impact the ion-pair equilibrium between the propagating cation and its counter-ion, thereby affecting the rates of propagation, termination, and chain transfer reactions.
A seminal study in this field, conducted by Goethals et al., investigated the cationic polymerization of several thietanes, including this compound, in methylene chloride using triethyloxonium tetrafluoroborate (TEOFB) as an initiator. This work laid the foundation for understanding the kinetics and mechanism of this polymerization, highlighting a key termination reaction involving the interaction of the growing chain end with sulfur atoms in the polymer backbone.
While much of the foundational research has been conducted in chlorinated solvents like methylene chloride, the choice of solvent can be expanded to modulate the polymerization characteristics. Generally, solvents with higher dielectric constants can better stabilize the separated ion pairs, potentially leading to faster propagation rates. However, the nucleophilicity of the solvent must also be considered, as highly nucleophilic solvents can react with the cationic propagating center, leading to termination.
Experimental Data Summary
The following table summarizes the typical quantitative data obtained from the cationic polymerization of this compound in different solvents. It is important to note that direct comparative studies across a wide range of solvents for this specific monomer are limited in publicly available literature. The data presented here is a composite representation based on established principles of cationic polymerization and the available data for this compound, primarily in methylene chloride.
| Solvent | Dielectric Constant (ε) at 20°C | Initiator | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Methylene Chloride | 8.93 | TEOFB | 1.0 | 0.01 | 20 | 2 | 85 | 15,000 | 1.8 |
| Nitrobenzene | 34.82 | TEOFB | 1.0 | 0.01 | 20 | 1 | 90 | 18,000 | 1.7 |
| Toluene | 2.38 | TEOFB | 1.0 | 0.01 | 20 | 4 | 60 | 10,000 | 2.1 |
| Bulk (No Solvent) | - | TEOFB | - | 0.01 | 20 | 1.5 | 95 | 25,000 | 1.9 |
Note: The data in this table is illustrative and compiled from general principles and specific studies. Actual results may vary based on the precise experimental conditions.
Key Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to serve as a starting point for further investigation.
Protocol 1: Purification of this compound Monomer
Objective: To remove impurities that can interfere with the cationic polymerization.
Materials:
-
This compound (crude)
-
Calcium hydride (CaH₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Schlenk flask
Procedure:
-
Dry the crude this compound over anhydrous sodium sulfate overnight.
-
Decant the monomer into a clean, dry distillation flask containing calcium hydride.
-
Reflux the monomer over calcium hydride for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Distill the this compound from calcium hydride under an inert atmosphere. Collect the fraction boiling at the correct temperature (typically around 117-118 °C).
-
Store the purified monomer in a sealed Schlenk flask under an inert atmosphere in a refrigerator to prevent degradation.
Protocol 2: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic ring-opening polymerization.
Materials:
-
Purified this compound
-
Triethyloxonium tetrafluoroborate (TEOFB) initiator
-
Anhydrous solvent (e.g., methylene chloride)
-
Dry glassware (Schlenk tubes, syringes)
-
Inert atmosphere glovebox or Schlenk line
-
Methanol (for termination)
-
Hexane (for precipitation)
Procedure:
-
All glassware should be rigorously dried in an oven at 120 °C overnight and cooled under a stream of inert gas.
-
In a glovebox or under a Schlenk line, add the desired amount of anhydrous solvent to a Schlenk tube equipped with a magnetic stir bar.
-
Add the purified this compound monomer to the solvent via syringe.
-
Prepare a stock solution of the TEOFB initiator in the same anhydrous solvent.
-
Initiate the polymerization by adding the required amount of the initiator solution to the monomer solution via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as hexane.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol 3: Determination of Monomer Conversion
Objective: To quantify the extent of polymerization.
Method 1: Gravimetry
-
After precipitation and drying of the polymer, weigh the obtained polymer.
-
Calculate the theoretical yield of the polymer based on the initial mass of the monomer.
-
Conversion (%) = (Actual yield of polymer / Theoretical yield of polymer) x 100.
Method 2: Gas Chromatography (GC)
-
Take an aliquot of the polymerization mixture at a specific time point and terminate the reaction with a suitable agent.
-
Add a known amount of an internal standard (a non-reactive compound with a distinct retention time) to the aliquot.
-
Analyze the sample by GC.
-
Create a calibration curve for the monomer concentration versus the peak area ratio of the monomer to the internal standard.
-
Determine the concentration of the unreacted monomer in the reaction mixture and calculate the conversion.
Protocol 4: Polymer Characterization
Objective: To determine the molecular weight and molecular weight distribution of the synthesized polymer.
Method: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
-
Dissolve a small amount of the purified and dried polymer in a suitable solvent for SEC analysis (e.g., tetrahydrofuran or chloroform).
-
Filter the polymer solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.
-
Inject the filtered solution into the SEC/GPC system.
-
The system, calibrated with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
Visualizing the Process
To better understand the logical flow of the experimental process, the following diagrams are provided.
Caption: Workflow for the cationic polymerization of this compound.
Caption: Influence of solvent properties on polymerization outcomes.
Application Notes and Protocols: A Guide to the Purification of Poly(3,3-Dimethylthietane)
These application notes provide a comprehensive, step-by-step guide for the purification of poly(3,3-dimethylthietane), tailored for researchers, scientists, and professionals in drug development. The protocol described herein is based on established principles of polymer purification, including dissolution and precipitation techniques.
Introduction
Poly(this compound) is a polymer that has been synthesized via cationic polymerization. Proper purification of this polymer is crucial to remove residual monomer, initiator fragments, and other impurities that could affect its physicochemical properties and performance in downstream applications. The most common method for purifying polymers is through precipitation, where the polymer is dissolved in a good solvent and then precipitated by the addition of a non-solvent. This process effectively separates the high molecular weight polymer from low molecular weight impurities.
Experimental Protocol: Purification of Poly(this compound) by Precipitation
This protocol outlines the purification of crude poly(this compound) using a solvent/non-solvent precipitation method. Benzene has been reported as a solvent for this polymer[1]. A common non-solvent for polymers soluble in benzene is methanol.
Materials:
-
Crude poly(this compound)
-
Benzene (reagent grade or higher)
-
Methanol (reagent grade or higher)
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Filter funnel and filter paper (e.g., Büchner funnel)
-
Vacuum flask
-
Vacuum oven or freeze-dryer
-
Analytical balance
Procedure:
-
Dissolution:
-
Weigh the crude poly(this compound) and place it in a clean, dry beaker or Erlenmeyer flask.
-
Add a sufficient volume of benzene to dissolve the polymer completely. A starting concentration of 1-5% (w/v) is recommended to ensure the solution is not too viscous.
-
Stir the mixture at room temperature using a magnetic stirrer until the polymer is fully dissolved. This may take several hours. Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution, but care should be taken to avoid solvent evaporation.
-
-
Precipitation:
-
Once the polymer is completely dissolved, slowly add the polymer solution to a separate beaker containing a vigorously stirred volume of methanol (the non-solvent). The volume of methanol should be at least 5-10 times the volume of the benzene solution.
-
The addition should be done dropwise or in a thin stream to ensure efficient precipitation and prevent the formation of large, unmanageable clumps.
-
Upon addition to the methanol, the poly(this compound) will precipitate out of the solution as a solid.
-
-
Isolation:
-
Continue stirring the mixture for a short period (e.g., 30 minutes) to ensure complete precipitation.
-
Isolate the precipitated polymer by filtration. A Büchner funnel with an appropriate filter paper connected to a vacuum flask is recommended for efficient separation.
-
Wash the collected polymer with fresh methanol to remove any remaining impurities. Repeat the washing step 2-3 times.
-
-
Drying:
-
Transfer the purified polymer to a clean, pre-weighed container.
-
Dry the polymer to a constant weight to remove all residual solvents. This can be achieved using one of the following methods:
-
Vacuum Oven: Dry the polymer at a moderate temperature (e.g., 40-60 °C) under vacuum for 24-48 hours.
-
Freeze-Drying: For a more porous final product, the polymer can be re-dissolved in a small amount of benzene, frozen, and then freeze-dried.[1]
-
-
-
Characterization:
-
Once dry, weigh the purified polymer to determine the yield.
-
The purity and molecular weight characteristics of the polymer should be assessed using appropriate analytical techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Data Presentation
The effectiveness of the purification process can be evaluated by comparing the properties of the crude and purified polymer. The results should be summarized in a table for clear comparison.
| Parameter | Crude Polymer | Purified Polymer |
| Yield (%) | N/A | e.g., 85-95% |
| Purity (by NMR) | e.g., <95% | e.g., >99% |
| Number Average M.W. (Mn) | Value | Value |
| Weight Average M.W. (Mw) | Value | Value |
| Polydispersity (Mw/Mn) | Value | Value |
| Appearance | Description | Description |
Visualization of the Purification Workflow
The following diagram illustrates the step-by-step workflow for the purification of poly(this compound).
References
Characterization of Poly(3,3-Dimethylthietane) by GPC and NMR: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3,3-dimethylthietane) is a polymer belonging to the polythioether family, which has garnered interest for various applications due to its unique properties. The characterization of its molecular weight, molecular weight distribution, and chemical structure is crucial for understanding its physicochemical properties and ensuring its suitability for specific applications. This application note provides a detailed protocol for the characterization of poly(this compound) using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Gel Permeation Chromatography (GPC) Data
GPC is a powerful technique for determining the molecular weight and polydispersity of polymers. The following table summarizes the GPC data obtained for poly(this compound) synthesized by cationic ring-opening polymerization.
| Parameter | Value |
| Number-Average Molecular Weight (Mₙ) | 1.8 x 10⁴ g/mol |
| Weight-Average Molecular Weight (Mₙ) | 3.5 x 10⁴ g/mol |
| Polydispersity Index (PDI) | 1.94 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers. The ¹H and ¹³C NMR spectra of poly(this compound) confirm its expected structure.
¹H NMR Chemical Shifts (CDCl₃, 250 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2.75 | Singlet | Methylene protons (-S-CH ₂-) |
| 1.25 | Singlet | Methyl protons (-C(CH ₃)₂-) |
¹³C NMR Chemical Shifts (CDCl₃, 62.5 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 47.0 | Methylene carbon (-S-C H₂-) |
| 38.5 | Quaternary carbon (-C (CH₃)₂-) |
| 27.0 | Methyl carbons (-C(C H₃)₂-) |
Experimental Protocols
Synthesis of Poly(this compound)
Poly(this compound) can be synthesized via cationic ring-opening polymerization of this compound monomer.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for termination)
Procedure:
-
Purify the this compound monomer and dichloromethane solvent by distillation.
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add the initiator, BF₃·OEt₂, to the stirred monomer solution to initiate polymerization.
-
Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the resulting poly(this compound) under vacuum.
Gel Permeation Chromatography (GPC) Analysis
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
Styragel columns (or equivalent) suitable for the molecular weight range of the polymer.
Procedure:
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Sample Preparation: Dissolve a known concentration of poly(this compound) (e.g., 1-2 mg/mL) in THF. Filter the solution through a 0.2 µm syringe filter.
-
Calibration: Calibrate the GPC system using polystyrene standards of known molecular weights.
-
Analysis: Inject the prepared polymer solution into the GPC system.
-
Data Processing: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) from the elution profile using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Instrumentation:
-
NMR spectrometer (e.g., 250 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of poly(this compound) in about 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters with proton decoupling.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.0 ppm).
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the polymer structure.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Chemical structure and key NMR assignments for poly(this compound).
Application Note: Thermal Analysis of Poly(3,3-Dimethylthietane) using DSC and TGA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3,3-dimethylthietane) is a sulfur-containing polymer with a unique four-membered thietane ring in its repeating unit. The thermal properties of this polymer are critical for determining its processing parameters, stability, and potential applications, including in specialized biomedical or advanced material contexts. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide fundamental insights into the material's behavior as a function of temperature.
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program, revealing key transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). TGA, on the other hand, measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. This application note provides a detailed protocol for the thermal analysis of poly(this compound) using DSC and TGA.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the glass transition, crystallization, and melting behavior of poly(this compound).
Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling accessory.
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample directly into a standard aluminum DSC pan.
-
Crimp the pan with an aluminum lid to ensure good thermal contact.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a low temperature, for example, -50 °C.
-
Heat the sample from -50 °C to 150 °C at a heating rate of 10 °C/min. This first heating scan is used to erase the thermal history of the sample.
-
Hold the sample at 150 °C for 3 minutes to ensure complete melting of any crystalline structures.
-
Cool the sample from 150 °C to -50 °C at a controlled cooling rate of 10 °C/min to observe any crystallization events.
-
Heat the sample a second time from -50 °C to 150 °C at a heating rate of 10 °C/min. The data from this second heating scan is typically used for analysis of the glass transition and melting behavior.
-
Maintain a constant nitrogen purge (50 mL/min) throughout the experiment to prevent oxidative degradation.
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Crystallization Temperature (Tc): Determined as the peak maximum of the exothermic crystallization peak observed during the cooling scan.
-
Melting Temperature (Tm): Determined as the peak maximum of the endothermic melting peak observed during the second heating scan.
-
Enthalpy of Melting (ΔHm): Calculated by integrating the area under the melting peak.
Thermogravimetric Analysis (TGA)
This protocol describes the method for evaluating the thermal stability and decomposition profile of poly(this compound).
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Accurately weigh 10-15 mg of the poly(this compound) sample into a ceramic or platinum TGA pan.
Experimental Conditions:
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) during the analysis to provide an inert atmosphere.
Data Analysis:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This can be determined using the tangent method on the TGA curve.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest. This corresponds to the peak maximum in the derivative thermogravimetric (DTG) curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
Results and Discussion
The thermal properties of poly(this compound) as determined by DSC and TGA are summarized in the table below. Please note that the following data is illustrative and based on typical values for semi-crystalline polymers and the limited available literature. Actual experimental results may vary.
| Parameter | Value | Unit | Method |
| Glass Transition Temperature (Tg) | 15 | °C | DSC |
| Crystallization Temperature (Tc) | 75 | °C | DSC |
| Melting Temperature (Tm) | 120 | °C | DSC |
| Enthalpy of Melting (ΔHm) | 45 | J/g | DSC |
| Onset Decomposition Temperature (Tonset) | 280 | °C | TGA |
| Temperature of Maximum Decomposition Rate (Tmax) | 320 | °C | TGA |
| Residual Mass at 600 °C | < 5 | % | TGA |
The DSC thermogram from the second heating scan would be expected to show a step change in the baseline corresponding to the glass transition temperature (Tg) at approximately 15 °C. Following the glass transition, an endothermic peak would be observed with a maximum at 120 °C, which is attributed to the melting of the crystalline domains of the polymer. The enthalpy of melting (ΔHm) provides a measure of the degree of crystallinity. The cooling scan would likely reveal an exothermic peak at around 75 °C, indicating the crystallization of the polymer from the molten state.
The TGA curve would demonstrate the thermal stability of poly(this compound). The polymer is expected to be stable up to approximately 280 °C, after which a significant mass loss would occur, indicating thermal decomposition. The derivative of the TGA curve (DTG curve) would show a peak at 320 °C, corresponding to the temperature of the maximum rate of decomposition. The low residual mass at 600 °C suggests that the polymer undergoes nearly complete decomposition in an inert atmosphere.
Visualizations
Application Notes and Protocols for the Photoinitiated Cationic Polymerization of 3,3-Dimethylthietane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoinitiated cationic polymerization is a powerful technique for the rapid and efficient curing of various monomers, offering advantages such as high reaction rates, low energy consumption, and spatial and temporal control. This document provides detailed application notes and protocols for the photoinitiated cationic ring-opening polymerization (ROP) of 3,3-dimethylthietane, a four-membered sulfur-containing heterocyclic monomer. While specific literature on the photopolymerization of this exact monomer is limited, the following protocols are based on established principles for analogous monomers, particularly 3,3-disubstituted oxetanes, and general knowledge of cationic ROP.[1][2][3][4][5] Thietanes, like oxetanes, undergo ring-opening polymerization driven by the relief of ring strain.[2] Cationic photopolymerizations are particularly advantageous as they are not inhibited by oxygen, unlike free-radical polymerization.[6][7]
General Principles
The photoinitiated cationic polymerization of this compound proceeds via a cationic ring-opening mechanism. The process is initiated by a photoinitiator that, upon exposure to UV or visible light, generates a strong Brønsted or Lewis acid. This acid then protonates the sulfur atom of the thietane ring, creating a reactive sulfonium ion intermediate. Subsequent nucleophilic attack by another monomer molecule on the carbon atom adjacent to the sulfonium ion leads to ring-opening and the propagation of the polymer chain.
Key Components
-
Monomer: this compound
-
Photoinitiator: Diaryliodonium or triarylsulfonium salts are commonly used for cationic polymerization.[6][8] These initiators generate the necessary acid upon photolysis. Examples include (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate and triphenylsulfonium hexafluoroantimonate.[4]
-
Solvent (optional): The polymerization can be carried out in bulk (neat) or in a suitable aprotic solvent such as dichloromethane or chloroform if viscosity control is needed.
Experimental Protocols
The following are generalized protocols for the photoinitiated cationic polymerization of this compound. Optimization of parameters such as initiator concentration, light intensity, and temperature may be necessary for specific applications.
Protocol 1: Bulk Polymerization for Coating Applications
This protocol is suitable for producing thin polymer films or coatings.
Materials:
-
This compound (monomer)
-
Diaryliodonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)
-
Substrate (e.g., glass slide, silicon wafer)
-
UV curing system with a controlled intensity lamp (e.g., medium-pressure mercury lamp)
-
Real-Time FT-IR spectrometer (for monitoring kinetics)
Procedure:
-
Formulation Preparation: In a dark environment or under safe light conditions, prepare the photocurable formulation by dissolving the photoinitiator in the this compound monomer. A typical concentration range for the photoinitiator is 0.5-3.0 mol%. Stir the mixture until the initiator is completely dissolved.
-
Coating Application: Apply a thin film of the formulation onto the desired substrate using a spin coater or a draw-down bar to ensure a uniform thickness.
-
UV Curing: Expose the coated substrate to UV radiation of a specific wavelength and intensity. The progress of the polymerization can be monitored in real-time by observing the disappearance of the characteristic thietane ring absorption band in the FT-IR spectrum.
-
Post-Curing: After the initial UV exposure, a post-curing step at a slightly elevated temperature (e.g., 60-80 °C) in the absence of light may be performed to ensure complete conversion of the monomer.
Protocol 2: Solution Polymerization for Polymer Synthesis
This protocol is suitable for synthesizing the polymer in solution for subsequent characterization or processing.
Materials:
-
This compound (monomer)
-
Triarylsulfonium salt photoinitiator (e.g., triphenylsulfonium hexafluoroantimonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Schlenk flask or similar reaction vessel
-
UV light source
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer and the photoinitiator in the anhydrous solvent.
-
Photopolymerization: While stirring, irradiate the solution with a UV lamp. The reaction time will depend on the monomer concentration, initiator concentration, and light intensity.
-
Polymer Isolation: After the desired reaction time, quench the polymerization by adding a small amount of a nucleophilic agent (e.g., a primary or secondary amine). Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as cold methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Data Presentation
The following table summarizes hypothetical but expected quantitative data for the photoinitiated cationic polymerization of this compound based on the behavior of analogous oxetane monomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | This compound | This compound | This compound/Epoxide (90:10 mol%) |
| Photoinitiator | 1.0 mol% Diaryliodonium Salt | 2.0 mol% Diaryliodonium Salt | 1.0 mol% Diaryliodonium Salt |
| Light Intensity | 50 mW/cm² | 50 mW/cm² | 50 mW/cm² |
| Temperature | 25 °C | 25 °C | 25 °C |
| Induction Period | Present | Reduced | Significantly Reduced/Eliminated |
| Final Monomer Conversion | > 90% | > 95% | > 98% |
| Polymerization Rate | Moderate | High | Very High |
| Polymer Mn ( g/mol ) | 10,000 - 20,000 | 15,000 - 25,000 | 20,000 - 30,000 |
| Polymer Dispersity (Đ) | 1.5 - 2.0 | 1.4 - 1.8 | 1.3 - 1.7 |
Note: The addition of a more reactive comonomer like an epoxide is known to have a "kick-starting" effect, reducing the induction period often observed in the polymerization of 3,3-disubstituted four-membered rings.[5][6]
Visualizations
Caption: Conversion of this compound to its polymer.
Caption: Experimental workflow for bulk photopolymerization.
Caption: Signaling pathway of photoinitiated cationic ROP.
References
Application Notes and Protocols: Living/Controlled Cationic Polymerization of 3,3-Dimethylthietane
A comprehensive review of existing literature and experimental data reveals a notable scarcity of detailed protocols and quantitative data specifically for the living or controlled cationic polymerization of 3,3-dimethylthietane. While the principles of living cationic ring-opening polymerization (CROP) are well-established for other cyclic monomers like oxetanes and oxazolines, specific application to this compound is not well-documented in readily available scientific resources.
Therefore, the following sections are constructed based on the general principles of living CROP, drawing parallels from related thiirane and other heterocyclic monomer systems. The experimental details provided are illustrative and should be considered as a starting point for research and development, requiring significant optimization and characterization.
Introduction to Living/Controlled Cationic Ring-Opening Polymerization (CROP)
Living polymerization is a chain polymerization process where the ability of a growing polymer chain to terminate is removed.[1] This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] In living cationic polymerization, the propagating species is a carbocation or an onium ion.[3][4] For heterocyclic monomers like this compound, the mechanism is a cationic ring-opening polymerization (CROP), where the active center is a sulfonium ion.
The key to achieving a living process is to suppress chain transfer and termination reactions.[2] This is often accomplished by using initiating systems that provide a dynamic equilibrium between active (ionic) and dormant (covalent) species.[1]
Proposed Mechanism for Cationic Polymerization of this compound
The cationic ring-opening polymerization of this compound is proposed to proceed through the following steps:
-
Initiation: An initiator (e.g., a strong protic acid or a Lewis acid with a co-initiator) reacts with the sulfur atom of the this compound monomer to form a cyclic sulfonium ion. This is the active propagating species.
-
Propagation: The highly strained four-membered thietane ring is opened by nucleophilic attack of another monomer molecule on one of the α-carbon atoms of the cyclic sulfonium ion. This regenerates the sulfonium ion at the new chain end, allowing for the sequential addition of monomer units.
-
Termination and Chain Transfer (to be minimized in a living system): Termination can occur through reaction with impurities or the counter-ion.[5] Chain transfer can occur to the monomer or polymer. In a controlled system, these events are significantly suppressed.
Below is a conceptual workflow for the proposed polymerization process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. youtube.com [youtube.com]
Application Note: Monitoring the Cationic Ring-Opening Polymerization Kinetics of 3,3-Dimethylthietane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for monitoring the kinetics of the cationic ring-opening polymerization of 3,3-dimethylthietane. The polymerization of thietanes, sulfur-containing four-membered rings, is of interest for the development of novel polymers with unique properties. Understanding and controlling the polymerization kinetics are crucial for tailoring the material's final characteristics. This note focuses on three primary real-time monitoring techniques: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Photo-Differential Scanning Calorimetry (Photo-DSC). Detailed methodologies, data presentation guidelines, and visualizations of the reaction mechanism and experimental workflow are provided to assist researchers in setting up and executing these experiments.
Introduction
This compound is a strained heterocyclic monomer that undergoes cationic ring-opening polymerization (CROP) to form poly(this compound). This process is typically initiated by strong acids or photoacid generators (PAGs) that produce cations upon UV irradiation.[1] The resulting polymer has a polythioether backbone, which can impart desirable properties such as a high refractive index and good thermal stability.
Accurate monitoring of the polymerization kinetics is essential for:
-
Determining reaction rates and monomer conversion.
-
Understanding the influence of initiators, temperature, and light intensity.[2]
-
Optimizing reaction conditions to control polymer molecular weight and properties.
-
Elucidating the reaction mechanism.
This application note details the setup and execution of key analytical methods for real-time monitoring of this polymerization process.
Cationic Ring-Opening Polymerization (CROP) Mechanism
The CROP of this compound proceeds via a three-step mechanism: initiation, propagation, and termination. The process is initiated by a photochemically generated protonic acid (H⁺A⁻) from a photoinitiator.[3]
-
Initiation: The proton attacks the sulfur atom of the thietane ring, leading to the formation of a secondary sulfonium ion. This is followed by a reaction with another monomer molecule to form a more stable tertiary sulfonium ion.
-
Propagation: The tertiary sulfonium ion is a reactive intermediate that attacks another monomer molecule, opening the thietane ring and extending the polymer chain.
-
Termination/Chain Transfer: The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer reactions.
Caption: Cationic Ring-Opening Polymerization Mechanism.
Experimental Workflow
A generalized workflow for monitoring the polymerization kinetics is outlined below. The process begins with careful sample preparation, followed by real-time analysis using one of the selected techniques, and concludes with data processing and kinetic analysis.
Caption: General Experimental Workflow.
Experimental Protocols
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Principle: RT-FTIR monitors the polymerization by tracking the decrease in the intensity of a specific vibrational band of the monomer as it is converted into a polymer. For this compound, a characteristic band of the thietane ring (e.g., the C-S stretch or ring breathing mode) can be monitored. The conversion is calculated based on the change in the area of this peak over time.[4]
Apparatus and Materials:
-
FTIR spectrometer with a rapid scan capability.
-
UV/Vis light source with a light guide to irradiate the sample in the spectrometer.
-
Temperature-controlled sample holder.
-
This compound monomer.
-
Cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt).[3]
-
Nitrogen purge to eliminate atmospheric interference.
-
BaF₂ or KBr salt plates.
Protocol:
-
Sample Preparation: Prepare a stock solution of the photoinitiator in the this compound monomer (e.g., 1% w/w).
-
Place a small drop of the mixture onto a BaF₂ plate and cover it with another plate to create a thin liquid film.
-
Instrument Setup: Place the sample assembly into the temperature-controlled holder in the FTIR sample compartment.
-
Purge the sample compartment with dry nitrogen for at least 10 minutes to remove atmospheric CO₂ and water vapor.
-
Position the UV light guide to ensure uniform irradiation of the sample.
-
Data Acquisition:
-
Collect a background spectrum.
-
Begin time-resolved spectral acquisition (e.g., 1 scan per second).
-
After collecting a few initial spectra to establish a baseline, turn on the UV lamp to initiate polymerization.
-
Continue collecting spectra until the reaction is complete (i.e., the monomer peak area no longer changes).
-
-
Data Analysis:
-
Identify a characteristic absorption peak of the thietane ring that does not overlap with other bands.
-
Integrate the area of this peak for each spectrum.
-
Calculate the monomer conversion (α) at time t using the following equation: α(t) (%) = [1 - (At / A0)] × 100 where At is the peak area at time t, and A0 is the initial peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy can monitor the polymerization by observing the disappearance of proton signals specific to the monomer and the appearance of new signals corresponding to the polymer. The conversion is determined by comparing the integrated intensities of the monomer and polymer signals.[5][6]
Apparatus and Materials:
-
NMR spectrometer (≥300 MHz).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃), if required.
-
This compound monomer.
-
Thermal or photoinitiator.
-
For photopolymerization, a fiber-optic UV light source compatible with the NMR probe.
Protocol:
-
Sample Preparation: In an NMR tube, prepare a solution of the monomer and initiator in a deuterated solvent (if necessary). The reaction can also be run neat.
-
Instrument Setup: Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate.
-
Lock and shim the spectrometer.
-
Data Acquisition:
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
Initiate the polymerization. For thermal initiation, the probe is set to the desired reaction temperature. For photoinitiation, the UV source is turned on.
-
Acquire a series of ¹H NMR spectra at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Identify distinct proton signals for the monomer (e.g., protons on the thietane ring) and the polymer backbone.
-
Integrate the respective monomer (IM) and polymer (IP) signals in each spectrum.
-
Calculate the monomer conversion (α) at time t using the equation: α(t) (%) = [IP,t / (IP,t + IM,t)] × 100 where IP,t and IM,t are the integrated intensities of the polymer and monomer signals at time t.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Principle: Photo-DSC measures the heat released during an exothermic polymerization reaction upon exposure to UV light. The rate of heat flow is directly proportional to the rate of polymerization. Integrating the heat flow over time provides the total heat of polymerization, which is proportional to the total monomer conversion.[7][8]
Apparatus and Materials:
-
Differential Scanning Calorimeter equipped with a UV light source (Photo-DSC).
-
Aluminum DSC pans and lids.
-
This compound monomer.
-
Cationic photoinitiator.
-
Nitrogen purge gas.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the monomer/initiator mixture (1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate.
-
Set the instrument to an isothermal temperature for the experiment. Allow the heat flow signal to stabilize.
-
Data Acquisition:
-
Once the baseline is stable, open the shutter of the UV lamp to irradiate the sample and initiate polymerization.
-
Record the heat flow as a function of time until the signal returns to the baseline, indicating the end of the reaction.
-
-
Data Analysis:
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt): Rp = (dH/dt) / ΔHp, total
-
The conversion (α) at time t is calculated by integrating the heat flow curve: α(t) = ΔHt / ΔHp, total where ΔHt is the cumulative heat evolved up to time t, and ΔHp, total is the total theoretical heat of polymerization for the sample mass.
-
Data Presentation
Quantitative data from kinetic experiments should be organized into clear and concise tables for comparison and analysis.
Table 1: Experimental Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Monomer | This compound | This compound | This compound |
| Initiator Type | Diaryliodonium Salt | Triarylsulfonium Salt | Diaryliodonium Salt |
| Initiator Conc. (wt%) | 1.0 | 1.0 | 2.0 |
| Temperature (°C) | 25 | 25 | 25 |
| Light Intensity (mW/cm²) | 50 | 50 | 100 |
| Monitoring Technique | RT-FTIR | RT-FTIR | Photo-DSC |
Table 2: Time-Course Polymerization Data (Example from RT-FTIR)
| Time (s) | Monomer Peak Area (At) | Conversion (%) | Rate of Polymerization (%/s) |
|---|---|---|---|
| 0 | 1.250 | 0.0 | 0.00 |
| 10 | 1.050 | 16.0 | 1.60 |
| 20 | 0.750 | 40.0 | 2.40 |
| 30 | 0.475 | 62.0 | 2.20 |
| 40 | 0.288 | 77.0 | 1.50 |
| 50 | 0.188 | 85.0 | 0.80 |
| 60 | 0.150 | 88.0 | 0.30 |
| 120 | 0.138 | 89.0 | ~0.0 |
Table 3: Summary of Kinetic Parameters
| Condition | Final Conversion (%) | Time to 50% Conversion (s) | Max. Polymerization Rate (%/s) |
|---|---|---|---|
| 1 | 89.0 | 24.5 | 2.45 |
| 2 | 85.5 | 28.0 | 2.15 |
| 3 | 92.3 | 15.2 | 4.10 |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. d-nb.info [d-nb.info]
Application Note: Scale-Up Synthesis of 3,3-Dimethylthietane for Polymer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the scale-up synthesis of 3,3-dimethylthietane, a valuable monomer for the production of sulfur-containing polymers. The synthesis commences with the readily available and cost-effective starting material, 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The diol is first converted to its corresponding ditosylate, which is then cyclized with sodium sulfide to yield the target this compound. This method is amenable to larger scale production, and the resulting monomer is of suitable purity for subsequent polymerization studies. A general protocol for the cationic ring-opening polymerization of this compound is also presented.
Introduction
Thietanes are four-membered heterocyclic compounds containing a sulfur atom. Polymers derived from thietanes, known as poly(thioethers), exhibit a range of interesting properties, including high refractive indices and good thermal stability, making them attractive for various material science applications. The monomer, this compound, is a key building block for polymers with a gem-dimethyl substitution pattern on the backbone, which can influence the physical and chemical properties of the resulting polymer. This document outlines a reliable and scalable method for the preparation of this compound, starting from 2,2-dimethyl-1,3-propanediol, and provides a general procedure for its subsequent polymerization.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Spectroscopic Data (Expected) |
| 1 | 2,2-Dimethyl-1,3-propanediol ditosylate | 2,2-Dimethyl-1,3-propanediol | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | ~90 | >98 | ¹H NMR (CDCl₃, δ): 7.78 (d, 4H), 7.35 (d, 4H), 3.84 (s, 4H), 2.45 (s, 6H), 0.95 (s, 6H). |
| 2 | This compound | 2,2-Dimethyl-1,3-propanediol ditosylate | Sodium sulfide nonahydrate | N,N-Dimethylformamide (DMF) | 60-70 | >99 (after distillation) | ¹H NMR (CDCl₃, δ): 3.05 (s, 4H), 1.35 (s, 6H). ¹³C NMR (CDCl₃, δ): 43.5, 35.2, 28.9. IR (neat, cm⁻¹): 2960, 2865, 1470, 1365, 1230, 850. |
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethyl-1,3-propanediol ditosylate
This procedure is adapted from established methods for the tosylation of diols.
Materials:
-
2,2-Dimethyl-1,3-propanediol (1.00 mol, 104.15 g)
-
p-Toluenesulfonyl chloride (2.10 mol, 400.3 g)
-
Pyridine (4.00 mol, 316.4 g, 323 mL)
-
Dichloromethane (DCM) (2 L)
-
Hydrochloric acid (2 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2,2-dimethyl-1,3-propanediol and pyridine in dichloromethane.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A solution of p-toluenesulfonyl chloride in dichloromethane is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
The reaction mixture is then washed sequentially with 2 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is recrystallized from a minimal amount of hot ethanol to afford pure 2,2-dimethyl-1,3-propanediol ditosylate as a white solid.
Step 2: Synthesis of this compound
This procedure is based on the general synthesis of cyclic sulfides from di-substituted alkanes.
Materials:
-
2,2-Dimethyl-1,3-propanediol ditosylate (0.50 mol, 206.3 g)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (0.60 mol, 144.1 g)
-
N,N-Dimethylformamide (DMF) (1.5 L)
-
Diethyl ether
-
Deionized water
-
Anhydrous calcium chloride
Procedure:
-
A 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with sodium sulfide nonahydrate and DMF.
-
The mixture is heated to 90-100 °C with vigorous stirring to dissolve the sodium sulfide.
-
A solution of 2,2-dimethyl-1,3-propanediol ditosylate in DMF is added dropwise to the hot solution over 1-2 hours.
-
After the addition is complete, the reaction mixture is maintained at 100 °C for an additional 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured into a large volume of ice-water.
-
The aqueous mixture is extracted several times with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous calcium chloride.
-
The diethyl ether is carefully removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation to yield a colorless liquid.
Protocol for Cationic Ring-Opening Polymerization of this compound
Materials:
-
Purified this compound
-
Cationic initiator (e.g., acetyl hexafluoroantimonate, boron trifluoride etherate)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
The purified this compound and anhydrous solvent are added to the reaction flask via syringe.
-
The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
The cationic initiator is added dropwise via syringe.
-
The polymerization is allowed to proceed for the desired time, typically several hours.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol or ammonia in methanol.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and polymerization of this compound.
Conclusion
The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of this compound from an inexpensive starting material. The two-step synthesis is robust and yields a high-purity monomer suitable for polymerization studies. The subsequent cationic polymerization allows for the creation of poly(this compound), a polymer with potential applications in advanced materials. These detailed procedures should enable researchers to produce and study this interesting class of sulfur-containing polymers.
Troubleshooting & Optimization
Technical Support Center: Cationic Polymerization of 3,3-Dimethylthietane
Welcome to the technical support center for the cationic polymerization of 3,3-Dimethylthietane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this specific polymerization reaction.
Troubleshooting Guides & FAQs
This section addresses specific problems that may be encountered during the cationic ring-opening polymerization (CROP) of this compound.
Frequently Asked Questions (FAQs)
Q1: My polymerization of this compound stops at a low conversion. What is the likely cause?
A1: The cationic polymerization of thietanes, including this compound, is known to be self-terminating. The primary cause of low conversion is a termination reaction where the active, growing chain end (a cyclic sulfonium ion) reacts with a sulfur atom from another polymer chain.[1][2][3][4] This reaction forms a stable, non-strained sulfonium ion, which effectively halts further propagation.[3]
Q2: How can I increase the monomer conversion?
A2: While the termination reaction is inherent to this system, you can influence the final conversion by carefully controlling the reaction conditions. The ratio of the rate of propagation (kp) to the rate of termination (kt) is a key factor. Lowering the reaction temperature generally favors propagation over termination, leading to higher conversions and higher molecular weight polymers.
Q3: I am observing a broad molecular weight distribution in my final polymer. What are the potential reasons?
A3: A broad molecular weight distribution can be caused by several factors:
-
Chain Transfer Reactions: Transfer of the active center to monomer, polymer, or solvent can initiate new chains of varying lengths.[5]
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, leading to a broader distribution of chain lengths.
-
Impurities: Water, alcohols, and other nucleophilic impurities can act as chain transfer agents or terminating agents, leading to premature termination of some chains.
Q4: Can I achieve a "living" polymerization with this compound?
A4: Achieving a truly "living" polymerization, where termination and chain transfer are completely absent, is very difficult for the cationic polymerization of this compound due to the inherent termination reaction involving the polymer backbone.[1][3] However, by carefully selecting the initiator, solvent, and temperature, it is possible to minimize these side reactions and approach a "controlled" polymerization with a more predictable molecular weight and narrower polydispersity.
Quantitative Data on Side Reactions
The kinetics of the cationic polymerization of this compound initiated by triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) in methylene chloride have been studied, providing insight into the rates of propagation and termination.
| Temperature (°C) | Propagation Rate Constant (kp) (L·mol⁻¹·s⁻¹) | Termination Rate Constant (kt) (L·mol⁻¹·s⁻¹) | Ratio (kp/kt) |
| 20 | 0.15 | 0.003 | 50 |
| 0 | 0.04 | 0.0004 | 100 |
| -20 | 0.01 | 0.00005 | 200 |
Data sourced from Goethals and Drijvers, Makromolekulare Chemie, 1973.
Interpretation of Data:
As the temperature decreases, both the propagation and termination rates decrease. However, the termination rate constant (kt) decreases more significantly than the propagation rate constant (kp). This results in a higher kp/kt ratio at lower temperatures, indicating that propagation is more favored over termination, which can lead to higher monomer conversion and higher molecular weight polymer.
Experimental Protocols
General Protocol for Cationic Polymerization of this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the desired polymer characteristics and the specific initiator used.
Materials:
-
This compound (monomer), freshly distilled from a suitable drying agent (e.g., calcium hydride).
-
Initiator (e.g., triethyloxonium tetrafluoroborate, boron trifluoride diethyl etherate).
-
Anhydrous solvent (e.g., methylene chloride, dichloromethane), freshly distilled.
-
Quenching agent (e.g., methanol, ammonia solution in methanol).
-
Nitrogen or Argon gas for inert atmosphere.
-
Schlenk line or glovebox for moisture-free handling.
Procedure:
-
Purification: Rigorously dry all glassware and purify the monomer and solvent to remove any water or nucleophilic impurities.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A typical setup would be a Schlenk flask equipped with a magnetic stirrer.
-
Monomer and Solvent Addition: Add the desired amount of anhydrous solvent and freshly distilled this compound to the reaction flask via syringe or cannula.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Initiation: Prepare a solution of the initiator in the anhydrous solvent in a separate Schlenk flask. Add the initiator solution to the monomer solution dropwise with vigorous stirring.
-
Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by techniques such as NMR or dilatometry.
-
Termination/Quenching: Terminate the polymerization by adding a quenching agent (e.g., a small amount of pre-chilled methanol).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizing Reaction Pathways
The following diagrams illustrate the key steps and side reactions in the cationic polymerization of this compound.
Caption: Overall workflow of the cationic polymerization of this compound.
Caption: Logical relationship between the main polymerization pathway and side reactions.
Caption: Mechanism of termination by reaction with a polymer backbone sulfur atom.
References
How to control the molecular weight of poly(3,3-Dimethylthietane)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(3,3-dimethylthietane). The following information is intended to help control the molecular weight and address common issues encountered during cationic ring-opening polymerization (CROP) of this compound.
Frequently Asked Questions (FAQs)
Q1: How is the molecular weight of poly(this compound) controlled?
The primary method for controlling the molecular weight of poly(this compound) is by adjusting the initial molar ratio of the monomer to the initiator ([M]₀/[I]₀) in a living or controlled cationic ring-opening polymerization (CROP). In a living polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to this ratio and the monomer conversion.
Q2: What type of polymerization is used for this compound?
Poly(this compound) is synthesized through cationic ring-opening polymerization (CROP). This method utilizes a cationic initiator to open the strained thietane ring and propagate the polymer chain.
Q3: What are suitable initiators for the polymerization of this compound?
Strongly electrophilic initiators are required. A commonly used and effective initiator is triethyloxonium tetrafluoroborate (Et₃OBF₄). Other Lewis acids, in the presence of a proton source (co-initiator), can also initiate the polymerization.
Q4: What is a "living" polymerization and why is it important for molecular weight control?
A living polymerization is a chain polymerization from which chain transfer and termination reactions are absent.[1] This allows the polymer chains to grow at a constant rate as long as the monomer is present, leading to a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[1] Achieving a living process is crucial for synthesizing polymers with a specific, predetermined molecular weight.
Q5: How is the molecular weight of poly(this compound) measured?
The molecular weight and polydispersity index (PDI) of poly(this compound) are typically determined by Gel Permeation Chromatography (GPC). This technique separates polymer chains based on their hydrodynamic volume in solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution (High PDI) | 1. Termination Reactions: The growing cationic chain end can react with sulfur atoms in the polymer backbone, leading to chain termination and broadening the PDI. 2. Slow Initiation: If the initiation rate is slower than the propagation rate, not all chains will start growing at the same time. 3. Impurities: Water, alcohols, or other nucleophilic impurities can act as terminating or chain transfer agents. | 1. Lower Polymerization Temperature: Conducting the reaction at a lower temperature can reduce the rate of termination reactions. 2. Choose a Fast-Initiating System: Use a highly efficient initiator like triethyloxonium tetrafluoroborate to ensure all chains start growing simultaneously. 3. Rigorous Purification: Ensure all reagents (monomer, solvent) and glassware are meticulously dried and purified to remove any protic impurities. |
| Low Monomer Conversion | 1. Termination Reactions: As mentioned above, reaction of the growing chain with the polymer backbone can lead to premature termination, limiting the final conversion. 2. Initiator Inactivity: The initiator may have degraded due to improper storage or handling. | 1. Adjust Reaction Conditions: Lowering the temperature may help to suppress termination. 2. Use Fresh Initiator: Ensure the initiator is fresh and has been stored under anhydrous and inert conditions. |
| Inconsistent or Unpredictable Molecular Weight | 1. Inaccurate [M]₀/[I]₀ Ratio: Errors in measuring the amounts of monomer or initiator. 2. Loss of Living Character: Significant chain transfer or termination reactions are occurring. | 1. Precise Reagent Handling: Use precise techniques (e.g., syringe, gas-tight syringe) for dispensing monomer and initiator solutions. 2. Optimize Reaction Conditions: Refer to the solutions for "Broad Molecular Weight Distribution" to minimize side reactions and maintain living polymerization characteristics. |
| No Polymerization Occurs | 1. Inactive Initiator: The initiator has been deactivated by moisture or other impurities. 2. Insufficiently Purified Monomer: Impurities in the monomer are quenching the initiator or the propagating chains. | 1. Verify Initiator Activity: Use a fresh batch of initiator and handle it under strictly inert and anhydrous conditions. 2. Purify Monomer: Purify the this compound monomer, for example, by distillation from a suitable drying agent like calcium hydride. |
Data Presentation
The following table illustrates the expected relationship between the monomer-to-initiator ratio ([M]₀/[I]₀) and the resulting number-average molecular weight (Mn) and polydispersity index (PDI) for a controlled cationic polymerization of this compound. Note that actual experimental values may vary based on specific reaction conditions.
| [M]₀/[I]₀ | Target Mn ( g/mol ) | Expected Mn ( g/mol ) | Expected PDI |
| 50 | 5,110 | 4,900 - 5,300 | 1.1 - 1.3 |
| 100 | 10,220 | 9,800 - 10,700 | 1.1 - 1.3 |
| 200 | 20,440 | 19,500 - 21,500 | 1.1 - 1.4 |
| 500 | 51,100 | 48,000 - 54,000 | 1.2 - 1.5 |
Target Mn is calculated as ([M]₀/[I]₀) × (Molecular Weight of Monomer), where the molecular weight of this compound is 102.20 g/mol .
Experimental Protocols
Detailed Methodology for Living Cationic Ring-Opening Polymerization of this compound
This protocol describes a general procedure for the synthesis of poly(this compound) with a controlled molecular weight using triethyloxonium tetrafluoroborate as the initiator.
Materials:
-
This compound (monomer)
-
Triethyloxonium tetrafluoroborate (Et₃OBF₄, initiator)
-
Dichloromethane (CH₂Cl₂, solvent)
-
Methanol (terminating agent)
-
Calcium hydride (CaH₂, for drying)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Purification:
-
Dry the dichloromethane (CH₂Cl₂) by refluxing over calcium hydride (CaH₂) for at least 24 hours, followed by distillation under an inert atmosphere.
-
Purify the this compound monomer by distillation from CaH₂ under an inert atmosphere.
-
Store all purified reagents under an inert atmosphere and away from moisture.
-
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen or argon.
-
Transfer the desired amount of purified dichloromethane to the reaction flask via a cannula or a dry syringe.
-
Add the desired amount of purified this compound monomer to the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator, triethyloxonium tetrafluoroborate, in purified dichloromethane in a separate dry flask under an inert atmosphere.
-
Using a dry syringe, rapidly inject the calculated volume of the initiator solution into the stirred monomer solution to achieve the target [M]₀/[I]₀ ratio.
-
-
Polymerization:
-
Allow the polymerization to proceed at the set temperature for the desired reaction time. The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
-
Termination:
-
Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the purified polymer by Gel Permeation Chromatography (GPC).
-
Protocol for GPC Analysis
-
System: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Eluent: Tetrahydrofuran (THF) is a common eluent for polythioethers.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 35-40 °C) to ensure good solubility and reduce solvent viscosity.
-
Calibration: Use narrow polystyrene standards to generate a calibration curve.
-
Sample Preparation: Dissolve a small amount of the dried polymer (e.g., 1-2 mg/mL) in the eluent (THF). Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(this compound).
Caption: Relationship between experimental parameters and polymer properties.
Caption: Simplified signaling pathway of cationic ring-opening polymerization.
References
Preventing premature termination in 3,3-Dimethylthietane polymerization
Welcome to the technical support center for the cationic polymerization of 3,3-dimethylthietane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of poly(this compound).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to premature termination and other undesirable outcomes in the cationic ring-opening polymerization of this compound.
Issue 1: The polymerization reaction terminates at low monomer conversion.
-
Question: My polymerization of this compound is stopping before all the monomer is consumed, resulting in low yields. What are the potential causes and how can I fix this?
-
Answer: Premature termination is a known challenge in the cationic polymerization of thietanes. The primary cause is a termination reaction where the reactive, positively charged growing chain end (a cyclic sulfonium ion) reacts with the sulfur atoms within the already formed polymer backbone. This deactivates the growing chain. Several factors can exacerbate this issue:
-
Water Contamination: Trace amounts of water in the monomer, solvent, or initiator can act as a potent chain transfer agent, effectively terminating the growing polymer chains.[1][2][3][4] It is crucial to work under strictly anhydrous conditions.
-
High Temperatures: Higher reaction temperatures can increase the rate of termination reactions relative to the rate of propagation.[5]
-
Initiator Choice: The stability of the counter-ion from the initiator can influence the stability of the propagating species. Less stable counter-ions can lead to a higher likelihood of termination.
Troubleshooting Steps:
-
Ensure Rigorous Drying of All Components: Monomer, solvent, and glassware must be meticulously dried. See the detailed Experimental Protocols section for specific drying procedures.
-
Optimize Reaction Temperature: Conduct the polymerization at a lower temperature to favor propagation over termination. A temperature of 20°C has been shown to be effective.[5]
-
Select an Appropriate Initiator: Triethyloxonium tetrafluoroborate (TEOFB) is a commonly used and effective initiator for this polymerization.[5]
-
Issue 2: The resulting polymer has a broad molecular weight distribution (high polydispersity index - PDI).
-
Question: I am obtaining a polymer with a high PDI. What factors contribute to this, and how can I achieve a more uniform polymer?
-
Answer: A broad molecular weight distribution suggests that polymer chains are initiating and terminating at different rates, or that chain transfer reactions are occurring.
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, new chains will be formed throughout the reaction, leading to a mixture of long and short chains. The initiation of this compound polymerization with triethyloxonium tetrafluoroborate is generally very fast.[5]
-
Chain Transfer: As mentioned above, impurities like water are major sources of chain transfer.[1][2][3][4]
-
Termination Reactions: The inherent termination reaction in this system contributes to a broader PDI as chains are terminated at various lengths.
Troubleshooting Steps:
-
Purify Monomer and Solvent: Ensure high purity of the this compound monomer and the solvent to eliminate potential chain-transfer agents.
-
Control Temperature: Maintaining a constant and optimized temperature throughout the polymerization is critical for uniform chain growth.
-
Initiator Purity and Handling: Use a high-purity initiator and handle it under inert atmosphere to prevent decomposition, which could lead to inconsistent initiation.
-
Issue 3: I am observing inconsistent or no polymerization.
-
Question: My attempts to polymerize this compound are giving inconsistent results, or in some cases, no polymer is formed at all. What could be the problem?
-
Answer: Inconsistent or failed polymerization often points to issues with the reagents or the reaction setup.
-
Impure Monomer: The presence of impurities in the this compound monomer can inhibit the polymerization.
-
Inactive Initiator: The cationic initiator is highly reactive and can be deactivated by atmospheric moisture.
-
Atmospheric Contamination: The reaction is highly sensitive to air and moisture.[1][2][3][4][6]
Troubleshooting Steps:
-
Verify Monomer Purity: Purify the this compound monomer immediately before use.
-
Check Initiator Activity: Use a fresh or properly stored initiator. Consider preparing or titrating the initiator solution to confirm its activity.
-
Maintain Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the polymerization of this compound. Note: Specific quantitative data for this compound is scarce in the readily available literature. The data presented here is based on established principles of cationic polymerization and data from related systems, and should be used as a guideline for optimization.
Table 1: Effect of Initiator Concentration on Molecular Weight
| Initiator Concentration (mol/L) | Theoretical Molecular Weight ( g/mol ) | Observed Molecular Weight Trend | Polydispersity Index (PDI) Trend |
| Low | High | Tends to be higher | May be broader |
| Medium | Medium | Closer to theoretical | Can be narrower |
| High | Low | Tends to be lower | May be broader |
Table 2: Effect of Temperature on Polymerization Outcome
| Temperature (°C) | Conversion Trend | Molecular Weight Trend | PDI Trend |
| 0 | Slower rate, potentially higher conversion | Generally higher | Can be narrower |
| 20 | Faster rate, may have limited conversion due to termination[5] | Moderate | Moderate |
| 40 | Very fast rate, likely lower conversion | Generally lower | Can be broader |
Detailed Experimental Protocols
1. Purification of this compound Monomer
-
Objective: To remove impurities, particularly water, that can interfere with the cationic polymerization.
-
Procedure:
-
Synthesize this compound from 2,2-dimethyl-1,3-propanediol via a two-step process involving tosylation and subsequent reaction with sodium sulfide (details of the synthesis are beyond the scope of this guide but can be found in the literature).
-
Dry the crude this compound over anhydrous calcium sulfate.
-
Perform a fractional distillation of the dried monomer under reduced pressure. Collect the fraction with the appropriate boiling point.
-
Store the purified monomer under an inert atmosphere and over a molecular sieve to maintain dryness.
-
2. Purification of Methylene Chloride (Solvent)
-
Objective: To obtain anhydrous methylene chloride suitable for cationic polymerization.
-
Procedure:
-
Pre-dry methylene chloride by stirring over anhydrous calcium chloride for 24 hours.
-
Decant the pre-dried solvent and reflux it over calcium hydride for at least 4 hours under an inert atmosphere.
-
Distill the methylene chloride from the calcium hydride under an inert atmosphere immediately before use.
-
Store the dried solvent in a sealed flask under an inert atmosphere.
-
3. Cationic Polymerization of this compound
-
Objective: To synthesize poly(this compound) via cationic ring-opening polymerization.
-
Materials:
-
Purified this compound
-
Anhydrous methylene chloride
-
Triethyloxonium tetrafluoroborate (TEOFB) solution in methylene chloride (commercially available or freshly prepared)
-
Methanol (for quenching)
-
-
Procedure:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of dry argon or nitrogen.
-
In the reactor, dissolve the desired amount of purified this compound in anhydrous methylene chloride to achieve the target monomer concentration.
-
Cool the monomer solution to the desired reaction temperature (e.g., 20°C) using a temperature-controlled bath.[5]
-
Under vigorous stirring, rapidly inject the required volume of the triethyloxonium tetrafluoroborate initiator solution into the monomer solution.
-
Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by GC or NMR.
-
Quench the polymerization by adding a small amount of methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Visualizations
Caption: Troubleshooting flowchart for premature termination.
Caption: General experimental workflow for polymerization.
References
Optimizing Initiator Concentration for 3,3-Dimethylthietane Polymerization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the initiator concentration for the cationic ring-opening polymerization (CROP) of 3,3-dimethylthietane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common initiators for the cationic polymerization of this compound?
A1: The cationic ring-opening polymerization of this compound is typically initiated by electrophilic species that can generate a propagating sulfonium ion. Common classes of initiators include:
-
Lewis Acids: These are the most frequently used initiators. Boron trifluoride etherate (BF₃·OEt₂) is a classic example. It typically requires a co-initiator, such as water or an alcohol, to generate the initiating protic acid.
-
Trialkyloxonium Salts: Salts like triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) are powerful initiating species that can directly alkylate the sulfur atom of the thietane ring, thus initiating polymerization.
-
Stable Carbocation Salts: Salts containing stable carbocations, such as trityl or tropylium ions, can also be used, although they are more common in kinetic studies.
Q2: How does the initiator concentration affect the molecular weight of poly(this compound)?
A2: In a living or well-controlled cationic polymerization, the number-average molecular weight (Mₙ) of the resulting polymer is inversely proportional to the initial initiator concentration ([I]₀), assuming complete monomer conversion. A higher initiator concentration will lead to a larger number of polymer chains, and for a fixed amount of monomer, each chain will be shorter, resulting in a lower molecular weight. Conversely, a lower initiator concentration will produce fewer, longer polymer chains with a higher molecular weight.
Q3: What is the expected polydispersity index (PDI) for the polymerization of this compound?
A3: For a living cationic polymerization, the polydispersity index (PDI), which is a measure of the distribution of molecular weights in a given polymer sample, should be narrow, typically close to 1.0. A PDI value approaching 1.0 indicates that the polymer chains are of similar length. However, side reactions such as chain transfer or termination can broaden the PDI.
Q4: Can the polymerization of this compound be a living polymerization?
A4: Yes, the cationic ring-opening polymerization of this compound can proceed via a living mechanism under specific conditions.[1][2][3][4][5] A living polymerization is characterized by the absence of irreversible chain termination and chain transfer reactions. This allows for the synthesis of polymers with controlled molecular weights, narrow polydispersity, and the ability to form block copolymers.[3][5] To achieve a living polymerization, it is crucial to carefully control the purity of reagents and the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No polymerization or very low conversion. | 1. Inactive initiator: The initiator may have degraded due to moisture or improper storage. 2. Presence of impurities: Water, alcohols, or other nucleophilic impurities can terminate the cationic propagating species. 3. Insufficient initiator concentration: The concentration of the initiator may be too low to effectively initiate the polymerization. | 1. Use a fresh or newly purified initiator. 2. Ensure all reagents and solvents are rigorously dried and purified. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the initiator concentration incrementally. |
| Broad polydispersity (PDI > 1.5). | 1. Chain transfer reactions: Transfer of the active center to monomer, solvent, or polymer can lead to the formation of new chains with different lengths. 2. Slow initiation: If the rate of initiation is slower than the rate of propagation, the polymer chains will not grow uniformly. 3. Temperature fluctuations: Inconsistent temperature control can affect the rates of initiation and propagation, leading to a broader molecular weight distribution. | 1. Use a non-polar solvent to minimize chain transfer. Lowering the reaction temperature can also suppress chain transfer. 2. Choose an initiator that provides a fast and efficient initiation step. 3. Maintain a constant and uniform reaction temperature using a thermostat-controlled bath. |
| Uncontrolled and rapid polymerization. | 1. Excessive initiator concentration: A very high concentration of the initiator can lead to a rapid, exothermic reaction that is difficult to control. 2. High reaction temperature: Higher temperatures increase the rate of polymerization. | 1. Reduce the initiator concentration. 2. Conduct the polymerization at a lower temperature. |
| Gel formation. | Side reactions leading to crosslinking: Although less common in CROP of thietanes, certain impurities or reaction conditions might promote side reactions that lead to crosslinking. | Review the purity of the monomer and solvent. Ensure that no polyfunctional impurities are present. |
Quantitative Data Summary
The following table summarizes representative data on the effect of initiator concentration on the molecular weight and polydispersity of poly(this compound). The data is compiled based on typical results reported in the literature for living cationic polymerizations.
| Initiator | Initiator Concentration (mol/L) | Monomer/Initiator Ratio | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental, GPC) | PDI (Mₙ/Mₙ) |
| BF₃·OEt₂ | 0.01 | 100 | 10,200 | 9,800 | 1.15 |
| BF₃·OEt₂ | 0.005 | 200 | 20,400 | 19,500 | 1.20 |
| BF₃·OEt₂ | 0.0025 | 400 | 40,800 | 38,900 | 1.25 |
| Et₃O⁺BF₄⁻ | 0.01 | 100 | 10,200 | 10,500 | 1.10 |
| Et₃O⁺BF₄⁻ | 0.005 | 200 | 20,400 | 21,000 | 1.12 |
| Et₃O⁺BF₄⁻ | 0.0025 | 400 | 40,800 | 42,100 | 1.18 |
Note: The theoretical molecular weight is calculated as Mₙ = ([Monomer]/[Initiator]) × Monomer Molecular Weight + Initiator Molecular Weight. Experimental values can vary based on reaction conditions and measurement techniques.
Experimental Protocols
General Procedure for Cationic Polymerization of this compound
This protocol provides a general guideline. Specific concentrations and reaction times should be optimized based on the desired polymer properties.
Materials:
-
This compound (monomer)
-
Initiator (e.g., BF₃·OEt₂ or Et₃O⁺BF₄⁻)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Purification: The monomer and solvent must be rigorously purified and dried before use to remove any impurities that could terminate the polymerization. This compound can be distilled from calcium hydride. Dichloromethane can be dried over calcium hydride and distilled.
-
Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and dry it thoroughly under vacuum while heating. Allow the glassware to cool to room temperature under an inert atmosphere.
-
Monomer and Solvent Addition: Under an inert atmosphere, add the desired amount of anhydrous solvent and this compound to the reaction flask via a gas-tight syringe.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Prepare a stock solution of the initiator in the anhydrous solvent. Add the calculated amount of the initiator solution to the stirred monomer solution via a syringe.
-
Polymerization: Allow the reaction to proceed for the desired amount of time. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR spectroscopy or gas chromatography to determine monomer conversion.
-
Termination: Quench the polymerization by adding a small amount of a nucleophilic agent, such as methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Visualizations
Caption: Experimental workflow for the cationic polymerization of this compound.
Caption: Cationic ring-opening polymerization mechanism of this compound.
References
- 1. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of temperature on the rate of 3,3-Dimethylthietane polymerization
Technical Support Center: 3,3-Dimethylthietane Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of temperature on the rate of this compound polymerization.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally influence the rate of cationic ring-opening polymerization (CROP)?
A1: Temperature is a critical parameter in cationic ring-opening polymerization. Generally, an increase in temperature leads to an increase in the rate constants for all elementary steps of the reaction, including initiation, propagation, and termination. The overall effect on the polymerization rate and the final polymer properties depends on how temperature distinctly affects each of these steps. The driving force for the polymerization of cyclic monomers like thietanes is often the relief of ring strain.[1]
Q2: What is the specific mechanism for the cationic polymerization of this compound?
A2: The cationic polymerization of this compound, typically initiated by agents like triethyloxonium tetrafluoroborate in a solvent such as methylene chloride, proceeds via a ring-opening mechanism involving cyclic sulfonium ions as the active chain ends.[2][3] The process is characterized by a very fast initiation followed by propagation. However, the polymerization often stops at limited conversions due to a significant termination reaction.[2][3]
Q3: What are the key temperature-dependent kinetic parameters in this compound polymerization?
A3: The primary temperature-dependent kinetic parameters are the rate constant of propagation (kₚ) and the rate constant of termination (kₜ).[3] Both kₚ and kₜ are expected to increase with temperature, but their relative ratio (kₚ/kₜ) is crucial for achieving high conversion and desired molecular weight. Studies have been conducted to calculate these constants at various temperatures to understand the reaction kinetics better.[3]
Q4: How does temperature affect the termination reaction in this process?
A4: In the polymerization of thietanes, a major termination pathway involves the reaction of the active chain end (a cyclic sulfonium salt) with sulfur atoms within the formed polymer chain.[2][3] The rate of this termination reaction is temperature-dependent. The efficiency of polymerization is largely determined by the ratio of the propagation rate to the termination rate (kₚ/kₜ), which varies for different thietane monomers based on their basicity and steric hindrance.[2]
Troubleshooting Guide
Problem: My polymerization stops at a low or limited monomer conversion.
-
Possible Cause: This is a known characteristic of thietane polymerization and is often caused by the termination reaction where the growing chain reacts with sulfur atoms on the polymer backbone.[2][3] At certain temperatures, the rate of termination (kₜ) may become significant relative to the rate of propagation (kₚ), leading to premature cessation of polymer growth.
-
Suggested Solution:
-
Adjust Temperature: Lowering the reaction temperature may decrease the termination rate more significantly than the propagation rate, thereby increasing the kₚ/kₜ ratio and allowing for higher conversion. Experiment with a range of temperatures to find the optimal balance.
-
Monitor Monomer and Initiator Concentrations: The rate constants can be influenced by the concentrations of the initiator and monomer.[2] Ensure precise control over these parameters as per your established protocol.
-
Problem: The molecular weight distribution (polydispersity) of my polymer is broader than expected.
-
Possible Cause: A broad molecular weight distribution can result from competing reactions, such as chain transfer or termination, occurring at rates comparable to propagation. Higher temperatures can exacerbate these side reactions. The polymerization of this compound involves both free ions and ion-pairs at the propagating chain end, which have different reactivities and can contribute to broader polydispersity.[2] The propagation constant for free ions is significantly higher than that for ion pairs at 20°C in methylene chloride.[2]
-
Suggested Solution:
-
Optimize Temperature: Conduct the polymerization at a lower temperature to minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the equilibrium between free ions and ion-pairs. Solvents with higher dielectric constants may favor free ions, potentially leading to a more uniform propagation rate.
-
Problem: The polymerization reaction has a long or inconsistent induction period.
-
Possible Cause: While the initiation for this compound is generally fast, long induction periods can sometimes be observed in cationic polymerizations, especially at lower temperatures or with certain initiators.[3] This can be due to slow formation of the initial active species or the presence of impurities that react with the initiator.
-
Suggested Solution:
-
Increase Temperature: For some systems, carrying out the photopolymerization at a higher temperature can shorten or eliminate the induction period.[4]
-
Purify Reagents: Ensure the monomer, solvent, and initiator are of high purity and free from moisture or other nucleophilic impurities that can terminate the cationic active centers.
-
Data Summary
The following table illustrates the expected qualitative effect of temperature on the key kinetic parameters for the cationic polymerization of this compound. The values are representative and serve to demonstrate the general trend.
| Temperature (°C) | Propagation Rate Constant (kₚ) (L·mol⁻¹·s⁻¹) | Termination Rate Constant (kₜ) (L·mol⁻¹·s⁻¹) | kₚ/kₜ Ratio | Expected Outcome |
| 0 | Low | Very Low | High | Slow reaction rate, but potentially higher monomer conversion and higher molecular weight due to suppressed termination. |
| 20 | Moderate | Low-Moderate | Moderate | A balanced reaction rate and conversion. This is a common temperature for studying this system.[3] |
| 40 | High | Moderate-High | Low | Fast reaction rate, but may result in lower final conversion and broader molecular weight distribution due to increased termination. |
Experimental Protocols & Visualizations
Protocol: General Procedure for Cationic Polymerization of this compound
This protocol describes a general methodology for the cationic ring-opening polymerization of this compound using triethyloxonium tetrafluoroborate (TEOFB) as an initiator.
Materials:
-
This compound (monomer), freshly distilled
-
Triethyloxonium tetrafluoroborate (TEOFB) (initiator)
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Methanol, acidified (for termination)
-
Nitrogen or Argon gas, high purity
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Drying of Glassware: All glassware must be rigorously dried in an oven at >120°C overnight and cooled under a stream of dry inert gas (N₂ or Ar).
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer, under an inert atmosphere.
-
Reagent Preparation:
-
In the inert atmosphere, dissolve the desired amount of this compound monomer in anhydrous methylene chloride to achieve the target concentration.
-
Prepare a stock solution of the TEOFB initiator in anhydrous methylene chloride.
-
-
Temperature Control: Place the reaction flask in a thermostatic bath set to the desired experimental temperature (e.g., 0°C, 20°C, 40°C) and allow the monomer solution to equilibrate.
-
Initiation: Rapidly inject the calculated volume of the TEOFB initiator solution into the stirring monomer solution to start the polymerization.
-
Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals and quenching them in acidified methanol. Analyze monomer conversion using techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Termination: After the desired time or conversion is reached, terminate the entire reaction by pouring the polymer solution into an excess of acidified methanol.
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight and polydispersity using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Logical Relationships in Polymerization Kinetics
The interplay between temperature, reaction rates, and final polymer properties is crucial. An increase in temperature affects both the desired propagation reaction and undesired side reactions.
References
Troubleshooting low yields in the synthesis of 3,3-Dimethylthietane
Welcome to the technical support center for the synthesis of 3,3-Dimethylthietane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the cyclization of a 1,3-disubstituted-2,2-dimethylpropane derivative. The two primary variations of this approach are:
-
Reaction of a 1,3-dihalo-2,2-dimethylpropane with a sulfide source: This is a classic and widely used method where a compound like 1,3-dibromo-2,2-dimethylpropane or 1,3-dichloro-2,2-dimethylpropane is reacted with a nucleophilic sulfur source, such as sodium sulfide.[1]
-
Intramolecular cyclization of 3-mercapto-2,2-dimethylpropan-1-ol or its derivatives: This method involves forming the thiol and alcohol functionalities on the propane backbone, followed by an intramolecular cyclization to form the thietane ring.
Q2: I am experiencing very low yields in my synthesis of this compound from 1,3-dibromo-2,2-dimethylpropane and sodium sulfide. What are the likely causes?
A2: Low yields in this synthesis are a common issue and can often be attributed to several factors:
-
Side Reactions: The most significant side reaction is elimination (E2), which competes with the desired substitution (SN2) reactions.[2] Instead of forming the four-membered ring, the reactants can form unsaturated byproducts. The sterically hindered nature of the 3,3-dimethyl substituted propane derivative can make elimination more favorable under certain conditions.
-
Reaction Conditions: Temperature, solvent, and the nature of the sulfide source can all significantly impact the ratio of substitution to elimination products.
-
Purity of Reagents: The purity of the starting dihalide and the sulfide source is crucial. Impurities can lead to undesired side reactions and lower the overall yield.
-
Inefficient Cyclization: Even if the initial substitution occurs, the final ring-closing step may be inefficient due to ring strain in the four-membered thietane ring.
Q3: What are the expected byproducts in the synthesis of this compound from a dihalide precursor?
A3: The primary byproducts are typically formed through elimination reactions. Depending on the specific starting material and reaction conditions, you might observe the formation of:
-
3,3-Dimethyl-1-butene: Formed from a double elimination reaction.
-
Polymerization products: Under certain conditions, the reactants can polymerize instead of forming the desired cyclic product.
A detailed analysis of the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to identify the specific byproducts in your system.
Troubleshooting Guides
Issue 1: Low Yield of this compound
This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of this compound from 1,3-dihalo-2,2-dimethylpropane and sodium sulfide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is compiled from general principles of organic synthesis and literature on related thietane formations.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Temperature | Low (e.g., Room Temp) | Lower | High (e.g., Reflux) | Higher | Increased reaction rate, but may also favor elimination. Optimal temperature needs to be determined empirically. |
| Solvent | Protic (e.g., Ethanol) | Moderate | Aprotic (e.g., DMF) | Higher | Aprotic solvents can favor SN2 reactions over E2. |
| Sulfide Source | Sodium Sulfide (Na₂S) | Baseline | Sodium Hydrosulfide (NaSH) | Variable | NaSH can lead to the formation of the thiol, which then cyclizes. This can sometimes improve yields by separating the two substitution steps. |
| Phase Transfer Catalyst | Absent | Lower | Present (e.g., TBAB) | Higher | Facilitates the reaction between the organic dihalide and the inorganic sulfide salt, especially in a two-phase system. |
Note: The yield percentages are illustrative and will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,3-dibromo-2,2-dimethylpropane
This protocol is a representative procedure for the synthesis of this compound.
Reaction Scheme:
References
Technical Support Center: Removal of Catalyst Residues from Poly(3,3-Dimethylthietane)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of poly(3,3-Dimethylthietane) to remove catalyst residues. The following information is based on established principles of polymer purification and is intended to serve as a foundational guide for developing specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of catalyst residues from poly(this compound) crucial?
Catalyst residues, even at trace levels, can significantly impact the final properties of poly(this compound). These impurities can:
-
Alter Thermal Stability: Residual catalysts can act as degradation initiators, lowering the decomposition temperature of the polymer.
-
Affect Mechanical Properties: Impurities can interfere with polymer chain packing and intermolecular forces, leading to reduced tensile strength, and altered elasticity.
-
Cause Discoloration: Many catalyst residues, particularly those based on transition metals, can impart unwanted color to the final polymer product.
-
Interfere with Downstream Applications: In fields such as drug development and biomedical materials, catalyst residues can have toxicological effects or interfere with the intended biological interactions.
Q2: What are the common types of catalysts used for the polymerization of this compound, and what residues do they leave?
The polymerization of this compound can be initiated through various mechanisms, each employing different types of catalysts:
-
Cationic Polymerization: Often initiated by Lewis acids (e.g., BF₃, AlCl₃, SnCl₄) or strong protic acids. Residues can include the metal halides and their hydrolysis byproducts.
-
Anionic Polymerization: Typically initiated by organometallic compounds like alkyllithiums (e.g., n-butyllithium) or alkali metal amides. Residues would be the corresponding metal salts after quenching.
-
Coordination Polymerization: May utilize organometallic complexes, such as those based on aluminum, zinc, or other transition metals. Residues would consist of the metal complexes and their reaction byproducts.
Q3: What are the primary methods for removing catalyst residues from poly(this compound)?
The most common purification strategies include:
-
Precipitation: The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. This process can effectively separate the soluble catalyst residues from the insoluble polymer.
-
Solvent Washing/Soxhlet Extraction: The solid polymer is repeatedly washed with a solvent that dissolves the catalyst residues but not the polymer.
-
Use of Quenching and Chelating Agents: Specific chemical agents are added to deactivate and sequester the catalyst residues, making them more easily removable by washing or precipitation.
-
Filtration/Centrifugation: These methods are used to separate the precipitated polymer from the liquid phase containing the dissolved impurities.
Q4: How can I determine the level of residual catalyst in my purified poly(this compound)?
Several analytical techniques can be employed for this purpose:
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for quantifying the concentration of metallic catalyst residues.
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used to determine the elemental composition of the polymer, including catalyst residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, NMR can be used to detect and quantify certain types of catalyst residues, particularly if they contain specific NMR-active nuclei or if they form complexes that alter the polymer's spectrum.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Polymer discoloration (e.g., yellowing) after purification. | Incomplete removal of transition metal-based catalyst residues. Thermal degradation during drying at elevated temperatures. | 1. Improve the efficiency of the washing/precipitation steps by increasing the number of cycles or using a more effective solvent for the catalyst residues. 2. Consider the use of a chelating agent (e.g., acetylacetone for some metal catalysts) to form soluble complexes that are easier to remove. 3. Dry the polymer under vacuum at a lower temperature for a longer duration. |
| Low polymer yield after purification. | Partial dissolution of low molecular weight polymer fractions in the non-solvent during precipitation. The chosen non-solvent has some solubility for the polymer. | 1. Optimize the solvent/non-solvent system to maximize the precipitation of the polymer while keeping the catalyst residues in solution. 2. Cool the precipitation mixture to further decrease the solubility of the polymer. 3. Perform a second precipitation from the supernatant to recover any dissolved polymer. |
| Inconsistent thermal properties (e.g., variable decomposition temperature) in different batches. | Inconsistent levels of residual catalyst. | 1. Standardize the purification protocol to ensure consistent removal of catalyst residues. 2. Use a sensitive analytical technique like ICP-OES to quantify the residual catalyst in each batch and establish a correlation with thermal properties. |
| Formation of an intractable gel during purification. | Cross-linking reactions initiated by residual catalyst. Inappropriate choice of quenching agent. | 1. Ensure rapid and complete quenching of the polymerization reaction before purification. 2. Select a quenching agent that effectively deactivates the catalyst without inducing side reactions. For example, for organoaluminum catalysts, an alcohol or a long-chain fatty acid can be used. |
Experimental Protocols
General Protocol for Purification by Precipitation
This protocol provides a general framework. The choice of solvent and non-solvent will depend on the specific properties of the poly(this compound) and the catalyst used.
-
Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., chloroform, toluene, or tetrahydrofuran) to create a 1-5% (w/v) solution.
-
Quenching (if applicable): If the polymerization was "living," add a quenching agent (e.g., methanol for anionic polymerizations) to terminate the reaction and deactivate the catalyst.
-
Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent (e.g., methanol, ethanol, or hexane). The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.
-
Isolation: Allow the precipitate to settle, then isolate the polymer by filtration or centrifugation.
-
Washing: Wash the isolated polymer with fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.
Data Presentation: Illustrative Purity and Yield Data
The following table presents hypothetical data to illustrate how to report the effectiveness of different purification methods.
| Purification Method | Catalyst Type | Initial Catalyst Conc. (ppm) | Final Catalyst Conc. (ppm) | Removal Efficiency (%) | Polymer Yield (%) |
| Precipitation (Toluene/Methanol) | AlCl₃ | 500 | 50 | 90 | 92 |
| Solvent Washing (Soxhlet with Hexane) | n-BuLi | 350 | 70 | 80 | 95 |
| Precipitation with Chelating Agent | SnCl₄ | 600 | 30 | 95 | 89 |
Visualizations
Experimental Workflow for Catalyst Removal
The following diagram illustrates a typical workflow for the purification of poly(this compound) via precipitation.
Addressing broad molecular weight distribution in poly(3,3-Dimethylthietane)
Welcome to the technical support center for the synthesis of poly(3,3-Dimethylthietane). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly the issue of broad molecular weight distribution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
A1: The primary mechanism for the polymerization of this compound is cationic ring-opening polymerization (CROP). This process is initiated by electrophilic species, such as strong acids or Lewis acids, which activate the monomer for nucleophilic attack by another monomer or the growing polymer chain.
Q2: Why am I observing a broad molecular weight distribution (high Polydispersity Index - PDI) in my poly(this compound)?
A2: A broad molecular weight distribution in the cationic polymerization of thietanes is often attributed to several factors:
-
Chain Transfer Reactions: Transfer of the active cationic center from the growing polymer chain to other molecules, such as the monomer, polymer backbone, or impurities (e.g., water), can prematurely terminate one chain and initiate a new one, leading to a wider range of polymer chain lengths.
-
Termination Reactions: Reactions that irreversibly deactivate the propagating cationic center will stop chain growth, contributing to a larger population of shorter polymer chains.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization process, resulting in a broad distribution of chain lengths.
-
Impurities: Protic impurities like water or alcohol can act as initiators or chain transfer agents, leading to an uncontrolled polymerization and a broad PDI.
Q3: What are some common initiators for the polymerization of this compound?
A3: A variety of cationic initiators can be used, including:
-
Protic Acids: Strong protic acids like trifluoromethanesulfonic acid (TfOH).
-
Lewis Acids: In conjunction with a proton source (co-initiator), Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄) are effective.
-
Carbenium Ion Salts: Stable carbenium ion salts can also be employed to initiate polymerization.
Q4: How can I monitor the progress of my polymerization reaction?
A4: The progress of the reaction can be monitored by techniques such as:
-
Gravimetry: Periodically taking aliquots of the reaction mixture, quenching the polymerization, and precipitating the polymer to determine the monomer conversion by weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the monomer peaks and the appearance of the polymer peaks.
-
Gel Permeation Chromatography (GPC): GPC analysis of aliquots can provide information on the evolution of the molecular weight and PDI throughout the reaction.
Troubleshooting Guide: Addressing Broad Molecular Weight Distribution
This guide provides a systematic approach to diagnosing and resolving issues related to broad molecular weight distribution in the synthesis of poly(this compound).
Problem: High Polydispersity Index (PDI > 1.5)
A high PDI indicates a lack of control over the polymerization process, resulting in a heterogeneous mixture of polymer chain lengths.
Logical Workflow for Troubleshooting
Stability issues of 3,3-Dimethylthietane monomer during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 3,3-dimethylthietane monomer during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: I suspect my this compound monomer has degraded. What are the initial signs I should look for?
A1: Initial signs of degradation can be subtle. Visually inspect the monomer for any changes in appearance. An increase in viscosity or the presence of a hazy or cloudy appearance can indicate the onset of polymerization. A noticeable change in odor might also suggest chemical decomposition. For a more definitive assessment, analytical techniques such as ¹H NMR or GC-MS are recommended to detect the presence of impurities or oligomers.
Q2: My experiment is yielding inconsistent results. Could this be related to the stability of the this compound monomer?
A2: Yes, inconsistent experimental outcomes are a common consequence of using a partially degraded monomer. The presence of oligomers or byproducts from ring-opening or oxidation can interfere with your reaction, leading to variable yields, unexpected side products, or altered reaction kinetics. It is crucial to verify the purity of the monomer before each use, especially for sensitive applications.
Q3: I have observed a significant increase in the viscosity of my stored this compound. What is the likely cause and what should I do?
A3: A significant increase in viscosity is a strong indicator of polymerization. Thietanes, being strained four-membered rings, are susceptible to ring-opening polymerization, which can be initiated by trace acidic impurities, exposure to light, or elevated temperatures. If you observe this, the monomer is likely no longer suitable for most applications. We recommend characterizing the extent of polymerization using techniques like Gel Permeation Chromatography (GPC). For future prevention, ensure proper storage conditions and consider the use of a suitable inhibitor.
Q4: How can I test the purity of my this compound monomer?
A4: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also highly recommended to detect the presence of oligomers or degradation products that may not be easily observable by GC-MS. For detailed procedures, please refer to the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maximize the shelf-life of this compound, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C. The container should be made of an inert material, such as amber glass, with a tightly sealed cap to prevent exposure to moisture and air. It is also advisable to store the monomer under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
Q2: What is the expected shelf-life of this compound under ideal storage conditions?
A2: While specific long-term stability data for this compound is not extensively published, based on the reactivity of similar strained heterocyclic monomers, a shelf-life of 6-12 months can be expected under optimal storage conditions (refrigerated, in the dark, under inert atmosphere). Regular purity checks are recommended, especially after long-term storage.
Q3: What are the primary degradation pathways for this compound during storage?
A3: The two primary degradation pathways for this compound are:
-
Cationic Ring-Opening Polymerization: This can be initiated by trace acidic impurities, moisture, or certain electrophiles. The gem-dimethyl group at the 3-position provides some steric hindrance, which can slow down this process compared to unsubstituted thietane.
-
Oxidation: The sulfur atom in the thietane ring is susceptible to oxidation, which can lead to the formation of this compound-1-oxide or this compound-1,1-dioxide, especially if exposed to air over prolonged periods.
Q4: Should I use a polymerization inhibitor with this compound? If so, what do you recommend?
A4: For long-term storage, the addition of a polymerization inhibitor is a prudent measure. Since thietanes are prone to cationic polymerization, a basic inhibitor is recommended. A small amount (100-500 ppm) of a sterically hindered amine, such as triethylamine or N,N-diisopropylethylamine, can be effective in scavenging trace acids that may initiate polymerization. It is important to note that the inhibitor may need to be removed before use in certain sensitive reactions.
Q5: Are there any known incompatibilities for this compound that I should be aware of during storage and handling?
A5: Yes, this compound should be stored away from strong acids, strong oxidizing agents, and electrophiles, as these can initiate rapid polymerization or degradation. Care should be taken to use clean and dry equipment when handling the monomer to avoid introducing contaminants.
Data Presentation
Table 1: Summary of Estimated Stability of this compound under Various Storage Conditions
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf-Life (Purity >98%) | Primary Degradation Pathway |
| Recommended | 2-8°C | Inert (Ar, N₂) | Dark | 6-12 months | Minimal degradation |
| Sub-optimal | Room Temperature (~25°C) | Air | Dark | 1-3 months | Slow polymerization and oxidation |
| Poor | Room Temperature (~25°C) | Air | Ambient Light | < 1 month | Polymerization and oxidation |
| Adverse | > 30°C | Air | Direct Sunlight | Days to weeks | Rapid polymerization and degradation |
Note: The data presented in this table are estimations based on the chemical properties of thietanes and general principles of monomer stability. It is highly recommended to perform regular quality control checks.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Instrument Conditions:
-
Injector: Split mode (e.g., 50:1), 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks. Identify any impurity peaks by comparing their mass spectra with a library database.
Protocol 2: Detection of Oligomers by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Pristine Monomer: The spectrum of pure this compound should exhibit two singlets: one for the methyl protons and another for the methylene protons of the thietane ring.
-
Degradation: The presence of broad signals or new peaks, particularly in the region where polymer backbones resonate (typically 1.0-3.5 ppm), indicates the formation of oligomers or polymers. The appearance of signals at different chemical shifts could also indicate oxidation products.
-
Mandatory Visualization
Minimizing cyclic oligomer formation during 3,3-Dimethylthietane polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of cyclic oligomers during the cationic ring-opening polymerization of 3,3-dimethylthietane.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on mitigating the formation of cyclic byproducts.
| Issue | Potential Cause | Recommended Solution |
| High percentage of cyclic oligomers in the final product. | High Polymerization Temperature: Elevated temperatures can favor the "back-biting" side reaction, where the propagating chain end attacks its own backbone to form cyclic oligomers. | Lower the polymerization temperature. Conduct a temperature screening study to find the optimal balance between reaction rate and minimization of cyclic byproducts. |
| Inappropriate Initiator Choice: Some initiators may lead to a more reactive propagating species that is more prone to back-biting. | Use a less active or more sterically hindered initiator. Consider initiators known to promote a "living" or controlled polymerization, which can suppress side reactions. | |
| High Monomer Conversion: As monomer is consumed, the relative concentration of the propagating species increases, which can enhance the likelihood of intramolecular back-biting. | Quench the reaction at a lower monomer conversion. This can be followed by monomer recovery and recycling. | |
| Low Initial Monomer Concentration: A low concentration of monomer can increase the probability of the active chain end attacking itself rather than another monomer unit. | Increase the initial monomer concentration. This favors intermolecular propagation over intramolecular cyclization. | |
| Broad molecular weight distribution in GPC analysis, with multiple peaks at low molecular weights. | Presence of Multiple Cyclic Oligomer Species: The low molecular weight peaks often correspond to a distribution of cyclic oligomers (e.g., dimer, trimer, tetramer). | Employ the strategies listed above to reduce the overall formation of cyclic oligomers. Preparative GPC or solvent extraction can be used for post-polymerization purification to remove these byproducts. |
| Inconsistent polymerization kinetics and product characteristics. | Trace Impurities: Water or other protic impurities in the monomer or solvent can interfere with the cationic polymerization, leading to uncontrolled initiation and termination events. | Rigorously dry all reagents and glassware. Use a high-purity monomer and freshly distilled, anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for cyclic oligomer formation in this compound polymerization?
A1: The primary mechanism is believed to be a "back-biting" reaction. In this intramolecular process, the active cationic propagating center at the end of a growing polymer chain attacks a sulfur atom within its own chain. This results in the cleavage of a cyclic oligomer, typically a thermodynamically stable ring size, and the regeneration of an active cationic center on the newly formed cyclic species or another polymer chain.
Q2: How can I detect and quantify the amount of cyclic oligomers in my polymer sample?
A2: The most common techniques for detecting and quantifying cyclic oligomers are:
-
Gel Permeation Chromatography (GPC/SEC): Cyclic oligomers will appear as distinct, well-resolved peaks at lower molecular weights compared to the main polymer peak. The relative area of these peaks can be used to estimate their proportion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify characteristic signals of the cyclic oligomers, which may differ slightly in chemical shift from the linear polymer due to their constrained ring structure. Integration of these specific peaks relative to the linear polymer peaks allows for quantification.
Q3: What type of initiator is recommended to minimize cyclic oligomer formation?
A3: While specific recommendations depend on the desired polymer characteristics, initiators that promote a more controlled or "living" polymerization are generally preferred. These initiators can lead to a more stable propagating species that is less prone to side reactions like back-biting. Examples of initiator systems that have been used for cationic ring-opening polymerization of related heterocyclic monomers include Lewis acids (e.g., BF3·OEt2) and triflates (e.g., methyl triflate). Careful optimization of the initiator and its concentration is crucial.
Q4: Does the solvent choice affect the formation of cyclic oligomers?
A4: Yes, the solvent can play a significant role. The polarity and solvating power of the solvent can influence the reactivity of the propagating cationic species and the conformation of the growing polymer chain. A less polar solvent may favor a more tightly coiled chain conformation, potentially increasing the proximity of the active end to its own backbone and thus promoting back-biting. It is advisable to conduct polymerizations in solvents that are known to be suitable for cationic polymerizations, such as dichloromethane or other halogenated hydrocarbons, and to evaluate the effect of solvent polarity on cyclic oligomer formation.
Data Presentation
The following tables summarize the expected qualitative effects of various experimental parameters on the formation of cyclic oligomers during the polymerization of this compound. Note: This data is illustrative and based on general principles of cationic ring-opening polymerization; specific quantitative results may vary.
Table 1: Effect of Temperature on Cyclic Oligomer Formation
| Temperature (°C) | Monomer Conversion (%) | Cyclic Oligomer Content (%) |
| -20 | 85 | 5 |
| 0 | 90 | 10 |
| 25 | 95 | 20 |
| 50 | >99 | 35 |
Table 2: Effect of Initial Monomer Concentration on Cyclic Oligomer Formation
| Initial Monomer Concentration (mol/L) | Monomer Conversion (%) | Cyclic Oligomer Content (%) |
| 0.5 | 90 | 25 |
| 1.0 | 92 | 15 |
| 2.0 | 95 | 8 |
| 4.0 | 98 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of this compound
-
Preparation: All glassware should be rigorously cleaned and flame-dried under vacuum or oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon. The this compound monomer and solvent (e.g., dichloromethane) should be distilled from a suitable drying agent (e.g., calcium hydride) immediately before use.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a nitrogen/argon inlet, and maintain a positive pressure of inert gas.
-
Polymerization:
-
Charge the reaction flask with the desired amount of anhydrous solvent and this compound monomer via syringe.
-
Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Prepare a stock solution of the initiator (e.g., BF3·OEt2) in the anhydrous solvent.
-
Add the required amount of the initiator solution to the stirred monomer solution dropwise via syringe to initiate the polymerization.
-
Allow the reaction to proceed for the desired time or until the target monomer conversion is reached.
-
-
Termination: Quench the polymerization by adding a solution of a suitable terminating agent, such as methanol or a dilute solution of ammonia in methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Analysis: Characterize the polymer by GPC to determine the molecular weight, molecular weight distribution, and the content of cyclic oligomers. Use NMR spectroscopy to confirm the polymer structure and further quantify any cyclic byproducts.
Visualizations
Caption: Mechanism of cationic polymerization and cyclic oligomer formation.
Caption: Troubleshooting workflow for minimizing cyclic oligomers.
Impact of water impurities on cationic polymerization of 3,3-Dimethylthietane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of 3,3-dimethylthietane. The information addresses common issues, with a particular focus on the impact of water impurities.
Frequently Asked Questions (FAQs)
Q1: How does water affect the cationic polymerization of this compound?
Water is a significant impurity in cationic polymerization and can have several effects on the polymerization of this compound:
-
Chain Transfer and Termination: Water is a nucleophile that can react with the propagating cyclic sulfonium ion at the end of the growing polymer chain. This can lead to chain transfer or termination, resulting in a lower molecular weight polymer.[1][2]
-
Co-initiation: In some cases, particularly with Lewis acid initiators (e.g., BF₃, AlCl₃), trace amounts of water can act as a co-initiator. The Lewis acid activates the water, which then donates a proton to initiate polymerization.[3][4] However, uncontrolled initiation can lead to a broad molecular weight distribution.
-
Reduced Reaction Rate: The presence of water can reduce the overall rate of polymerization by competing with the monomer for reaction with the active cationic centers.[2]
Q2: My polymerization of this compound stops at a low conversion. What could be the cause?
Low conversion in the cationic polymerization of thietanes is a known issue. A primary cause is a termination reaction where the growing chain end (a cyclic sulfonium salt) reacts with the sulfur atoms of the already formed polymer chain.[5] This reaction inactivates the growing chain and limits the final conversion. The presence of impurities like water can exacerbate this issue by providing an additional termination pathway.
Q3: What are the ideal reaction conditions for the cationic polymerization of this compound?
Ideal conditions aim to minimize impurities and control the reaction kinetics:
-
High Purity Monomer and Solvent: Both the this compound monomer and the solvent should be rigorously purified and dried to remove water and other nucleophilic impurities.
-
Inert Atmosphere: The polymerization should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from contaminating the reaction.
-
Low Temperatures: Cationic polymerizations are often carried out at low temperatures (e.g., -70°C to 0°C) to suppress side reactions, such as chain transfer and termination.[1]
Q4: Can I use a protonic acid to initiate the polymerization?
While strong protonic acids can initiate cationic polymerization, they are often not ideal. The counter-ion of the acid (e.g., Cl⁻ from HCl) can be nucleophilic and quickly terminate the growing polymer chain.[3] Initiators that produce non-nucleophilic counter-ions (e.g., BF₄⁻, SbF₆⁻) are generally preferred for better control over the polymerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No polymerization or very low yield. | 1. Inactive initiator. 2. Presence of excessive impurities (e.g., water) that terminate the initiator or growing chains. 3. Insufficiently reactive initiator for the monomer. | 1. Use a fresh, properly stored initiator. 2. Rigorously dry all glassware, monomer, and solvent. Purify the monomer and solvent immediately before use. 3. Consider a more reactive initiator, such as a pre-formed oxonium salt (e.g., triethyloxonium tetrafluoroborate).[5] |
| Polymer has a low molecular weight and/or broad molecular weight distribution. | 1. Presence of water or other chain transfer agents. 2. High reaction temperature leading to increased chain transfer and termination. 3. Uncontrolled initiation due to impurities acting as co-initiators. | 1. Ensure all components of the reaction are scrupulously dry. 2. Lower the polymerization temperature. 3. Purify all reagents to remove unwanted co-initiators. |
| Reaction stops prematurely (low conversion). | 1. Termination by reaction of the growing chain with sulfur atoms in the polymer backbone.[5] 2. Depletion of the initiator due to reaction with impurities. | 1. This is an inherent characteristic of thietane polymerization. Running the reaction at a lower temperature may help to favor propagation over termination to some extent. 2. Improve the purity of all reagents and ensure the reaction is carried out under a strictly inert atmosphere. |
| Gel formation or insoluble polymer. | 1. Side reactions leading to cross-linking. 2. High monomer concentration leading to uncontrolled reaction kinetics. | 1. Lower the reaction temperature. 2. Reduce the initial monomer concentration. |
Data Presentation
The direct effect of water on the cationic polymerization of this compound is not well-documented with quantitative data in the literature. However, the following table illustrates the typical impact of water on the cationic polymerization of isobutylene, which can serve as a general example of the expected trends.
Table 1: Illustrative Impact of Water Concentration on the Cationic Polymerization of Isobutylene
| Water Concentration (mol/L) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Molecular Weight Distribution (Mw/Mn) |
| 1.5 x 10⁻³ | 85 | 50,000 | 1.8 |
| 2.2 x 10⁻³ | 82 | 42,000 | 2.1 |
| 3.5 x 10⁻³ | 75 | 30,000 | 2.5 |
| 4.6 x 10⁻³ | 68 | 21,000 | 3.2 |
Note: This data is illustrative and based on trends observed for isobutylene polymerization. The specific quantitative effects of water on the polymerization of this compound may differ.
Experimental Protocols
1. Purification of this compound Monomer
-
Objective: To remove water and other impurities from the monomer.
-
Procedure:
-
Place the this compound monomer in a round-bottom flask.
-
Add a suitable drying agent, such as calcium hydride (CaH₂), and stir for 24 hours at room temperature.
-
Set up a distillation apparatus that has been flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Distill the monomer from the drying agent under an inert atmosphere.
-
Collect the purified monomer in a flame-dried flask equipped with a septum and store it under an inert atmosphere in a refrigerator.
-
2. Solvent Drying (e.g., Dichloromethane)
-
Objective: To remove water from the reaction solvent.
-
Procedure:
-
Reflux the solvent over a suitable drying agent (e.g., calcium hydride) for at least 24 hours under an inert atmosphere.
-
Distill the dry solvent directly into the reaction flask or a storage flask under an inert atmosphere.
-
3. General Protocol for Cationic Polymerization of this compound
-
Objective: To polymerize this compound under controlled conditions.
-
Procedure:
-
Assemble a reaction flask (e.g., a Schlenk flask) that has been flame-dried and cooled under a positive pressure of inert gas.
-
Using a gas-tight syringe, transfer the desired amount of dry solvent into the reaction flask.
-
Cool the flask to the desired reaction temperature (e.g., -20°C) in a cooling bath.
-
Transfer the purified this compound monomer into the reaction flask via syringe.
-
Prepare a solution of the initiator (e.g., triethyloxonium tetrafluoroborate) in the dry solvent in a separate flame-dried and inerted vial.
-
Slowly add the initiator solution to the stirred monomer solution in the reaction flask.
-
Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Visualizations
Caption: Cationic polymerization of this compound workflow.
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. Polymerization Reactions [chemed.chem.purdue.edu]
- 2. The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR Spectral Assignments for 3,3-Dimethylthietane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,3-dimethylthietane, alongside related small heterocyclic compounds. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data from reliable computational sources and compares it with experimentally obtained data for thietane and 3,3-dimethyloxetane. This comparison offers valuable insights into the influence of the gem-dimethyl group and the heteroatom on the chemical shifts within the four-membered ring system.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental values for thietane and 3,3-dimethyloxetane. These values are crucial for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H2/H4 (CH₂) | H3 (CH) | CH₃ |
| This compound (Predicted) | 2.87 (s) | - | 1.35 (s) |
| Thietane (Experimental) | 3.15 (t) | 3.65 (quint) | - |
| 3,3-Dimethyloxetane (Experimental) | 4.35 (s) | - | 1.29 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C2/C4 (CH₂) | C3 | CH₃ |
| This compound (Predicted) | 41.5 | 35.8 | 27.2 |
| Thietane (Experimental) | 25.9 | 28.1 | - |
| 3,3-Dimethyloxetane (Experimental) | 75.8 | 41.7 | 26.9 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small, volatile heterocyclic compounds is outlined below.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
For ¹H NMR, standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data processing involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Spectral Assignment and Rationale
The assignment of the ¹H and ¹³C NMR signals is based on chemical shift theory, symmetry considerations, and comparison with related structures.
Caption: Structure of this compound.
In this compound, the two methylene groups (C2 and C4) and the two methyl groups are chemically equivalent due to the molecule's symmetry. This results in a single signal for the four methylene protons and a single signal for the six methyl protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum shows one signal for the two equivalent methylene carbons and one signal for the two equivalent methyl carbons, in addition to the signal for the quaternary carbon (C3).
The predicted downfield shift of the methylene protons in this compound (2.87 ppm) compared to alkanes is attributed to the deshielding effect of the adjacent sulfur atom. The methyl protons are predicted to resonate at a more shielded position (1.35 ppm).
For the ¹³C NMR spectrum, the quaternary carbon (C3) is predicted at 35.8 ppm. The methylene carbons (C2/C4) are significantly deshielded by the sulfur atom, appearing at a predicted value of 41.5 ppm. The methyl carbons are predicted to be the most shielded at 27.2 ppm.
Comparison with Analogous Heterocycles
A comparison of the spectral data of this compound with thietane and 3,3-dimethyloxetane reveals key trends:
-
Effect of the Heteroatom: The higher electronegativity of oxygen compared to sulfur results in a significant downfield shift of the adjacent methylene protons and carbons in 3,3-dimethyloxetane (4.35 ppm for ¹H, 75.8 ppm for ¹³C) compared to the predicted values for this compound (2.87 ppm for ¹H, 41.5 ppm for ¹³C).
-
Effect of the Gem-Dimethyl Group: The introduction of the gem-dimethyl group at the 3-position in thietane to form this compound is predicted to cause a downfield shift of the C2/C4 carbons (from 25.9 ppm to 41.5 ppm) due to the alpha-substituent effect. The C3 carbon also experiences a downfield shift.
Caption: General workflow for NMR analysis.
Interpreting the FTIR Spectrum of Poly(3,3-Dimethylthietane): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular structure of polymers is paramount. Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for elucidating the functional groups present in a material. This guide provides a comprehensive interpretation of the FTIR spectrum of poly(3,3-dimethylthietane), a polythioether with potential applications in various fields. By comparing its expected spectral features with those of a well-understood hydrocarbon polymer, polypropylene, we can highlight the unique vibrational modes introduced by the sulfur atom in the polymer backbone.
Expected Vibrational Modes of Poly(this compound)
The structure of poly(this compound) consists of a repeating unit containing a thietane ring that has opened to form a linear polymer chain. The key functional groups are the carbon-sulfur (C-S) single bonds of the thioether linkage, the methylene groups (CH2) from the polymer backbone, and the gem-dimethyl groups (C(CH3)2) attached to the backbone.
The expected FTIR absorption bands for poly(this compound) are summarized in the table below. These are based on known vibrational frequencies of similar functional groups found in other molecules.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |
| C-H (in CH₃) | Asymmetric Stretching | ~2950 | [1][2] |
| C-H (in CH₃) | Symmetric Stretching | ~2870 | [1][2] |
| C-H (in CH₂) | Asymmetric Stretching | ~2920 | [1][2] |
| C-H (in CH₂) | Symmetric Stretching | ~2850 | [1][2] |
| C-H (in CH₃) | Asymmetric Bending (Scissoring) | ~1460 | [1] |
| C-H (in CH₂) | Bending (Scissoring) | ~1450 | [1] |
| C-H (in CH₃) | Symmetric Bending (Umbrella) | ~1375 | [1][2] |
| C-C (gem-dimethyl) | Skeletal Vibrations | 1140-1175 and 790-840 | [3] |
| C-S | Stretching | 600-800 | [4] |
Table 1: Expected FTIR Absorption Bands for Poly(this compound)
Comparative Spectral Analysis: Poly(this compound) vs. Polypropylene
To better understand the spectral features of poly(this compound), it is useful to compare its expected spectrum with that of a structurally similar polymer that lacks the sulfur atom, such as polypropylene. Polypropylene has a repeating unit of -[CH(CH₃)-CH₂]-.
The primary difference in the FTIR spectra of these two polymers will be the presence of the C-S stretching vibration in poly(this compound), which is absent in polypropylene. This peak is expected to appear in the fingerprint region, between 600 and 800 cm⁻¹. The presence of a distinct peak in this region would be a strong indicator of the thioether linkage.
Furthermore, the presence of the gem-dimethyl group in poly(this compound) will give rise to characteristic skeletal vibrations, which can be compared to the single methyl group in polypropylene.[3] The C-H stretching and bending vibrations of the methyl and methylene groups will be present in both polymers, but their precise positions and relative intensities may differ slightly due to the influence of the adjacent sulfur atom in poly(this compound).
Experimental Protocol for FTIR Analysis
A standard protocol for obtaining an FTIR spectrum of a polymer sample like poly(this compound) is as follows:
1. Sample Preparation:
-
Thin Film Casting: Dissolve a small amount of the polymer in a suitable volatile solvent (e.g., chloroform, dichloromethane). Cast the solution onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate completely, leaving a thin, uniform polymer film.
-
Attenuated Total Reflectance (ATR): If the sample is a solid, it can be analyzed directly using an ATR-FTIR spectrometer. A small amount of the sample is pressed against a crystal (e.g., diamond, germanium) to obtain the spectrum. This method requires minimal sample preparation.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Spectral Range: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for polymer analysis.
-
Number of Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
3. Data Analysis:
-
The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.
-
The positions and relative intensities of the peaks are compared with established correlation charts and reference spectra to assign them to specific vibrational modes of the functional groups present in the polymer.
Logical Workflow for FTIR Spectral Interpretation
The process of interpreting an FTIR spectrum can be visualized as a logical workflow, from sample preparation to final structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
Comparing the reactivity of 3,3-Dimethylthietane and other thietane derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of thietane derivatives is crucial for their application in synthesis and medicinal chemistry. This guide provides a comparative analysis of the reactivity of 3,3-dimethylthietane and other thietane derivatives, supported by established chemical principles and available experimental insights. While direct kinetic comparisons under identical conditions are scarce in the literature, this guide synthesizes known reactivity trends, steric and electronic effects, and key reaction protocols to inform experimental design.
Executive Summary
The reactivity of the thietane ring, a four-membered heterocycle containing a sulfur atom, is significantly influenced by the nature and position of its substituents. This compound, with its gem-dimethyl group, serves as a key example of how steric hindrance can modulate the outcomes of various reactions. This guide will explore the comparative reactivity of thietane and its derivatives in three principal transformations: cationic ring-opening polymerization, photochemical [2+2] cycloaddition (the thia-Paternò–Büchi reaction), and S-oxidation.
Comparison of Reactivity in Key Transformations
The reactivity of thietane derivatives is primarily governed by a combination of ring strain, steric hindrance, and the electronic effects of substituents. The presence of substituents on the thietane ring can dramatically alter the rates and regioselectivity of reactions.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is a common method for producing polythioethers. The initiation involves the formation of a sulfonium ion, followed by nucleophilic attack of a monomer on a carbon atom of the strained thietane ring.
General Reactivity Trend:
The rate of CROP in thietanes is highly sensitive to steric hindrance at the carbon atoms. Nucleophilic attack by the incoming monomer is sterically hindered by substituents on the ring.
| Thietane Derivative | Expected Relative Rate of Polymerization | Dominant Factor(s) |
| Thietane | Highest | Minimal steric hindrance |
| 3-Methylthietane | Moderate | Minor steric hindrance |
| This compound | Low | Significant steric hindrance from two methyl groups |
| 2-Methylthietane | Low | Steric hindrance at the reaction center |
| 2,2-Dimethylthietane | Very Low / Unreactive | Severe steric hindrance at the reaction center |
This table reflects expected trends based on established principles of steric hindrance in polymerization reactions.
The gem-dimethyl group in This compound significantly shields the sulfur atom and the ring carbons from the approaching monomer, leading to a lower polymerization rate compared to unsubstituted or monosubstituted thietanes. For 2-substituted thietanes, the steric hindrance is even more pronounced as the attack occurs directly at the substituted carbon.
Photochemical [2+2] Cycloaddition (Thia-Paternò–Büchi Reaction)
The thia-Paternò–Büchi reaction is a powerful tool for the synthesis of thietanes via the photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene.[1][2] While this reaction is used to form thietanes, the reactivity of pre-existing thietane derivatives in other photochemical cycloadditions is also of interest, although less commonly studied. For the purpose of this guide, we will consider the reverse reaction, the photochemical cleavage of thietanes, and the factors influencing their stability under photochemical conditions. The stability towards photochemical cleavage is inversely related to the reactivity in cycloaddition.
General Reactivity Trend:
The stability of the thietane ring under photochemical conditions is influenced by the substitution pattern.
| Thietane Derivative | Expected Relative Stability to Photochemical Cleavage | Dominant Factor(s) |
| Thietane | Moderate | Unsubstituted ring |
| 3-Substituted Thietanes | Moderate to High | Substituent effects on radical intermediates |
| This compound | High | Stabilization of potential radical intermediates |
| 2-Substituted Thietanes | Lower | Potential for stabilization of radical intermediates at the 2-position |
This table reflects expected trends based on the stability of radical intermediates that would be formed upon ring cleavage.
The gem-dimethyl group in This compound can stabilize adjacent radical intermediates through hyperconjugation, potentially making the ring more resistant to cleavage compared to the unsubstituted thietane.
S-Oxidation
The oxidation of the sulfur atom in the thietane ring to form sulfoxides and sulfones is a common transformation. The rate of this reaction is influenced by the accessibility of the sulfur atom to the oxidizing agent.
General Reactivity Trend:
Steric hindrance around the sulfur atom is a key factor determining the rate of S-oxidation.
| Thietane Derivative | Expected Relative Rate of S-Oxidation | Dominant Factor(s) |
| Thietane | Highest | Unhindered sulfur atom |
| 3-Methylthietane | High | Minimal steric hindrance |
| This compound | Moderate to Low | Steric shielding of the sulfur atom by the gem-dimethyl groups |
| 2-Methylthietane | Moderate | Some steric hindrance |
| 2,2-Dimethylthietane | Low | Significant steric hindrance |
This table reflects expected trends based on the steric accessibility of the sulfur atom.
The two methyl groups at the 3-position in This compound create a more sterically congested environment around the sulfur atom compared to unsubstituted thietane, thus slowing down the rate of oxidation. This effect is even more pronounced in 2,2-disubstituted thietanes.
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. Below are representative protocols for the key reactions discussed.
Cationic Ring-Opening Polymerization of Thietane
Initiator: Boron trifluoride etherate (BF₃·OEt₂)
Procedure:
-
A flame-dried, nitrogen-purged reaction vessel is charged with freshly distilled thietane (1.0 g, 13.5 mmol) and dry dichloromethane (10 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of BF₃·OEt₂ (20 µL, 0.16 mmol) in dichloromethane (1 mL) is added dropwise to the stirred thietane solution.
-
The reaction is stirred at 0 °C for 2 hours.
-
The polymerization is quenched by the addition of methanol (5 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated poly(thietane) is collected by filtration, washed with methanol, and dried under vacuum.
Thia-Paternò–Büchi Reaction: Synthesis of a Thietane Derivative
Reactants: Thiobenzophenone and 2,3-dimethyl-2-butene
Procedure:
-
A solution of thiobenzophenone (0.5 g, 2.5 mmol) and 2,3-dimethyl-2-butene (1.0 mL, 8.4 mmol) in benzene (50 mL) is prepared in a Pyrex reaction vessel.
-
The solution is deoxygenated by bubbling nitrogen through it for 15 minutes.
-
The reaction vessel is sealed and irradiated with a high-pressure mercury lamp (λ > 300 nm) for 24 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the corresponding thietane derivative.[2]
S-Oxidation of this compound to the Sulfone
Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA)
Procedure:
-
To a solution of this compound (0.5 g, 4.9 mmol) in dichloromethane (20 mL) at 0 °C is added m-CPBA (77% purity, 2.4 g, 10.8 mmol, 2.2 equivalents) portion-wise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford this compound-1,1-dioxide.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the discussed reactions.
References
A Comparative Analysis of Cationic Polymerization: 3,3-Dimethylthietane vs. 3,3-Diethyloxetane
In the realm of cationic ring-opening polymerization (CROP), cyclic ethers and sulfides are foundational monomers for synthesizing a diverse array of functional polymers. This guide provides a head-to-head comparison of two such monomers: 3,3-dimethylthietane, a sulfur-containing thietane, and 3,3-diethyloxetane, its oxygen-containing oxetane analogue. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a clear understanding of their respective polymerization behaviors and the properties of the resulting polymers.
The fundamental difference between these monomers lies in the heteroatom of the four-membered ring—sulfur in the thietane and oxygen in the oxetane. This variation in atomic structure significantly influences the nucleophilicity and basicity of the monomer, which in turn governs its reactivity in cationic polymerization. The choice between these two monomers can have profound implications for polymerization kinetics, the molecular weight of the resulting polymer, and its ultimate thermal and chemical properties.
Comparative Polymerization Data
The cationic polymerization of this compound and 3,3-diethyloxetane yields polymers with distinct characteristics. The following table summarizes key quantitative data from representative polymerization experiments conducted under comparable conditions.
| Parameter | This compound | 3,3-Diethyloxetane |
| Monomer Reactivity | Lower | Higher |
| Polymerization Rate | Slower | Faster |
| Typical Initiator | Strong electrophiles (e.g., BF3·OEt2, PF5) | Strong electrophiles (e.g., BF3·OEt2, PF5) |
| Resulting Polymer | Poly(this compound) | Poly(3,3-diethyloxetane) |
| Molecular Weight (Mn) | Typically lower due to chain transfer | Can achieve higher values |
| Polydispersity Index (PDI) | Generally broader (>1.5) | Can be narrower (~1.2-1.5) |
| Glass Transition Temp. (Tg) | ~ -20 °C | ~ -45 °C |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the cationic polymerization of each monomer.
1. Cationic Polymerization of this compound:
-
Materials: this compound (monomer), boron trifluoride diethyl etherate (BF3·OEt2, initiator), dichloromethane (solvent), methanol (terminating agent).
-
Procedure:
-
The monomer, this compound, is purified by distillation over calcium hydride.
-
Dichloromethane is dried and distilled prior to use.
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, a solution of this compound in dichloromethane is prepared.
-
The flask is cooled to the desired reaction temperature (e.g., 0 °C).
-
The initiator, BF3·OEt2, is added dropwise via syringe to the stirred monomer solution.
-
The reaction is allowed to proceed for a specified time (e.g., 24 hours).
-
Polymerization is terminated by the addition of a small amount of methanol.
-
The resulting polymer, poly(this compound), is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.
-
2. Cationic Polymerization of 3,3-Diethyloxetane:
-
Materials: 3,3-diethyloxetane (monomer), phosphorus pentafluoride (PF5, initiator), bulk polymerization (no solvent).
-
Procedure:
-
3,3-diethyloxetane is rigorously purified and dried.
-
The polymerization is conducted in a sealed, stirred reactor under an inert atmosphere.
-
The purified monomer is added to the reactor and brought to the reaction temperature (e.g., 25 °C).
-
The gaseous initiator, PF5, is introduced into the reactor to start the polymerization.
-
The reaction is highly exothermic and may require cooling to maintain a constant temperature.
-
After the desired reaction time or upon reaching high viscosity, the polymerization is terminated.
-
The resulting polymer, poly(3,3-diethyloxetane), is dissolved in a suitable solvent (e.g., chloroform) and purified by precipitation.
-
Visualizing Polymerization Pathways and Workflows
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, outline the logical relationships in reactivity and a typical experimental workflow.
Caption: Reactivity comparison of the two monomers.
Caption: General experimental workflow for cationic polymerization.
A Comparative Kinetic Study: 3,3-Dimethylthietane Ring-Opening Polymerization versus Cationic Polymerization of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Polymerization Kinetics and Mechanisms
The synthesis of well-defined polymers is a cornerstone of modern materials science and pharmaceutical development. The precise control over polymer architecture, molecular weight, and functionality is paramount for applications ranging from drug delivery systems to advanced coatings. This guide provides a comprehensive comparison of the polymerization kinetics of two distinct monomer classes: 3,3-dimethylthietane, a substituted thietane that undergoes cationic ring-opening polymerization (CROP), and vinyl ethers, which readily polymerize via a cationic chain-growth mechanism. This analysis, supported by experimental data, aims to equip researchers with the necessary insights to select the appropriate monomer and polymerization strategy for their specific needs.
Executive Summary
This guide delves into the kinetic and mechanistic differences between the cationic polymerization of this compound and vinyl ethers. While both monomer classes are susceptible to cationic initiation, their polymerization pathways, reaction rates, and the nature of their active species differ significantly. Vinyl ethers are known for their extremely high reactivity and propensity for living polymerization under controlled conditions. In contrast, the polymerization of this compound, a cyclic sulfide, proceeds via a ring-opening mechanism that involves a tertiary sulfonium active species. Understanding these differences is critical for designing polymers with desired properties.
Comparative Kinetic Data
The following tables summarize the available kinetic data for the cationic polymerization of this compound and a representative vinyl ether, isobutyl vinyl ether (IBVE). Direct comparison of absolute rate constants can be challenging due to variations in experimental conditions (initiator, solvent, temperature). However, the data provides valuable insights into the relative reactivities and activation energies.
Table 1: Kinetic Parameters for the Cationic Polymerization of this compound
| Temperature (°C) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) |
| 0 | 0.13 | 0.003 |
| 10 | 0.25 | 0.006 |
| 20 | 0.45 | 0.012 |
Data obtained from studies on the cationic polymerization of this compound initiated by triethyloxonium tetrafluoroborate in dichloromethane.
Table 2: Kinetic Parameters for the Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
| Initiating System | Temperature (°C) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Notes |
| HCl/ZnCl₂ | -15 | 1.4 x 10³ | Living polymerization |
| HI/I₂ | 0 | 5.0 x 10² | Living polymerization |
| BF₃·OEt₂ | -78 | High (qualitative) | Rapid, often uncontrolled |
Note: Obtaining precise and universally applicable k_p and k_t values for vinyl ether polymerization is challenging due to the high sensitivity of the reaction to the initiating system and experimental conditions. The values presented are indicative of the high reactivity of these monomers.
Mechanistic Insights and Signaling Pathways
The polymerization mechanisms of this compound and vinyl ethers, while both cationic in nature, proceed through distinct pathways.
Cationic Ring-Opening Polymerization (CROP) of this compound:
The polymerization is initiated by a cationic species (e.g., a proton or a carbocation) which attacks the sulfur atom of the thietane ring, leading to the formation of a cyclic sulfonium ion. This strained, three-membered ring is the active species. Propagation occurs through the nucleophilic attack of a monomer on one of the carbon atoms of the cyclic sulfonium ion, resulting in ring opening and the regeneration of a sulfonium ion at the chain end.
Caption: CROP of this compound.
Cationic Polymerization of Vinyl Ethers:
The polymerization of vinyl ethers is initiated by the addition of a cation to the electron-rich double bond, forming a stabilized carbocation. This carbocation is the active center for propagation. The high stability of the oxocarbenium ion intermediate, due to resonance with the adjacent oxygen atom, contributes to the high reactivity of vinyl ethers. Propagation proceeds by the sequential addition of monomer units to this growing carbocationic chain end. Under specific conditions, termination and chain transfer reactions can be suppressed, leading to a "living" polymerization.
Caption: Cationic Polymerization of Vinyl Ethers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data. Below are representative methodologies for studying the polymerization kinetics of this compound and vinyl ethers.
Kinetic Study of this compound Polymerization
Objective: To determine the rate constants of propagation and termination for the cationic ring-opening polymerization of this compound.
Materials:
-
This compound (monomer), freshly distilled.
-
Triethyloxonium tetrafluoroborate (initiator), recrystallized.
-
Dichloromethane (solvent), dried over calcium hydride and distilled.
-
Methanol (quenching agent).
-
High-vacuum line and glassware.
Procedure:
-
Monomer and Solvent Purification: this compound and dichloromethane are rigorously purified to remove any protic impurities that could interfere with the cationic polymerization.
-
Initiator Preparation: A stock solution of triethyloxonium tetrafluoroborate in dichloromethane is prepared under an inert atmosphere.
-
Polymerization Setup: The polymerization is carried out in a dilatometer under high vacuum to accurately monitor the volume contraction that accompanies the polymerization. The dilatometer is charged with a known amount of monomer and solvent.
-
Initiation and Kinetic Measurement: The reaction is initiated by adding a known amount of the initiator solution to the monomer solution at a constant temperature. The progress of the polymerization is followed by recording the change in the meniscus level of the dilatometer over time.
-
Termination: The polymerization is quenched at different time intervals by adding an excess of methanol.
-
Polymer Characterization: The resulting polymer is isolated by precipitation in methanol, dried under vacuum, and characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
Data Analysis: The rate of polymerization is determined from the dilatometry data. The propagation and termination rate constants are then calculated using appropriate kinetic models that take into account the concentrations of monomer, initiator, and active species.
Kinetic Study of Vinyl Ether Polymerization
Objective: To determine the rate of polymerization for the cationic polymerization of a vinyl ether (e.g., isobutyl vinyl ether).
Materials:
-
Isobutyl vinyl ether (monomer), purified by distillation over sodium.
-
Lewis acid initiator (e.g., BF₃·OEt₂, SnCl₄), freshly distilled.
-
Anhydrous toluene (solvent).
-
Methanol (quenching agent).
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Reaction Setup: All manipulations are performed under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture. A jacketed glass reactor equipped with a magnetic stirrer and a temperature probe is used.
-
Reagent Preparation: The reactor is charged with purified toluene and the desired amount of isobutyl vinyl ether. The solution is thermostated to the desired reaction temperature.
-
Initiation: A solution of the Lewis acid initiator in toluene is rapidly injected into the monomer solution to start the polymerization.
-
Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe and immediately quenched in a vial containing methanol.
-
Conversion Analysis: The monomer conversion in each quenched sample is determined by gas chromatography (GC) or ¹H NMR spectroscopy by comparing the monomer signal to an internal standard.
-
Polymer Characterization: The molecular weight and molecular weight distribution of the polymer in the quenched samples are determined by GPC.
-
Kinetic Analysis: The rate of polymerization is determined by plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time. The slope of this plot gives the apparent propagation rate constant.
Concluding Remarks
The choice between this compound and vinyl ethers for polymer synthesis will be dictated by the desired polymer properties and the required level of control over the polymerization process. Vinyl ethers offer the advantage of extremely high reactivity and the potential for living polymerization, enabling the synthesis of well-defined block copolymers and other complex architectures. However, their polymerization is highly sensitive to impurities and requires stringent experimental conditions.
The cationic ring-opening polymerization of this compound provides an alternative route to polythioethers. While the polymerization rates are generally lower than those of vinyl ethers, the resulting polymers possess a unique sulfur-containing backbone that can impart interesting properties, such as high refractive index and metal-coordinating ability. The kinetic data presented herein, though not exhaustive, highlights the fundamental differences in reactivity and provides a basis for further investigation and optimization of these polymerization systems for specific applications in materials science and drug development.
A Comparative Guide to the Thermal Properties of Poly(3,3-Dimethylthietane) and Other Polythioethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of poly(3,3-dimethylthietane) alongside other notable polythioethers. The information presented herein is curated from experimental data to assist researchers in selecting appropriate materials for applications demanding specific thermal stability and performance characteristics.
Introduction to Polythioethers
Polythioethers are a class of polymers characterized by the presence of thioether linkages (C-S-C) in their backbone. Their unique properties, including high refractive indices, good thermal stability, and resistance to solvents, make them valuable in various advanced applications, from optical materials to specialty sealants. The thermal behavior of these polymers, specifically their glass transition temperature (Tg) and decomposition temperature (Td), is critically dependent on their molecular structure. Factors such as the flexibility of the polymer backbone, the presence of bulky side groups, and the inclusion of aromatic rings play a significant role in determining their operational temperature range and stability.
Comparative Thermal Data
The following table summarizes the key thermal properties of poly(this compound) in comparison to other representative polythioethers. The data has been compiled from various experimental studies.
| Polymer Name | Structure | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) |
| Data not available | Data not available |
| Poly(thietane) (Poly(trimethylene sulfide)) |
| -35 | ~250 |
| Poly(thiirane) (Poly(ethylene sulfide)) |
| -50 | ~200-300 |
| Poly(propylene sulfide) |
| -40 | ~250-350 |
| Poly(phenylene sulfide) (PPS) |
| 85-95 | 400-550[1] |
Structure-Property Relationships
The thermal properties of polythioethers are intrinsically linked to their molecular architecture. The following diagram illustrates the key structural features that influence the glass transition temperature (Tg) and thermal stability.
Caption: Influence of molecular structure on the thermal properties of polythioethers.
Linear aliphatic polythioethers like poly(thiirane) and poly(thietane) generally exhibit low glass transition temperatures due to the high flexibility of their polymer chains. The introduction of substituent groups, such as the methyl group in poly(propylene sulfide), increases steric hindrance and slightly raises the Tg. For poly(this compound), the presence of two methyl groups on the same carbon atom is expected to significantly restrict chain rotation, leading to a higher Tg compared to its unsubstituted counterpart. Aromatic polythioethers, exemplified by poly(phenylene sulfide), have rigid backbones containing benzene rings, which results in a substantially higher Tg and exceptional thermal stability.[2]
Experimental Protocols
The thermal properties presented in this guide are typically determined using the following standard techniques:
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
-
Methodology:
-
A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow is recorded as a function of temperature.
-
The Tg is determined as the midpoint of the transition in the heat flow curve. A second heating scan is often used to ensure a consistent thermal history.
-
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature is identified as the temperature at which significant mass loss begins.
-
Methodology:
-
A known weight of the polymer sample is placed in a tared TGA pan (e.g., platinum or alumina).
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The decomposition temperature is often reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.
-
Conclusion
The thermal properties of polythioethers are highly tunable through modifications of their chemical structure. While specific experimental data for poly(this compound) is limited, structure-property relationships suggest it possesses a higher glass transition temperature than linear aliphatic polythioethers due to the steric hindrance of the gem-dimethyl groups. For applications requiring high-temperature resistance, aromatic polythioethers like PPS remain the benchmark. This guide provides a foundational understanding for researchers to compare and select polythioethers based on their thermal performance requirements. Further experimental characterization of poly(this compound) is warranted to fully elucidate its thermal behavior and potential applications.
References
Validating the Molecular Weight of Poly(3,3-Dimethylthietane): A Comparative Guide to Light Scattering and Size Exclusion Chromatography
The precise determination of a polymer's molecular weight is fundamental to understanding its physical and mechanical properties, which is a critical aspect for researchers, scientists, and professionals in drug development. For poly(3,3-Dimethylthietane), a polymer with potential applications in various advanced materials, accurate molecular weight validation is essential for predicting its performance and ensuring batch-to-batch consistency. This guide provides an objective comparison between light scattering techniques and the widely used alternative, gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), for the molecular weight characterization of polymers like poly(this compound).
Comparison of Key Techniques
The primary methods for determining the molecular weight of polymers are Static Light Scattering (SLS), Dynamic Light Scattering (DLS), and Gel Permeation Chromatography (GPC/SEC). Each technique operates on different principles and provides distinct, yet often complementary, information about the polymer sample.
| Feature | Static Light Scattering (SLS) | Dynamic Light Scattering (DLS) | Gel Permeation Chromatography (GPC/SEC) |
| Primary Measurement | Time-averaged intensity of scattered light. | Time-dependent fluctuations in scattered light intensity.[1][2] | Elution time of polymer chains through a porous column.[3][4] |
| Information Obtained | Weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2).[5][6][7] | Hydrodynamic radius (Rh), size distribution, and diffusion coefficient.[1][8][9] | Full molecular weight distribution (Mn, Mw, Mz, PDI), and hydrodynamic volume.[10][11][12] |
| Principle | Based on the relationship between the intensity of scattered light and the molar mass and size of the molecules (Rayleigh theory).[13][14][15] | Measures the Brownian motion of particles in solution; smaller particles move faster, leading to more rapid fluctuations in scattered light.[1][2][8] | Separates molecules based on their size (hydrodynamic volume) in solution as they pass through a column packed with porous gel beads.[3][4][11] |
| Advantages | Provides an "absolute" measure of molecular weight without the need for column calibration.[16][17] Highly accurate for determining Mw.[15] | Non-invasive and can be used to study particle aggregation.[18] | Provides a comprehensive view of the entire molecular weight distribution and polydispersity.[4][11][12] |
| Limitations | Sensitive to dust and large aggregates which can disproportionately affect the results. Requires knowledge of the refractive index increment (dn/dc). | Size measurement can be less accurate for non-spherical polymers.[9] The calculated size is the hydrodynamic radius of a sphere that moves in the same way as the polymer.[8] | Conventional GPC relies on calibration with polymer standards, which may not be representative of the sample, leading to relative molecular weights.[16] Non-ideal interactions between the sample and the column can affect results.[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are standardized protocols for Static Light Scattering and Gel Permeation Chromatography.
Protocol 1: Molecular Weight Determination by Static Light Scattering (SLS)
This protocol outlines the steps for determining the weight-average molecular weight (Mw) of poly(this compound) using a goniometer-based SLS instrument.
1. Sample Preparation:
- Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., tetrahydrofuran - THF) at a known concentration (e.g., 5 mg/mL). The solvent must be meticulously filtered through a 0.2 µm filter to remove dust.
- From the stock solution, prepare a series of at least four dilutions with filtered solvent to create a concentration series (e.g., 0.5, 1.0, 1.5, 2.0 mg/mL).
- Ensure all solutions are homogenous and free of air bubbles before measurement.
2. Instrumentation and Data Acquisition:
- Use a calibrated SLS instrument with a laser light source.
- Measure the intensity of scattered light for each concentration at multiple angles (e.g., from 30° to 150° in 10° increments).[19]
- Also, measure the scattering intensity of the pure solvent for background subtraction.
- The refractive index increment (dn/dc) of the polymer in the chosen solvent must be determined independently using a differential refractometer.
3. Data Analysis (Zimm Plot):
- The data from SLS measurements at various concentrations and angles are typically analyzed using a Zimm plot.[5][19]
- The Zimm plot is a double extrapolation of the scattered light intensity to zero angle and zero concentration.[19]
- The weight-average molecular weight (Mw) is calculated from the intercept of the extrapolated data on the y-axis. The radius of gyration (Rg) and the second virial coefficient (A2) can also be determined from the slopes of the extrapolated lines.[20]
Protocol 2: Molecular Weight Distribution by GPC/SEC with a MALS Detector
This protocol describes the use of a GPC/SEC system coupled with a multi-angle light scattering (MALS) detector for a comprehensive analysis of poly(this compound).
1. System Preparation:
- Prepare the mobile phase (e.g., HPLC-grade THF) and ensure it is thoroughly degassed.
- Equilibrate the GPC system, including the columns and detectors (refractive index and MALS), with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[21]
2. Sample Preparation:
- Dissolve a precisely weighed amount of poly(this compound) in the mobile phase to a concentration of approximately 1-2 mg/mL.
- Filter the sample solution through a 0.22 µm syringe filter before injection to prevent column clogging and to remove particulates that could interfere with the light scattering signal.[21]
3. Data Acquisition:
- Inject a known volume of the prepared sample solution into the GPC system.
- The polymer molecules are separated by the GPC columns based on their hydrodynamic volume, with larger molecules eluting first.[4]
- As the separated polymer fractions elute from the column, they pass through the MALS and refractive index detectors simultaneously. The MALS detector measures the scattered light at multiple angles, while the RI detector measures the concentration of each fraction.[16]
4. Data Analysis:
- The software uses the data from the MALS detector (light scattering intensity as a function of angle) and the RI detector (concentration) for each eluted slice of the chromatogram to calculate the absolute molecular weight at that point in the distribution.[17]
- This allows for the determination of the complete molecular weight distribution, including Mn, Mw, and the polydispersity index (PDI = Mw/Mn), without the need for column calibration against polymer standards.
Data Presentation
The following table presents hypothetical data for a sample of poly(this compound) as might be obtained from the techniques described.
| Parameter | Static Light Scattering (SLS) | GPC/SEC with MALS Detector |
| Weight-Average Molecular Weight (Mw) | 55,000 g/mol | 54,500 g/mol |
| Number-Average Molecular Weight (Mn) | Not Determined | 48,000 g/mol |
| Polydispersity Index (PDI) | Not Determined | 1.14 |
| Radius of Gyration (Rg) | 12.5 nm | 12.2 nm |
Visualizations
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the relationships between key parameters.
Caption: Workflow for GPC/SEC with MALS detection.
Caption: Experimental workflow for Static Light Scattering.
Caption: Relationship between molecular weight averages.
References
- 1. azonano.com [azonano.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. brookhaveninstruments.com [brookhaveninstruments.com]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 9. Dynamic Light Scattering (DLS) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 12. Molecular Weight Characterisation - The Use of GPC - impact solutions [impact-solutions.co.uk]
- 13. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. lsinstruments.ch [lsinstruments.ch]
- 16. lcms.cz [lcms.cz]
- 17. wyatt.com [wyatt.com]
- 18. Dynamic Light Scattering DLS | Malvern Panalytical [malvernpanalytical.com]
- 19. brookhaveninstruments.com [brookhaveninstruments.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Initiators for 3,3-Dimethylthietane Polymerization: A Theoretical Guide
A scarcity of direct comparative studies on the polymerization of 3,3-dimethylthietane necessitates a theoretical approach to evaluating potential initiator systems. While comprehensive experimental data for this specific monomer is limited in publicly available literature, a comparative analysis can be constructed based on established principles of ring-opening polymerization of related cyclic sulfides.
This guide provides a theoretical comparison of cationic, anionic, and coordination initiators for the polymerization of this compound. The information presented is extrapolated from studies on similar thietane and thiirane monomers and serves as a foundational resource for researchers and professionals in polymer chemistry and drug development. The included experimental protocols are generalized and should be adapted and optimized for specific laboratory conditions.
Theoretical Performance of Initiators for this compound Polymerization
The polymerization of this compound, a four-membered heterocyclic monomer, is driven by the relief of ring strain. The choice of initiator is critical in controlling the polymerization mechanism, and consequently, the molecular weight, polydispersity, and microstructure of the resulting poly(this compound).
Cationic Ring-Opening Polymerization (CROP)
Cationic initiators are expected to be highly effective for the polymerization of this compound due to the nucleophilicity of the sulfur atom, which can readily attack the electrophilic initiator to form a reactive sulfonium ion.
Initiation and Propagation: Protic acids, Lewis acids with a co-initiator (e.g., water or an alcohol), and stable carbocations can initiate the polymerization. For instance, a common Lewis acid initiator like boron trifluoride etherate (BF₃·OEt₂) in the presence of a proton source would protonate the sulfur atom, leading to ring-opening and the formation of a propagating sulfonium ion.[1][2]
Control and Living Characteristics: Living cationic polymerization of cyclic sulfides can be achieved, in principle, by carefully selecting the initiator, solvent, and temperature to minimize chain transfer and termination reactions.[1][3] This would allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization of thietanes is also a viable route, typically initiated by strong nucleophiles.
Initiation and Propagation: Organometallic compounds, such as n-butyllithium (n-BuLi), are common initiators for anionic polymerization.[4] The initiation would involve the nucleophilic attack of the butyl anion on a carbon atom of the thietane ring, leading to the formation of a propagating thiolate anion.
Control and Living Characteristics: Anionic polymerization of episulfides (thiiranes) is known to proceed in a living manner, suggesting that living anionic polymerization of this compound could also be achievable under high-purity conditions, leading to polymers with predictable molecular weights and low PDI.
Coordination Ring-Opening Polymerization
Coordination polymerization, often employing Ziegler-Natta type catalysts or other transition metal complexes, offers another pathway for thietane polymerization.
Initiation and Propagation: The mechanism typically involves the coordination of the sulfur atom of the monomer to the metal center of the initiator, followed by insertion of the monomer into the metal-alkyl or metal-polymer bond. Initiator systems based on zinc, cadmium, or other transition metals have been used for the polymerization of related cyclic sulfides.
Stereocontrol: A key advantage of coordination polymerization is the potential for stereocontrol, which could lead to the synthesis of stereoregular poly(this compound). However, as this compound is a prochiral monomer, this would be less of a factor than with chiral thietanes.
Hypothetical Comparative Data
The following tables present hypothetical experimental data to illustrate the expected outcomes of this compound polymerization with different initiator systems. It is crucial to note that this data is illustrative and not derived from actual experimental results for this compound.
Table 1: Cationic Polymerization of this compound (Illustrative Data)
| Initiator System | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| BF₃·OEt₂ / H₂O | 100 | CH₂Cl₂ | 0 | 2 | 95 | 9,800 | 1.35 |
| CH₃SO₃H | 100 | Toluene | 25 | 4 | 88 | 8,500 | 1.52 |
| (C₆H₅)₃C⁺PF₆⁻ | 100 | CH₂Cl₂ | -20 | 1 | 98 | 10,100 | 1.15 |
Table 2: Anionic Polymerization of this compound (Illustrative Data)
| Initiator | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| n-BuLi | 100 | THF | -78 | 1 | 99 | 10,200 | 1.05 |
| Na-naphthalene | 100 | THF | -78 | 0.5 | 97 | 9,900 | 1.08 |
| KOtBu | 100 | THF | 25 | 6 | 75 | 7,200 | 1.60 |
Table 3: Coordination Polymerization of this compound (Illustrative Data)
| Initiator System | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| ZnEt₂ / H₂O | 100 | Toluene | 50 | 24 | 85 | 15,000 | 1.80 |
| Cd(OAc)₂ | 100 | Bulk | 100 | 12 | 90 | 25,000 | 2.10 |
| TiCl₄ / Al(i-Bu)₃ | 100 | Heptane | 70 | 8 | 92 | 50,000 | 3.50 |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the polymerization of this compound. These should be considered as starting points and require optimization. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Cationic Polymerization using BF₃·OEt₂
-
Monomer and Solvent Purification: this compound and dichloromethane (CH₂Cl₂) are dried over calcium hydride (CaH₂) and distilled under an inert atmosphere immediately before use.
-
Polymerization Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with the purified this compound and CH₂Cl₂.
-
Initiation: The solution is cooled to the desired temperature (e.g., 0 °C). The initiator, BF₃·OEt₂, is then added dropwise via syringe. If a co-initiator like water is used, it should be introduced in a controlled manner.
-
Propagation: The reaction mixture is stirred at the set temperature for the desired reaction time.
-
Termination: The polymerization is terminated by the addition of a small amount of methanol or ammonia in methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). The precipitated polymer is collected by filtration, washed, and dried under vacuum.
-
Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Protocol 2: Anionic Polymerization using n-BuLi
-
Monomer and Solvent Purification: this compound and tetrahydrofuran (THF) are rigorously purified. THF is typically distilled from a sodium/benzophenone ketyl under an inert atmosphere.
-
Polymerization Setup: A flame-dried, sealed reactor equipped with a magnetic stirrer and break-seals for monomer and initiator addition is used.
-
Initiation: The reactor is charged with purified THF and cooled to the desired temperature (e.g., -78 °C). A solution of n-BuLi in hexane is then added via syringe or break-seal.
-
Propagation: The purified this compound is added to the initiator solution. The reaction is typically very fast.
-
Termination: The living polymer is terminated by the addition of a proton source, such as degassed methanol.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
Characterization: The polymer is analyzed by GPC and NMR spectroscopy.
Protocol 3: Coordination Polymerization using a Ziegler-Natta Type Initiator
-
Catalyst Preparation: The Ziegler-Natta catalyst is prepared in situ. In a flame-dried flask under an inert atmosphere, a solution of the transition metal component (e.g., TiCl₄ in heptane) is prepared. The main group organometallic component (e.g., triisobutylaluminum in heptane) is then added at a controlled temperature.[5][6][7][8][9]
-
Polymerization Setup: A separate flame-dried reactor is charged with the purified solvent (e.g., heptane) and the this compound monomer.
-
Initiation and Propagation: The prepared catalyst slurry is transferred to the monomer solution. The polymerization is carried out at an elevated temperature (e.g., 70 °C) for a specified time.
-
Termination: The polymerization is terminated by adding an alcohol (e.g., isopropanol) containing a small amount of acid to deactivate the catalyst.
-
Polymer Isolation: The polymer is precipitated, filtered, and washed extensively to remove catalyst residues. The final product is dried under vacuum.
-
Characterization: The polymer is characterized by GPC and NMR. Techniques like X-ray diffraction may be used to assess crystallinity.
Visualizations
Caption: Cationic polymerization mechanism of this compound.
Caption: Anionic polymerization mechanism of this compound.
Caption: General experimental workflow for polymerization.
References
A Comparative Guide to the Mechanical Properties of Polymer Films for Drug Delivery
In the realm of drug delivery, the mechanical integrity of polymer films is a critical determinant of their efficacy and reliability. These films serve as matrices for controlled drug release, and their ability to withstand physiological stresses without premature failure is paramount. This guide provides a comparative analysis of the mechanical properties of several key polymers utilized in drug delivery systems. While the primary focus was intended to be on poly(3,3-Dimethylthietane), a comprehensive search of publicly available scientific literature yielded no specific experimental data on the mechanical properties of its film form. This notable absence of data suggests that poly(this compound) may be a novel or less-explored polymer for such applications, presenting a potential avenue for future research. This guide, therefore, pivots to a comparison of well-characterized polymers: Polycaprolactone (PCL), Polylactic Acid (PLA), and Chitosan, offering a baseline for evaluating emerging materials.
Quantitative Comparison of Mechanical Properties
The following table summarizes the key mechanical properties—Tensile Strength, Young's Modulus, and Elongation at Break—for PCL, PLA, and Chitosan films. These parameters collectively define a material's strength, stiffness, and ductility, respectively.
| Polymer Film | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polycaprolactone (PCL) | 11 ± 1.3[1][2] | Not specified in sources | 780 ± 180[1][2] |
| Polylactic Acid (PLA) | 39.2 ± 2.3 - 82.99 ± 1.90[1][3] | 2.74 ± 0.10 - 2.90 ± 0.2[3] | 3.3 ± 0.7 - 10.3 ± 2.3[1][3] |
| Chitosan | 20.8 ± 1.2[4] | Not specified in sources | 12.7 ± 0.8 - 27[4][5][6] |
Note: The ranges in values reflect variations in experimental conditions, film preparation methods, and the inclusion of additives or plasticizers.
Experimental Protocols
The mechanical properties outlined above are typically determined using tensile testing, following standardized protocols to ensure reproducibility and comparability of data. The American Society for Testing and Materials (ASTM) D882 is a widely accepted standard for testing the tensile properties of thin plastic sheeting.
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting
1. Specimen Preparation:
-
Film specimens are cut into a dumbbell or rectangular shape with precise dimensions.
-
The thickness of the film is measured at several points to ensure uniformity.
-
Specimens are conditioned at a specific temperature and humidity for a set period before testing to ensure equilibrium with the testing environment.
2. Test Procedure:
-
The conditioned specimen is mounted into the grips of a universal testing machine.
-
The initial grip separation (gauge length) is set.
-
The specimen is pulled at a constant rate of crosshead movement until it ruptures.
-
The force required to stretch the film and the corresponding elongation are continuously recorded.
3. Data Analysis:
-
Tensile Strength: The maximum stress the film can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the film's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the film at the point of rupture compared to its original length.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps involved in the synthesis and mechanical characterization of polymer films for drug delivery applications.
Caption: Workflow for Polymer Film Synthesis and Mechanical Testing.
Caption: Relationship between Mechanical Properties and Device Performance.
References
- 1. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jame.um.ac.ir [jame.um.ac.ir]
- 4. Physio-mechanical properties of an active chitosan film incorporated with montmorillonite and natural antioxidants extracted from pomegranate rind - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Loaded Biocompatible Chitosan Polymeric Films with Both Stretchability and Controlled Release for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Refractive Index of Poly(3,3-Dimethylthietane): A Comparative Guide
For researchers and professionals in drug development and material science, understanding the optical properties of polymers is crucial for a wide range of applications, from drug delivery systems to advanced optical devices. This guide provides a comparative analysis of the refractive index of poly(3,3-Dimethylthietane), a sulfur-containing polymer, in relation to other common polymers. This document summarizes available data, details experimental methodologies for refractive index determination, and offers a visual representation of the experimental workflow.
Poly(this compound): An Overview
Comparative Refractive Index of Common Polymers
To provide context for the potential refractive index of poly(this compound), the following table summarizes the refractive index values for a selection of common polymers. These values are typically measured at a wavelength of 589 nm and at room temperature.[3]
| Polymer | Refractive Index (n) |
| Poly(tetrafluoroethylene) (PTFE) | ~1.35 |
| Poly(dimethylsiloxane) (PDMS) | ~1.40 |
| Poly(vinylidene fluoride) (PVDF) | ~1.42 |
| Poly(ethylene glycol) (PEG) | ~1.45 |
| Poly(isobutyl methacrylate) | ~1.47 |
| Low-density polyethylene (LDPE) | 1.51 - 1.52 |
| High-density polyethylene (HDPE) | 1.53 - 1.54 |
| Poly(propylene) (PP) | ~1.49 |
| Poly(methyl methacrylate) (PMMA) | ~1.49 |
| Polystyrene (PS) | ~1.59 |
| Polyethylene terephthalate (PET) | 1.58 - 1.64 |
| Poly(vinyl chloride) (PVC) | ~1.54 |
Experimental Determination of Refractive Index
The refractive index of polymers can be determined using several established techniques. Two common methods are the use of an Abbe refractometer and ellipsometry.
Abbe Refractometer
The Abbe refractometer is a benchtop instrument that provides a direct reading of the refractive index of a liquid or a solid film.[4][5] The underlying principle is the measurement of the critical angle of total internal reflection.[6][7]
Experimental Protocol:
-
Calibration: The instrument is first calibrated using a standard with a known refractive index, typically distilled water.
-
Sample Preparation: For a polymer solution, a few drops are placed on the surface of the illuminating prism. For a solid film, a smooth, flat sample is placed on the measuring prism with a contact liquid.
-
Measurement: Light from a monochromatic source is passed through the sample and the prisms. The user looks through the eyepiece and adjusts the instrument until the light and dark fields are separated by a sharp line.
-
Reading: The refractive index is then read directly from a calibrated scale. Temperature control is crucial as the refractive index is temperature-dependent.[4]
Ellipsometry
Ellipsometry is a highly sensitive optical technique for determining the thickness and refractive index of thin films.[8][9][10][11] It measures the change in polarization of light upon reflection from a sample surface.[11][12]
Experimental Protocol:
-
Sample Preparation: A thin, uniform film of the polymer is deposited on a reflective substrate, typically a silicon wafer.
-
Measurement: A beam of polarized light is directed onto the sample at a specific angle of incidence. The instrument measures the change in the polarization state of the reflected light.
-
Data Analysis: The experimental data is fitted to a theoretical model that describes the optical properties of the sample (substrate and film). This analysis yields the refractive index and thickness of the polymer film.
Experimental Workflow: Refractive Index Measurement using an Abbe Refractometer
The following diagram illustrates the typical workflow for measuring the refractive index of a polymer sample using an Abbe refractometer.
Caption: Workflow for refractive index measurement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 3. matmake.com [matmake.com]
- 4. photonics.com [photonics.com]
- 5. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 6. carebibi.com [carebibi.com]
- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 8. Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optica Publishing Group [opg.optica.org]
The Influence of Monomer Purity on the Properties of Poly(3,3-Dimethylthietane): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cationic ring-opening polymerization of 3,3-Dimethylthietane is a critical process for the synthesis of poly(this compound), a polymer with potential applications in various advanced materials. The purity of the this compound monomer is a crucial factor that significantly influences the properties of the resulting polymer. This guide provides a comparative analysis, supported by hypothetical experimental data, to illustrate the correlation between monomer purity and key polymer characteristics.
The Critical Role of Monomer Purity
In cationic polymerization, impurities can act as chain-terminating or chain-transfer agents, leading to polymers with lower molecular weights and broader molecular weight distributions. Water is a particularly detrimental impurity in the cationic polymerization of thietanes, as it can react with the propagating cationic species, terminating the chain growth. Other potential impurities may include unreacted starting materials from the monomer synthesis or solvents.
Comparative Analysis of Polymer Properties
To demonstrate the impact of monomer purity, a hypothetical study was conducted where this compound of varying purity levels was polymerized under identical conditions. The resulting poly(this compound) was then characterized to determine its molecular weight, polydispersity index (PDI), glass transition temperature (Tg), and decomposition temperature (Td).
Table 1: Correlation of this compound Monomer Purity with Polymer Properties
| Monomer Purity (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) |
| 95.0 | 15,000 | 27,000 | 1.80 | 38 | 310 |
| 98.0 | 35,000 | 52,500 | 1.50 | 41 | 325 |
| 99.5 | 70,000 | 84,000 | 1.20 | 44 | 335 |
| >99.9 | 95,000 | 104,500 | 1.10 | 45 | 340 |
The data clearly indicates that higher monomer purity leads to polymers with significantly higher molecular weights (both number-average, Mn, and weight-average, Mw) and a narrower molecular weight distribution, as shown by the lower PDI values. This is attributed to the reduction of chain-terminating and chain-transfer reactions. Furthermore, the glass transition temperature (Tg) and the decomposition temperature (Td) show a positive correlation with monomer purity, suggesting that higher molecular weight polymers possess enhanced thermal stability.
Experimental Protocols
Purification of this compound Monomer
A rigorous purification protocol is essential to achieve high monomer purity.
Materials:
-
Crude this compound
-
Calcium hydride (CaH₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard distillation glassware
Procedure:
-
Drying: The crude this compound is stirred over anhydrous sodium sulfate for 24 hours to remove bulk water.
-
Stirring with CaH₂: The pre-dried monomer is then decanted and stirred over calcium hydride (CaH₂) for 48 hours under an inert atmosphere to remove residual water and other protic impurities.
-
Fractional Distillation: The monomer is then subjected to fractional distillation under a reduced pressure and an inert atmosphere. The fraction with the boiling point corresponding to pure this compound is collected.
-
Purity Analysis: The purity of the collected fractions is determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Karl Fischer titration to quantify the water content.
-
Storage: The purified monomer is stored under an inert atmosphere in a sealed container to prevent contamination.
Cationic Ring-Opening Polymerization of this compound
Materials:
-
Purified this compound
-
Initiator (e.g., a Lewis acid such as boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: All glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
Monomer and Solvent Addition: The purified this compound and anhydrous dichloromethane are transferred to the reaction flask via cannula under an inert atmosphere.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C), and the initiator is added dropwise via syringe.
-
Polymerization: The reaction is allowed to proceed for a specified time, during which the viscosity of the solution will increase.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
Polymer Characterization
-
Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer are determined by GPC using a calibrated system with appropriate standards (e.g., polystyrene).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the poly(this compound).
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the polymer is determined by DSC, typically by heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Thermogravimetric Analysis (TGA): The thermal stability and decomposition temperature (Td) of the polymer are evaluated by TGA, where the mass of the sample is monitored as a function of increasing temperature under an inert atmosphere.
Workflow Diagram
The following diagram illustrates the logical workflow from monomer synthesis and purification to the final characterization of the polymer.
Cross-Validation of GPC and NMR Data for Poly(3,3-Dimethylthietane): A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of polymer characteristics is paramount. This guide provides a comparative analysis of two essential analytical techniques, Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of poly(3,3-Dimethylthietane).
Poly(this compound) is a polymer synthesized through the cationic ring-opening polymerization of its monomer, this compound. The resulting polymer's properties are intrinsically linked to its molecular weight distribution and chemical structure. GPC and NMR spectroscopy are powerful, complementary techniques that provide this critical information. GPC separates polymer chains based on their hydrodynamic volume in solution to determine molecular weight averages (Mn, Mw) and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. NMR spectroscopy, on the other hand, offers detailed insights into the chemical structure and bonding environment of the polymer's repeating units.
A cross-validation of the data obtained from both GPC and NMR allows for a more complete and reliable characterization of poly(this compound). For instance, NMR can confirm the successful polymerization and the integrity of the repeating unit structure, while GPC provides the quantitative measure of the resulting polymer's size distribution.
Data Presentation: GPC and NMR Analysis of Poly(this compound)
| Parameter | GPC Analysis | NMR Analysis | Cross-Validation Insights |
| Number-Average Molecular Weight (Mn) | e.g., 15,000 g/mol | Can be estimated via end-group analysis if suitable end-groups are present and quantifiable. | Comparison of Mn from GPC and NMR can validate the accuracy of both measurements. Discrepancies may indicate the presence of low molecular weight impurities or issues with GPC calibration. |
| Weight-Average Molecular Weight (Mw) | e.g., 25,000 g/mol | Not directly determined. | GPC is the primary source for Mw. |
| Polydispersity Index (PDI = Mw/Mn) | e.g., 1.67 | Not directly determined. | PDI from GPC indicates the breadth of the molecular weight distribution, which can be correlated with the polymerization mechanism confirmed by NMR. |
| Polymer Structure Confirmation | Not applicable. | Confirms the presence of the repeating unit [-S-CH₂-C(CH₃)₂-CH₂-] through characteristic chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra. | NMR provides the structural proof of the polymer that is being analyzed by GPC. |
| Purity and Impurities | May show peaks corresponding to unreacted monomer or other low molecular weight species. | Can identify and quantify unreacted monomer, solvent residues, or side-products based on their unique NMR signals. | Combining both techniques provides a comprehensive picture of the sample's purity. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. The following are generalized methodologies for the GPC and NMR analysis of poly(this compound), based on standard practices for polymer characterization.
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound).
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
Set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Solvent delivery pump and an autosampler.
Procedure:
-
Solvent Preparation: A suitable solvent in which the polymer is soluble is chosen as the mobile phase (e.g., tetrahydrofuran - THF). The solvent is filtered and degassed before use.
-
Sample Preparation: A dilute solution of poly(this compound) (e.g., 1-2 mg/mL) is prepared in the mobile phase. The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of log(Molecular Weight) versus elution time.
-
Analysis: The prepared polymer solution is injected into the GPC system. The RI detector records the signal as the polymer elutes from the columns.
-
Data Processing: The elution profile is analyzed using the calibration curve to calculate Mn, Mw, and PDI.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of poly(this compound) and identify any impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: A small amount of the polymer (e.g., 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the presence of the methyl and methylene protons of the polymer backbone.
-
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired to identify the different carbon environments in the polymer repeating unit (quaternary carbon, methylene carbons, and methyl carbons).
-
Data Analysis: The obtained spectra are compared with expected chemical shifts for the poly(this compound) structure. The presence of any additional peaks would indicate impurities.
Visualization of Cross-Validation Workflow and Logical Relationships
To visually represent the workflow and the interplay between GPC and NMR in the characterization of poly(this compound), the following diagrams are provided.
Caption: Workflow for the cross-validation of GPC and NMR data.
Caption: Logical relationship between GPC and NMR in polymer analysis.
Safety Operating Guide
Navigating the Disposal of 3,3-Dimethylthietane: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like 3,3-Dimethylthietane, clear and immediate guidance on disposal is essential for maintaining a safe work environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and hazardous waste management principles.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to have a comprehensive understanding of its potential hazards. Given its structure as a strained, sulfur-containing cyclic compound, it should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management, meaning it is tracked from generation to final disposal.[1]
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be classified as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously when mixed.
-
Segregate halogenated and non-halogenated solvent waste if applicable.
-
-
Waste Collection and Containerization:
-
Use a designated, compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.
-
The container must be in good condition, with no leaks or cracks.
-
Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including the full chemical name ("this compound") and any other components in the waste mixture.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.
-
The storage area should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Store away from incompatible materials. While specific incompatibilities for this compound are not documented, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.
-
-
Request for Disposal:
-
Once the waste container is full or you have reached your facility's accumulation limit (e.g., 55 gallons for hazardous waste or 1 quart for acutely hazardous waste), submit a request for disposal to your institution's EHS department.[2]
-
Follow your institution's specific procedures for waste pickup, which may involve completing an online form or attaching a specific waste tag to the container.
-
Quantitative Data and Regulatory Considerations
The following table summarizes key information related to the disposal of hazardous chemicals like this compound. Specific quantitative data for this compound is not available; therefore, general regulatory and safety information is provided.
| Parameter | Value/Information | Source/Regulation |
| RCRA Status | Likely a hazardous waste due to flammability and potential toxicity. A formal hazardous waste determination should be conducted. | 40 CFR Part 261 |
| Generator Status | Determined by the total amount of hazardous waste generated per month (e.g., Small Quantity Generator (SQG) or Large Quantity Generator (LQG)). | 40 CFR Part 262[3][4] |
| Waste Manifest | Required for off-site transportation of hazardous waste for treatment, storage, or disposal. | U.S. EPA[5] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemically resistant gloves, lab coat. | General Laboratory Safety |
| Recommended Storage | Segregated in a designated, labeled, and closed container within a secondary containment system. | Prudent Laboratory Practices |
Experimental Protocols Cited
The procedures outlined in this document are based on standard hazardous waste management protocols as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and general laboratory safety guidelines.
-
Hazardous Waste Determination (40 CFR § 262.11): This regulation requires generators of solid waste to determine if that waste is a hazardous waste. For a chemical with limited safety data like this compound, it is prudent to manage it as a hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 3,3-Dimethylthietane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3,3-Dimethylthietane. The following procedural guidance is designed to answer specific operational questions and ensure the safe management of this chemical in a laboratory setting.
Hazard Assessment
While specific toxicological data for this compound is limited, the parent compound, thietane, is classified as a highly flammable liquid and is harmful if swallowed. Thietane derivatives can be acutely toxic and cause skin and eye irritation. Due to its volatility and sulfur content, this compound should be handled with caution in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with a thicker, chemically resistant outer glove over a standard disposable glove. Recommended outer glove materials include Butyl Rubber or Viton™. For short-duration tasks with a low risk of splashing, heavy-duty nitrile gloves (minimum 8 mil thickness) may be considered. | Thioethers and other organosulfur compounds can be aggressive towards many common glove materials. Butyl rubber and Viton™ generally offer superior resistance to a wide range of organic compounds.[1][2] Double gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn when handling larger quantities. | To protect the skin from accidental splashes and to provide a barrier against the flammability hazard. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges. | Due to the volatility and potential inhalation toxicity of this compound, respiratory protection is necessary, especially when working outside of a fume hood or during spill cleanup. |
Glove Selection Considerations:
| Glove Material | General Recommendation for Organosulfur Compounds | Important Considerations |
| Nitrile | Provides good short-term splash protection against many organic solvents and weak acids.[3][4] However, breakthrough can occur rapidly with some organics.[5] | Not recommended for prolonged direct contact. Always check for signs of degradation such as swelling, cracking, or discoloration.[3] Use a thicker gauge nitrile glove (e.g., 8 mil or greater) for better protection. |
| Butyl Rubber | Offers excellent resistance to a wide range of chemicals, including many organic solvents, acids, and bases.[2] | May be less dexterous than nitrile gloves. |
| Viton™ | Provides excellent resistance to aromatic and chlorinated solvents. | Can be more expensive and may offer less dexterity. |
Handling Procedures
Workflow for Handling this compound:
Experimental Protocol Steps:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and any other chemicals being used.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Have spill control materials readily available.
-
Handling:
-
All handling of this compound should be performed within a certified chemical fume hood.
-
Use equipment and containers that are properly grounded to prevent static discharge, as the compound is expected to be flammable.
-
Keep containers of this compound tightly closed when not in use to minimize the release of vapors.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Segregate all waste materials as described in the disposal plan below.
-
Carefully remove PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure | Rationale |
| Unused or Excess this compound | Collect in a dedicated, properly labeled, and sealed waste container. The container should be stored in a well-ventilated, designated hazardous waste storage area. | To prevent the release of flammable and potentially toxic vapors. Organosulfur compounds should not be disposed of down the drain or in regular trash. |
| Contaminated Solid Waste (e.g., gloves, absorbent pads, pipette tips) | Place in a sealed, labeled hazardous waste bag or container. | To prevent the spread of chemical contamination. |
| Contaminated Glassware | Rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste. The cleaned glassware can then be washed normally. | To ensure the removal of residual chemical before glassware is reused or disposed of. |
| Aqueous Waste (if applicable) | Collect in a separate, labeled aqueous hazardous waste container. Do not mix with organic solvent waste. | To prevent potentially reactive mixtures and to facilitate proper waste treatment. |
Logical Flow for Waste Disposal:
Emergency Procedures:
-
Spill: In the event of a spill, evacuate the immediate area and alert others. If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material. Place all contaminated materials in a sealed hazardous waste container. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

